Brensocatib
Description
This compound is an orally bioavailable, small molecule, reversible inhibitor of dipeptidyl peptidase 1 (DPP1), with potential anti-inflammatory activity. Upon oral administration, this compound reversibly binds to and inhibits the activity of DPP1, thereby inhibiting the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), during neutrophil maturation. This inhibits the activity of NSPs, and may prevent lung inflammation and injury and improve lung function associated with NSPs-induced respiratory diseases. NSPs, serine proteases released by neutrophils during inflammation, is upregulated in a number of respiratory diseases.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.
a cathepsin C inhibitor; structure in first source
Properties
IUPAC Name |
(2S)-N-[(1S)-1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-27-19-12-17(7-8-20(19)31-23(27)29)16-5-3-15(4-6-16)11-18(13-24)26-22(28)21-14-25-9-2-10-30-21/h3-8,12,18,21,25H,2,9-11,14H2,1H3,(H,26,28)/t18-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXFXNFMSAAELR-RXVVDRJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)CC(C#N)NC(=O)C4CNCCCO4)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)C[C@@H](C#N)NC(=O)[C@@H]4CNCCCO4)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1802148-05-5 | |
| Record name | Brensocatib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802148055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brensocatib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15638 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2S)-N-[(1S)-1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRENSOCATIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25CG88L0BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Brensocatib's Mechanism of Action in Neutrophil-Mediated Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brensocatib is an oral, selective, and reversible inhibitor of Dipeptidyl Peptidase 1 (DPP-1), a pivotal enzyme in the activation of neutrophil serine proteases (NSPs). In neutrophil-mediated diseases such as non-cystic fibrosis bronchiectasis (NCFBE), the overabundance and hyperactivity of neutrophils in the airways lead to chronic inflammation and progressive lung damage, driven in large part by NSPs. This compound addresses this underlying inflammatory cascade by preventing the maturation of NSPs within neutrophil precursors in the bone marrow. This targeted approach reduces the levels of active NSPs—namely neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG)—thereby mitigating inflammation, reducing pulmonary exacerbations, and slowing lung function decline. This guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of the key pathways and processes.
Introduction to Neutrophil-Mediated Inflammation in Respiratory Diseases
Neutrophils are a critical component of the innate immune system, serving as the first line of defense against invading pathogens. However, in chronic inflammatory diseases of the airways, such as NCFBE and Chronic Obstructive Pulmonary Disease (COPD), a dysregulated and persistent neutrophil response contributes to a vicious cycle of inflammation and tissue destruction.[1] Neutrophils accumulate in the airways and release a potent arsenal of inflammatory mediators, including NSPs.[1]
The three primary NSPs are:
-
Neutrophil Elastase (NE): A powerful protease that degrades elastin, a key component of the lung's extracellular matrix, leading to tissue damage. Elevated NE levels are associated with increased exacerbations and a decline in lung function.[1]
-
Proteinase 3 (PR3): Contributes to inflammation and tissue damage.[1]
-
Cathepsin G (CatG): Also plays a role in the progression of NCFBE.[1]
These NSPs are synthesized as inactive zymogens in neutrophil precursors within the bone marrow and require activation to become potent enzymes.[2]
This compound's Core Mechanism of Action: DPP-1 Inhibition
This compound's therapeutic effect stems from its targeted inhibition of Dipeptidyl Peptidase 1 (DPP-1), also known as Cathepsin C.[3] DPP-1 is a lysosomal cysteine protease responsible for the activation of NSPs during neutrophil maturation.[4]
The activation of NSPs by DPP-1 is a critical step in the development of functional neutrophils. By binding to and inhibiting DPP-1, this compound prevents the cleavage of the N-terminal dipeptides from the inactive pro-NSPs.[5] This blockade of activation occurs within the bone marrow, meaning that mature neutrophils are released into circulation with a significantly reduced load of active NSPs.[2][6] Consequently, when these neutrophils are recruited to sites of inflammation, they release fewer active proteases, thus diminishing their capacity to cause tissue damage.[7]
Signaling Pathway of DPP-1 Mediated NSP Activation and this compound's Intervention
Caption: this compound inhibits DPP-1 in the bone marrow, preventing NSP activation.
Pharmacodynamic Effects and Clinical Efficacy
Clinical trials have demonstrated that this compound's inhibition of DPP-1 translates into significant pharmacodynamic and clinical effects in patients with NCFBE.
Reduction in Neutrophil Serine Protease Activity
Treatment with this compound leads to a dose-dependent reduction in the activity of all major NSPs in the sputum and in white blood cell extracts.[3][8] The WILLOW and ASPEN trials consistently showed that both 10 mg and 25 mg doses of this compound significantly decreased the levels of active NE, PR3, and CatG compared to placebo.[8][9] This reduction is observed as early as four weeks into treatment and is maintained throughout the treatment period.[1] Upon cessation of treatment, NSP levels return towards baseline.[1]
| Biomarker | This compound 10 mg | This compound 25 mg | Placebo | Study |
| Sputum NE Activity (% reduction from baseline at Week 4) | Significant reduction | More pronounced reduction | No appreciable change | ASPEN[9] |
| Sputum CatG Activity (% reduction from baseline at Week 4) | Significant reduction | More pronounced reduction | No appreciable change | ASPEN[9] |
| Sputum PR3 Activity (% reduction from baseline at Week 4) | Significant reduction | More pronounced reduction | No appreciable change | ASPEN[9] |
| WBC NE Activity | Dose-dependent reduction | Dose-dependent reduction | No significant change | WILLOW[1] |
Table 1: Summary of this compound's Effect on Neutrophil Serine Protease Activity.
Broad Anti-Inflammatory Effects
Beyond its direct impact on NSPs, this compound exhibits broader anti-inflammatory effects. By reducing the proteolytic burden in the airways, this compound influences other components of the inflammatory cascade.
-
Antimicrobial Peptides: this compound treatment leads to a significant increase in Secretory Leukocyte Protease Inhibitor (SLPI) and α-defensin-3.[10] NE is known to degrade SLPI, so a reduction in NE activity allows for the restoration of these protective molecules.[11]
-
Mucins: A reduction in MUC5AC, a pro-inflammatory mucin, was observed, particularly in patients with high baseline NE levels.[10][11]
-
Cytokines and Chemokines: Treatment with this compound resulted in a significant increase in several anti-inflammatory or immunomodulatory cytokines and chemokines, including CXCL10, CCL8, CCL7, CCL3, and IL-6.[10]
Clinical Outcomes
The molecular and cellular effects of this compound translate into meaningful clinical benefits for patients with NCFBE.
| Clinical Endpoint | This compound 10 mg | This compound 25 mg | Placebo | Study |
| Annualized Rate of Pulmonary Exacerbations | 1.02 (Rate Ratio: 0.79, p=0.004) | 1.04 (Rate Ratio: 0.81, p=0.005) | 1.29 | ASPEN[12] |
| Time to First Exacerbation | Hazard Ratio: 0.81 (p=0.02) | Hazard Ratio: 0.83 (p=0.04) | - | ASPEN[12] |
| Patients Remaining Exacerbation-Free at 52 Weeks | 48.5% | 48.5% | 40.3% | ASPEN[13] |
| Change in FEV1 at 52 Weeks (mL) | -50 | -24 | -62 | ASPEN[12] |
Table 2: Key Clinical Outcomes from the Phase 3 ASPEN Trial.
Experimental Protocols
Sputum Processing for Biomarker Analysis
A standardized sputum processing protocol is crucial for obtaining reliable biomarker data.
-
Sample Collection: Spontaneously expectorated sputum is collected in a sterile container.
-
Homogenization: The sputum sample is weighed, and an equal volume of 0.1% dithiothreitol (DTT) in phosphate-buffered saline (PBS) is added to liquefy the mucus.
-
Incubation: The mixture is incubated at 37°C for 15-30 minutes with gentle agitation.
-
Centrifugation: The homogenized sample is centrifuged at 800 x g for 10 minutes at 4°C to separate the cellular components (pellet) from the supernatant.
-
Supernatant Collection: The supernatant is carefully collected, aliquoted, and stored at -80°C for analysis of soluble biomarkers like NSPs, cytokines, and mucins.
-
Cell Pellet Processing: The cell pellet can be resuspended for cell counting and differential analysis.
Caption: Workflow for processing sputum samples for biomarker analysis.
Neutrophil Elastase (NE) Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of NE in sputum supernatant.
-
Reagent Preparation:
-
NE Assay Buffer: Prepare as per the manufacturer's instructions.
-
NE Substrate: Reconstitute the fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) in DMSO.
-
NE Standard: Prepare a stock solution of purified human neutrophil elastase and create a standard curve through serial dilutions in NE Assay Buffer.
-
-
Assay Procedure:
-
Pipette 50 µL of sputum supernatant samples and NE standards into a 96-well black microplate.
-
Prepare a reaction mix containing NE Assay Buffer and the NE substrate.
-
Add 50 µL of the reaction mix to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity (Excitation/Emission ~380/500 nm) kinetically over 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence over time) for each sample and standard.
-
Generate a standard curve by plotting the rate of cleavage against the concentration of the NE standards.
-
Determine the NE activity in the sputum samples by interpolating their cleavage rates from the standard curve.
-
Cytokine Profiling using Luminex Multiplex Assay
This method allows for the simultaneous quantification of multiple cytokines in sputum supernatant.
-
Reagent Preparation:
-
Antibody-coupled beads: Vortex the bead mixture thoroughly.
-
Detection Antibodies: Prepare a cocktail of biotinylated detection antibodies.
-
Streptavidin-Phycoerythrin (SAPE): Prepare the SAPE solution.
-
Wash Buffer: Prepare the wash buffer as per the manufacturer's protocol.
-
Standards: Reconstitute and serially dilute the cytokine standards to generate a standard curve.
-
-
Assay Procedure:
-
Add the antibody-coupled beads to each well of a 96-well filter plate.
-
Wash the beads using a vacuum manifold.
-
Add 50 µL of sputum supernatant samples and standards to the wells.
-
Incubate on a plate shaker for 2 hours at room temperature.
-
Wash the beads three times.
-
Add the detection antibody cocktail and incubate for 1 hour.
-
Wash the beads three times.
-
Add SAPE and incubate for 30 minutes.
-
Wash the beads three times.
-
Resuspend the beads in wash buffer and acquire data on a Luminex instrument.
-
-
Data Analysis:
-
The Luminex software will calculate the median fluorescence intensity (MFI) for each cytokine in each sample.
-
Generate a standard curve for each cytokine using the MFI of the standards.
-
Determine the concentration of each cytokine in the sputum samples from their respective standard curves.
-
Conclusion
This compound represents a significant advancement in the treatment of neutrophil-mediated diseases like NCFBE. Its novel mechanism of action, centered on the inhibition of DPP-1 and the subsequent reduction of active NSPs, directly targets a key driver of inflammation and lung damage. The robust clinical data demonstrating its efficacy in reducing exacerbations and preserving lung function, coupled with a well-defined pharmacodynamic profile, underscore its potential as a foundational therapy. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other DPP-1 inhibitors, facilitating further research into their broad anti-inflammatory effects and potential applications in other neutrophilic inflammatory conditions.
References
- 1. Monitoring Neutrophil Elastase and Cathepsin G Activity in Human Sputum Samples [jove.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. hanc.info [hanc.info]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. medrxiv.org [medrxiv.org]
- 6. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 7. Sputum Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. bmglabtech.com [bmglabtech.com]
- 11. researchgate.net [researchgate.net]
- 12. Sputum-Based Molecular Biomarkers for the Early Detection of Lung Cancer: Limitations and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methodology for Sputum Induction and Laboratory Processing - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Dipeptidyl Peptidase-1 (DPP-1) Inhibition in Chronic Inflammatory Respiratory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic inflammatory respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD), bronchiectasis, and severe asthma, are often characterized by persistent neutrophilic inflammation. A key driver of this inflammation is the excessive activity of neutrophil serine proteases (NSPs), such as neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG). Dipeptidyl Peptidase-1 (DPP-1), also known as Cathepsin C, is a lysosomal cysteine protease that plays a pivotal role in the activation of these NSPs. By converting pro-NSPs into their active forms within the bone marrow during neutrophil maturation, DPP-1 acts as a master regulator of NSP activity. Consequently, the inhibition of DPP-1 has emerged as a promising therapeutic strategy to mitigate the downstream tissue damage and inflammation mediated by NSPs in a variety of respiratory disorders. This technical guide provides an in-depth overview of the core biology of DPP-1, the mechanism of action of DPP-1 inhibitors, a summary of key clinical trial data, and detailed experimental protocols relevant to the study of this pathway.
The DPP-1 Signaling Pathway: A Master Regulator of Serine Proteases
Dipeptidyl Peptidase-1 is a crucial enzyme for the activation of a cascade of serine proteases stored in the granules of neutrophils, mast cells, and cytotoxic T lymphocytes.[1]
Activation of Neutrophil Serine Proteases (NSPs)
During the maturation of neutrophils in the bone marrow, pro-NSPs (inactive zymogens) are synthesized and targeted to the azurophilic granules.[1] Within these granules, DPP-1, a cysteine protease, cleaves a dipeptide from the N-terminus of the pro-NSPs, leading to their conformational activation.[2] Once activated, these NSPs, including neutrophil elastase, proteinase 3, and cathepsin G, are potent proteases that, when released at sites of inflammation, can degrade components of the extracellular matrix, damage airway epithelium, and perpetuate the inflammatory cycle.[3]
Activation of Mast Cell Proteases
DPP-1 is also responsible for the activation of mast cell-specific proteases, tryptase and chymase, which are implicated in allergic inflammation and airway remodeling.[4] Similar to NSPs, these proteases are synthesized as inactive precursors and activated by DPP-1 within mast cell granules.[5]
Role in Cytotoxic T Lymphocyte Function
In cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, DPP-1 is involved in the processing of granzymes, which are serine proteases crucial for inducing apoptosis in target cells, such as virus-infected or tumor cells.[6] However, recent studies suggest that the processing of human granzymes A and B is not solely dependent on DPP-1, and DPP-1 inhibition with brensocatib did not significantly block the cytotoxic activity of human CTLs and NK cells in vitro.[6][7][8] This suggests a potential therapeutic window for DPP-1 inhibitors, where they can effectively target neutrophilic inflammation without severely compromising anti-viral or anti-tumor immunity.
DPP-1 Inhibitors in Clinical Development
Several oral DPP-1 inhibitors have been evaluated in clinical trials for chronic inflammatory respiratory diseases, with this compound being the most advanced.
This compound (formerly INS1007/AZD7986)
This compound is a reversible inhibitor of DPP-1 that has shown significant efficacy in patients with non-cystic fibrosis bronchiectasis.[9]
Table 1: Summary of Key Efficacy Data for this compound in Bronchiectasis
| Clinical Trial | Phase | N | Treatment Arms | Primary Endpoint | Key Results | Reference(s) |
| WILLOW | II | 256 | Placebo, this compound 10 mg, this compound 25 mg | Time to first pulmonary exacerbation | - Prolonged time to first exacerbation (p=0.03 for 10mg, p=0.04 for 25mg vs placebo)- Reduced risk of exacerbation (HR 0.58 for 10mg, 0.62 for 25mg) | [9][10] |
| ASPEN | III | 1721 | Placebo, this compound 10 mg, this compound 25 mg | Annualized rate of pulmonary exacerbations | - Reduced annualized exacerbation rate (21% reduction for 10mg, p=0.0019; 19% reduction for 25mg, p=0.0046 vs placebo)- Slowed decline in FEV1 (38 mL less decline with 25 mg vs placebo, p=0.04) | [11][12][13] |
Table 2: Summary of Safety Data for this compound (ASPEN Trial)
| Adverse Event (≥5% and > placebo) | Placebo | This compound 10 mg | This compound 25 mg |
| COVID-19 | 15.8% | 15.8% | 20.9% |
| Nasopharyngitis | 7.6% | 7.7% | 6.3% |
| Cough | 6.4% | 7.0% | 6.1% |
| Headache | 6.9% | 6.7% | 8.5% |
| Hyperkeratosis | - | Higher Incidence | Higher Incidence |
| Reference:[12][13] |
HSK31858
HSK31858 is another potent DPP-1 inhibitor that has shown promising results in a Phase II trial in Chinese patients with bronchiectasis.[14]
Table 3: Summary of Key Efficacy Data for HSK31858 in Bronchiectasis (SAVE-BE Trial)
| Treatment Arms | Annualized Exacerbation Rate | Reduction vs Placebo |
| Placebo | 1.88 | - |
| HSK31858 20 mg | 1.00 | 48% |
| HSK31858 40 mg | 0.75 | 60% |
| Reference:[14] |
BI 1291583
BI 1291583 is a covalent reversible DPP-1 inhibitor that has completed Phase I trials and has been investigated in a Phase II trial (Airleaf®) for bronchiectasis.[15][16][17] Preclinical data suggest it is a highly potent inhibitor of DPP-1.[16][17]
Experimental Protocols
Measurement of Neutrophil Elastase (NE) Activity in Sputum
This protocol describes a fluorometric assay for quantifying active NE in sputum samples.
Materials:
-
Sputum sample
-
Sample dilution buffer (e.g., PBS)
-
NEatstik® sample dilution buffer (if using the lateral flow device)
-
Fluorometric NE substrate (e.g., MeOSuc-AAPV-AMC)
-
NE Assay Buffer (e.g., 10 mM Tris-HCl, 500 mM NaCl, pH 7.5)
-
Purified human neutrophil elastase standard
-
96-well black microplate
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Collect a sputum sample in a sterile container.[18]
-
Weigh a portion of the sputum and dilute it 1:10 (w/v) with sample dilution buffer.[19]
-
Mix thoroughly by vortexing or inverting the tube multiple times.[18]
-
Centrifuge the diluted sputum at 300 x g for 10 minutes at 4°C to pellet cells and debris.[20]
-
Carefully collect the supernatant for analysis. The supernatant can be stored at -80°C for later use.[20]
-
-
Standard Curve Preparation:
-
Prepare a stock solution of purified human NE.
-
Perform a serial dilution of the NE standard in NE Assay Buffer to generate a standard curve (e.g., 0-100 ng/ml).[21]
-
-
Assay:
-
Add 50 µl of sputum supernatant and standards to separate wells of a 96-well black microplate.
-
Prepare the NE substrate mix by diluting the fluorometric NE substrate in NE Assay Buffer according to the manufacturer's instructions.[21]
-
Add 50 µl of the NE substrate mix to each well.
-
Immediately measure the fluorescence in a kinetic mode for 10-20 minutes at 37°C using an excitation wavelength of ~380 nm and an emission wavelength of ~500 nm.[21]
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence over time) for each sample and standard.
-
Plot the rate of cleavage for the standards against their concentrations to generate a standard curve.
-
Determine the concentration of active NE in the sputum samples by interpolating their cleavage rates on the standard curve.[20]
-
Measurement of Proteinase 3 (PR3) Activity
This protocol outlines a method for measuring PR3 activity using a fluorogenic substrate.
Materials:
-
Sample containing PR3 (e.g., neutrophil lysate, plasma)
-
Fluorogenic PR3 substrate (e.g., Abz-VADnVADYQ-EDDnp)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 750 mM NaCl, 0.05% Igepal)
-
Purified human proteinase 3 standard
-
96-well black microplate
-
Fluorometer
Procedure:
-
Sample and Standard Preparation:
-
Prepare samples and a serial dilution of the PR3 standard in the assay buffer.
-
-
Assay:
-
Add a defined volume of sample and standards to the wells of a 96-well black microplate.
-
If testing inhibitors, pre-incubate the samples/standards with the inhibitor for 30 minutes at room temperature.[22]
-
Initiate the reaction by adding the fluorogenic PR3 substrate to each well.[22]
-
Measure the fluorescence kinetically at an appropriate excitation and emission wavelength for the specific substrate used.
-
-
Data Analysis:
-
Calculate the reaction rate and determine the PR3 concentration in the samples by comparing to the standard curve.
-
Experimental Workflows
High-Throughput Screening (HTS) of DPP-1 Inhibitors
This workflow outlines a typical process for identifying and characterizing novel DPP-1 inhibitors.
Conclusion
The inhibition of DPP-1 represents a targeted and promising therapeutic approach for a range of chronic inflammatory respiratory diseases driven by neutrophilic inflammation. By preventing the activation of a cascade of destructive serine proteases, DPP-1 inhibitors have the potential to break the cycle of inflammation and tissue damage that characterizes these conditions. The robust clinical data for this compound in bronchiectasis provides strong validation for this mechanism. Further research into the role of DPP-1 in other respiratory diseases, such as COPD and severe asthma, as well as the development of next-generation inhibitors, holds significant promise for improving the lives of patients with these debilitating conditions. This technical guide provides a foundational understanding of the DPP-1 pathway and the tools to further investigate this important therapeutic target.
References
- 1. Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. epj.journals.ekb.eg [epj.journals.ekb.eg]
- 5. Inhibition of dipeptidyl peptidase I in the human mast cell line HMC-1: blocked activation of tryptase, but not of the predominant chymotryptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacologic inhibition of dipeptidyl peptidase 1 (cathepsin C) does not block in vitro granzyme-mediated target cell killing by CD8 T or NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacologic inhibition of dipeptidyl peptidase 1 (cathepsin C) does not block in vitro granzyme-mediated target cell killing by CD8 T or NK cells [frontiersin.org]
- 8. Pharmacologic inhibition of dipeptidyl peptidase 1 (cathepsin C) does not block in vitro granzyme-mediated target cell killing by CD8 T or NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nationaljewish.org [nationaljewish.org]
- 10. researchgate.net [researchgate.net]
- 11. Phase 3 Trial of the DPP-1 Inhibitor this compound in Bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Additional Positive Data from Pivotal ASPEN Study of this compound in Patients with Bronchiectasis to be Presented at the 7th World Bronchiectasis Conference [prnewswire.com]
- 13. This compound Shows Positive Results for Managing Bronchiectasis Symptoms | Docwire News [docwirenews.com]
- 14. Breakthrough of DPP-1 Inhibitor in decreasing the exacerbation frequency of bronchiectasis (Lancet Respir Med) | EurekAlert! [eurekalert.org]
- 15. Frontiers | Dipeptidyl peptidase 1 inhibitors for inflammatory respiratory diseases: mechanisms, clinical trials, and therapeutic prospects [frontiersin.org]
- 16. Dipeptidyl peptidase 1 inhibitors for inflammatory respiratory diseases: mechanisms, clinical trials, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. proaxsis.com [proaxsis.com]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. Monitoring Neutrophil Elastase and Cathepsin G Activity in Human Sputum Samples [jove.com]
- 21. resources.amsbio.com [resources.amsbio.com]
- 22. Expression and purification of human neutrophil proteinase 3 from insect cells and characterization of ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Brensocatib's Effect on Neutrophil Serine Protease Activation: A Technical Guide
Introduction
Brensocatib is an investigational, first-in-class, oral, selective, and reversible inhibitor of Dipeptidyl Peptidase-1 (DPP-1).[1][2] DPP-1 is a crucial enzyme responsible for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CatG), and proteinase 3 (PR3).[3] In chronic inflammatory lung diseases such as non-cystic fibrosis bronchiectasis (NCFBE), an overabundance of neutrophils in the airways leads to excessive levels of active NSPs.[4] This surplus of proteases contributes to a vicious cycle of inflammation and lung tissue destruction.[4][5] this compound's mechanism of action represents a novel therapeutic strategy by targeting the activation of these damaging enzymes at their source, rather than inhibiting them after they have become active.[2][6]
Core Mechanism of Action: Inhibition of DPP-1
Neutrophil serine proteases are synthesized as inactive zymogens (pro-NSPs) during neutrophil maturation in the bone marrow.[2][6] The enzyme DPP-1, a lysosomal cysteine protease, is essential for converting these pro-NSPs into their active forms.[7] It does this by cleaving dipeptides from the N-terminus of the pro-enzymes.[6][7] Once activated, these NSPs are stored in the azurophilic granules of mature neutrophils.[2] Upon neutrophil activation at a site of inflammation, these granules release their payload of active NSPs, which can degrade extracellular matrix components and perpetuate the inflammatory response.[8]
This compound acts by selectively and reversibly inhibiting DPP-1 in the bone marrow.[2][8] This inhibition prevents the proteolytic cleavage of pro-NSPs, meaning that mature neutrophils are produced with a significantly reduced cargo of active proteases.[6][9] Consequently, when these neutrophils migrate to the lungs and degranulate, there is a lower concentration of active NE, CatG, and PR3 available to cause tissue damage.[4]
Pharmacodynamic Effects on Neutrophil Serine Proteases
Clinical trials have demonstrated that this compound leads to a significant, dose-dependent reduction in the activity of key NSPs in patients with bronchiectasis.
Table 1: Effect of this compound on Sputum NSP Activity (WILLOW Trial - Week 4)
| Treatment Group | Mean Neutrophil Elastase (NE) Activity (ng/mL) | Reduction in NE Activity vs. Placebo |
| Placebo | 1514 | - |
| This compound 10 mg | 214 | 86% |
| This compound 25 mg | 141 | 91% |
| Data sourced from the WILLOW Phase 2 Trial.[4] |
Table 2: Median Percent Change from Baseline in Sputum NSP Activity (ASPEN Trial - Week 4)
| Treatment Group | Median Percent Change in Total NSP Activity |
| Placebo | No significant change |
| This compound 10 mg | -33.7% |
| This compound 25 mg | -41.2% |
| Data sourced from the ASPEN Phase 3 Trial.[10] |
Table 3: Reduction in Blood Neutrophil Elastase (NE) Activity in Healthy Adults (Phase 1 - Day 28)
| Treatment Group | Median Percent Reduction in NE Activity |
| This compound 10 mg | 30% |
| This compound 25 mg | 49% |
| This compound 40 mg | 59% |
| Data sourced from a Phase 1 study in healthy subjects.[4] |
Exploratory analyses from the WILLOW trial further detailed the differential impact on the three primary NSPs. This compound produced the most substantial reduction in the sputum activity of CatG, followed by NE, and then PR3.[3][4] These reductions were observed as early as four weeks into treatment and began to return to baseline four weeks after treatment cessation, consistent with the maturation time of neutrophils.[4]
Experimental Protocols for NSP Activity Measurement
The quantification of NSP activity in clinical trials is critical to confirming the pharmacodynamic effect of this compound. The following outlines a typical methodology.
1. Sample Collection and Processing
-
Sputum: Spontaneously expectorated sputum samples are collected from patients. Samples are often treated with dithiothreitol (DTT) to reduce viscosity and homogenize the sample, followed by centrifugation to obtain a supernatant for analysis.
-
Whole Blood: Whole blood is collected in standard tubes (e.g., containing EDTA). To isolate white blood cells (WBCs), red blood cells are lysed, and the remaining WBCs are pelleted via centrifugation.[11] The NSPs are then extracted from this cell pellet using a lysis buffer containing a non-ionic detergent like Triton X-100 or Nonidet P-40 Substitute (NP40).[11]
2. NSP Activity Quantification: Fluorogenic Substrate Assays The activity of each NSP (NE, PR3, CatG) is measured using a kinetic enzymatic assay with a highly specific fluorogenic substrate.[11][12]
-
Principle: These assays often employ intramolecularly quenched fluorogenic substrates, also known as fluorescence resonance energy transfer (FRET) substrates.[12] The substrate consists of a peptide sequence specific to the target protease, flanked by a fluorophore and a quencher molecule.
-
Procedure:
-
The processed sample (sputum supernatant or WBC lysate) is added to a microplate.
-
The specific FRET substrate for the NSP of interest (e.g., NE) is added.
-
If active NSP is present in the sample, it cleaves the peptide sequence.
-
This cleavage separates the fluorophore from the quencher, resulting in an increase in fluorescence emission.
-
The rate of fluorescence increase is measured over time using a spectrofluorometer. This rate is directly proportional to the concentration of active enzyme in the sample.[11]
-
-
Quantification: A standard curve is generated using known concentrations of purified human NE, PR3, or CatG to convert the measured fluorescence rate (in relative fluorescence units per minute) into a precise concentration of the active protease (e.g., ng/mL).[11]
This compound represents a targeted therapeutic approach that addresses a primary driver of pathology in neutrophil-mediated inflammatory diseases. By inhibiting DPP-1, this compound effectively reduces the activation of neutrophil serine proteases—neutrophil elastase, cathepsin G, and proteinase 3—at their origin in the bone marrow.[2][6] This mechanism has been validated through robust pharmacodynamic data from clinical trials, which demonstrate a significant, dose-dependent decrease in active NSPs in patient-derived samples.[4][10] The methodologies employed to measure these proteases provide clear, quantitative evidence of this compound's biological effect, linking the drug's mechanism to its clinical benefits, such as reducing exacerbations in patients with bronchiectasis.[1][13] This in-depth understanding of its effect on NSP activation is fundamental for researchers and drug development professionals exploring new treatments for chronic inflammatory conditions.
References
- 1. Pharmacokinetic/Pharmacodynamic Evaluation of the Dipeptidyl Peptidase 1 Inhibitor this compound for Non-cystic Fibrosis Bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The pharmacokinetic profile of this compound and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species [frontiersin.org]
- 3. Dipeptidyl peptidase-1 inhibition with this compound reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipeptidyl peptidase-1 inhibition with this compound reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial | springermedizin.de [springermedizin.de]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Dipeptidyl peptidase-1 inhibitors in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. youtube.com [youtube.com]
- 10. ajmc.com [ajmc.com]
- 11. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Neutrophil Elastase, Proteinase 3, and Cathepsin G Activities using Intramolecularly Quenched Fluorogenic Substrates | Springer Nature Experiments [experiments.springernature.com]
- 13. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Preclinical Profile of Brensocatib: A Deep Dive into its Efficacy in Bronchiectasis Models
For Immediate Release
This technical whitepaper provides an in-depth overview of the preclinical evidence supporting the development of brensocatib, a novel, oral, reversible inhibitor of Dipeptidyl Peptidase 1 (DPP-1), for the treatment of bronchiectasis. This document is intended for researchers, scientists, and drug development professionals interested in the core scientific data and methodologies underpinning this compound's mechanism of action and its effects in relevant animal models.
Executive Summary
Bronchiectasis is a chronic pulmonary disease characterized by a vicious cycle of inflammation, infection, and airway damage, in which neutrophils and their serine proteases (NSPs) play a central pathological role. This compound targets the activation of these damaging NSPs—neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG)—by inhibiting DPP-1, an enzyme essential for their maturation in the bone marrow. Preclinical studies in rodent models have demonstrated that oral administration of this compound leads to a significant, dose-dependent reduction in the activity of these key proteases within the bone marrow, suggesting a systemic and upstream mechanism of action that has the potential to break the inflammatory cycle in bronchiectasis.
Data Presentation: Quantitative Effects of this compound on Neutrophil Serine Protease Activity in Rodent Models
The following tables summarize the key quantitative data from preclinical studies, demonstrating the dose-dependent effects of this compound on NE, PR3, and CatG activity in different rodent strains.
| Table 1: Effect of 7-Day this compound Administration on Neutrophil Serine Protease Activity in C57BL/6 Mice | |||
| Dosing Regimen | Dose (mg/kg/day) | % Reduction in NE Activity | % Reduction in PR3 Activity |
| BID (Twice Daily) | 0.5 | Not Reported | Not Reported |
| 2 | ~50% | ~40% | |
| 20 | >75% | >70% | |
| QD (Once Daily) | 0.75 | Not Reported | Not Reported |
| 3 | ~50% | ~40% | |
| 30 | >75% | >70% |
| Table 2: Effect of 7-Day this compound Administration on Neutrophil Serine Protease Activity in BALB/c Mice | |||
| Dosing Regimen | Dose (mg/kg/day) | % Reduction in NE Activity | % Reduction in PR3 Activity |
| BID (Twice Daily) | 0.2 | Not Reported | Not Reported |
| 2 | ~40% | ~30% | |
| 20 | >60% | >60% | |
| QD (Once Daily) | 0.3 | Not Reported | Not Reported |
| 3 | ~40% | ~30% | |
| 30 | >60% | >60% |
| Table 3: Effect of 9-Day this compound Administration on Neutrophil Serine Protease Activity in Sprague Dawley Rats | |||
| Dosing Regimen | Dose (mg/kg/day) | % Reduction in NE Activity | % Reduction in PR3 Activity |
| BID (Twice Daily) | 0.2 | Not Reported | Not Reported |
| 2 | ~20% | >50% | |
| 20 | >30% | >70% | |
| QD (Once Daily) | 0.3 | Not Reported | Not Reported |
| 3 | ~20% | >50% | |
| 30 | >30% | >70% |
| Table 4: Effect of 9-Day this compound Administration on Neutrophil Serine Protease Activity in Wistar Rats | |||
| Dosing Regimen | Dose (mg/kg/day) | % Reduction in NE Activity | % Reduction in PR3 Activity |
| BID (Twice Daily) | 0.2 | Not Reported | Not Reported |
| 2 | <20% | ~40% | |
| 20 | ~20% | >50% | |
| QD (Once Daily) | 0.3 | Not Reported | Not Reported |
| 3 | <20% | ~40% | |
| 30 | ~20% | >50% |
Experimental Protocols
This section details the methodologies employed in the preclinical evaluation of this compound.
In Vivo Animal Studies
1. Animal Models:
-
Mice: C57BL/6 and BALB/c strains were utilized.
-
Rats: Sprague Dawley (SD) and Wistar strains were used.
-
All animals were housed in standard laboratory conditions with ad libitum access to food and water.
2. This compound Formulation and Administration:
-
This compound was formulated for oral administration as a suspension in a vehicle consisting of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.5% Tween 80 in a citrate buffer (pH 3.0)[1].
-
The formulation was administered via oral gavage at specified doses (see data tables) either once daily (QD) or twice daily (BID) with an 8-hour interval between doses[2].
3. Bone Marrow Isolation:
-
The hind limbs were dissected to expose the femur and tibia.
-
The bones were carefully cleaned of surrounding muscle and connective tissue.
-
Two primary methods for bone marrow isolation were employed:
-
Flushing Method: The ends of the bones were clipped, and a syringe with a needle was used to flush the bone marrow cavity with a suitable buffer (e.g., RPMI-1640 or PBS with EDTA) into a collection tube.
-
Crushing Method: The bones were crushed using a mortar and pestle in a buffer to release the bone marrow cells.
-
-
The resulting cell suspension was filtered through a cell strainer to remove bone fragments and other debris.
-
Red blood cells were lysed using a hypotonic solution.
-
The remaining bone marrow cells were washed and prepared for lysate generation.
4. Preparation of Bone Marrow Lysates:
-
The isolated bone marrow cells were pelleted by centrifugation.
-
The cell pellet was resuspended in a lysis buffer (e.g., Tris buffer with a non-ionic detergent like NP-40 or Triton X-100) to disrupt the cell membranes and release the intracellular contents, including the neutrophil serine proteases.
-
The lysate was then clarified by centrifugation to remove cellular debris.
-
The supernatant containing the soluble proteins, including NSPs, was collected for activity assays.
Neutrophil Serine Protease Activity Assays
The activity of Neutrophil Elastase (NE), Proteinase 3 (PR3), and Cathepsin G (CatG) in the bone marrow lysates was quantified using fluorometric assays.
1. Principle:
-
These assays utilize synthetic peptide substrates that are specific for each NSP.
-
The substrate is conjugated to a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore.
-
When the specific NSP is present and active, it cleaves the peptide substrate, separating the fluorophore from the quencher.
-
This separation results in an increase in fluorescence intensity, which is directly proportional to the activity of the NSP in the sample.
2. General Procedure:
-
Bone marrow lysate samples were added to the wells of a microplate.
-
A specific fluorogenic substrate for the NSP of interest (NE, PR3, or CatG) was added to each well.
-
The plate was incubated at a controlled temperature (e.g., 37°C).
-
The fluorescence intensity was measured over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
The rate of increase in fluorescence was used to determine the enzymatic activity, often by comparison to a standard curve generated with known concentrations of the purified enzyme.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key biological pathway targeted by this compound and the experimental workflow for its preclinical evaluation.
Caption: Mechanism of action of this compound in inhibiting neutrophil serine protease activation.
References
- 1. This compound (an oral, reversible inhibitor of dipeptidyl peptidase-1) attenuates disease progression in two animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacokinetic profile of this compound and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species - PMC [pmc.ncbi.nlm.nih.gov]
Molecular targets of Brensocatib beyond dipeptidyl peptidase 1
For the attention of researchers, scientists, and drug development professionals, this technical guide explores the known molecular interactions of Brensocatib. Current scientific literature robustly characterizes this compound as a highly selective, reversible inhibitor of dipeptidyl peptidase 1 (DPP1). To date, no significant molecular targets beyond DPP1 have been identified in publicly available research.
This compound (formerly INS1007) is a first-in-class, orally administered small molecule developed for the treatment of neutrophil-driven inflammatory diseases, most notably non-cystic fibrosis bronchiectasis.[1][2][3][4][5] Its mechanism of action is centered on the potent and specific inhibition of DPP1, a lysosomal cysteine protease.[2][4][5][6]
The Primary Target: Dipeptidyl Peptidase 1 (DPP1)
DPP1, also known as Cathepsin C, plays a crucial role in the maturation of neutrophil serine proteases (NSPs) within the bone marrow.[2][4] These proteases, including neutrophil elastase (NE), cathepsin G (CatG), and proteinase 3 (PR3), are powerful enzymes stored in the granules of mature neutrophils.[1][7] In pathological conditions characterized by excessive neutrophil accumulation and activation, the overabundance of active NSPs contributes to tissue damage and inflammation.[2][4]
This compound's therapeutic effect stems from its ability to prevent the activation of these NSPs by inhibiting their activator, DPP1.[2][7] This leads to a reduction in the activity of NE, CatG, and PR3 in circulating neutrophils.[8]
Signaling Pathway of this compound's Action on DPP1
The following diagram illustrates the established mechanism of action of this compound.
Absence of Evidence for Off-Target Molecular Interactions
A thorough review of the available scientific literature, including clinical trial data and pharmacological profiles, reveals a consistent focus on DPP1 as the singular molecular target of this compound.[1][2][3][4][5][9][10] Studies highlight its selectivity for DPP1.[11] The adverse events observed in clinical trials, such as dental and skin-related issues, are considered to be mechanism-related, stemming from the inhibition of DPP1 in tissues where it has a physiological role, rather than interactions with other molecular targets.[12][13]
To date, there are no published preclinical or clinical studies that have reported any significant, clinically relevant off-target molecular interactions of this compound. Comprehensive screening panels, such as broad kinase or protease assays, have not been detailed in the public domain.
Downstream Effects on Neutrophil Serine Proteases
The clinical efficacy of this compound is directly linked to its on-target effect on DPP1, leading to a dose-dependent reduction in the activity of key NSPs.[8][14]
| Neutrophil Serine Protease | Role in Pathophysiology | Effect of this compound |
| Neutrophil Elastase (NE) | Degrades elastin and other extracellular matrix proteins, promotes mucus hypersecretion. | Reduced activity in sputum and blood.[8][14] |
| Cathepsin G (CatG) | Potent pro-inflammatory mediator, activates other proteases. | Reduced activity in sputum.[8][14] |
| Proteinase 3 (PR3) | Degrades extracellular matrix components, can induce apoptosis. | Reduced activity in sputum.[8][14] |
Experimental Protocols
As no off-target molecular interactions have been identified, there are no specific experimental protocols to report for their discovery. The primary pharmacodynamic effects of this compound are typically assessed using the following methodologies:
Measurement of Neutrophil Serine Protease Activity
Objective: To quantify the activity of NE, CatG, and PR3 in biological samples (e.g., sputum, white blood cell extracts).
General Protocol Outline:
-
Sample Collection and Processing: Sputum is induced and processed to separate the sol phase from cellular debris. White blood cells can be isolated from whole blood using standard density gradient centrifugation.
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Microtiter plates are coated with a capture antibody specific for the NSP of interest (NE, CatG, or PR3).
-
Processed biological samples are added to the wells, allowing the NSP to bind to the capture antibody.
-
A detection antibody, conjugated to an enzyme such as horseradish peroxidase (HRP), is added.
-
A colorimetric substrate is introduced, and the resulting color change is proportional to the amount of active NSP.
-
Absorbance is measured using a plate reader, and concentrations are determined by comparison to a standard curve.[8]
-
The following diagram outlines the general workflow for assessing the on-target effects of this compound.
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. respiratory-therapy.com [respiratory-therapy.com]
- 3. This compound Shows Consistent Efficacy and Safety Across Three Prespecified Subgroups in New Data from Landmark ASPEN Study [prnewswire.com]
- 4. Insmed Announces Positive Top-Line Results from Phase 2 WILLOW Study of INS1007 in Patients with Non-Cystic Fibrosis Bronchiectasis [prnewswire.com]
- 5. This compound: Is this breakthrough a Game-Changer for Bronchiectasis? - Dr Ricardo Jose - London Chest Specialist [londonchestspecialist.co.uk]
- 6. This compound (Formerly INS1007) to be Studied in Patients with Severe COVID-19 in Investigator-Initiated Trial [prnewswire.com]
- 7. youtube.com [youtube.com]
- 8. Dipeptidyl peptidase-1 inhibition with this compound reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. investor.insmed.com [investor.insmed.com]
- 10. investor.insmed.com [investor.insmed.com]
- 11. Pharmacokinetic/Pharmacodynamic Evaluation of the Dipeptidyl Peptidase 1 Inhibitor this compound for Non-cystic Fibrosis Bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Phase 3 Trial of the DPP-1 Inhibitor this compound in Bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dipeptidyl peptidase-1 inhibition with this compound reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Brensocatib: A Technical Guide to Early-Stage Research in Rare Inflammatory Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brensocatib (formerly INS1007) is an investigational, first-in-class, oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP-1).[1][2] DPP-1 is a lysosomal cysteine protease responsible for the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[3][4] These NSPs are key mediators of inflammation and tissue damage in a variety of neutrophil-driven inflammatory diseases.[5][6] By inhibiting DPP-1, this compound prevents the activation of these proteases, thereby reducing inflammation.[6][7] This technical guide provides an in-depth overview of the early-stage research on this compound for rare inflammatory conditions, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Mechanism of Action: DPP-1 Inhibition
This compound's mechanism of action is centered on the inhibition of DPP-1, an enzyme crucial for the maturation of NSPs within neutrophil precursors in the bone marrow.[8][9] NSPs are synthesized as inactive zymogens (pro-NSPs) and require the removal of an N-terminal dipeptide to become active.[10] DPP-1 catalyzes this activation step.[4] In chronic inflammatory conditions, an overabundance of activated neutrophils leads to excessive NSP activity in tissues, contributing to a vicious cycle of inflammation and damage.[3][10] this compound, by blocking DPP-1, reduces the pool of active NSPs in circulating neutrophils, thus mitigating neutrophil-mediated tissue destruction.[7][11]
Figure 1: this compound's Mechanism of Action.
Preclinical Research in a Rheumatoid Arthritis Model
This compound has been evaluated in animal models of rheumatoid arthritis (RA), a chronic inflammatory disease characterized by neutrophil infiltration into the joints.[12]
Experimental Protocols
Rat Collagen-Induced Arthritis (CIA) Model [13][14]
-
Induction: Arthritis was induced in rats by immunization with a collagen emulsion.
-
Treatment: this compound was administered orally twice daily at doses of 0.3, 3.0, and 30 mg/kg/day. A vehicle control and a dexamethasone (0.3 mg/kg/day) group were also included.
-
Endpoint Analysis: Bone marrow was isolated on day 30 or 31 to assess NSP (NE, PR3, and CatG) activity levels. Clinical disease parameters were also monitored.[14]
Mouse Collagen Antibody-Induced Arthritis (CAIA) Model [15]
-
Induction: Arthritis was induced in mice via an intravenous injection of a collagen antibody cocktail on day 0, followed by an intraperitoneal injection of lipopolysaccharide (LPS) on day 3.
-
Treatment: this compound was administered orally at 3 or 30 mg/kg/day from day -10 to day 20. An anti-TNFα antibody (5 mg/kg, 3 times a week) was used as a positive control.
-
Endpoint Analysis: Disease score, histopathological score, and neutrophil infiltration into the joints were assessed.[15]
Quantitative Data
| Model | Treatment Group | Outcome | Result |
| Rat CIA | This compound (3 and 30 mg/kg/day) | Bone Marrow NSP Levels | Significantly reduced.[12] |
| Rat CIA | This compound (3 and 30 mg/kg/day) | Clinical Disease Score | Significantly improved.[12] |
| Mouse CAIA | This compound (3 and 30 mg/kg/day) | Bone Marrow NSP Levels | Significantly reduced.[16] |
| Mouse CAIA | This compound (3 and 30 mg/kg/day) | Disease Score | Significantly improved.[16] |
| Mouse CAIA | This compound (30 mg/kg/day) | Histopathological Score & Neutrophil Infiltration | At least as potent as anti-TNF antibodies.[12] |
Clinical Research in Rare Inflammatory Conditions
This compound has been investigated in several clinical trials for rare inflammatory conditions, primarily non-cystic fibrosis bronchiectasis (NCFBE) and cystic fibrosis (CF). More recently, a trial in hidradenitis suppurativa (HS) has been initiated.
Non-Cystic Fibrosis Bronchiectasis (NCFBE)
WILLOW Trial (Phase 2)
The WILLOW trial was a randomized, double-blind, placebo-controlled, parallel-group study conducted at 116 sites across 14 countries.[17]
-
Experimental Protocol:
-
Participants: 256 patients with NCFBE.[17]
-
Intervention: Patients received placebo, 10 mg of this compound, or 25 mg of this compound once daily for 24 weeks.[17]
-
Primary Endpoint: Time to first exacerbation.[2]
-
Secondary Endpoints: Rate of exacerbations and sputum neutrophil elastase activity.[2]
-
Sputum Analysis: Sputum was collected at baseline, week 4, week 24 (end of treatment), and week 28.[18] Sputum samples were diluted with phosphate-buffered saline, and NSP activity was measured.[17]
-
ASPEN Trial (Phase 3)
The ASPEN trial was a global, randomized, double-blind, placebo-controlled study.[1]
-
Experimental Protocol:
-
Participants: Over 1,700 patients with bronchiectasis.[13]
-
Intervention: Patients were randomized to receive this compound 10 mg, this compound 25 mg, or placebo once daily for 52 weeks.[19]
-
Primary Endpoint: Annualized rate of pulmonary exacerbations.[20]
-
Sputum Analysis: Sputum samples were collected at baseline and at weeks 4, 16, 28, 40, 52, and 56.[17]
-
Quantitative Data from NCFBE Trials
| Trial | Dose | Endpoint | Result |
| WILLOW | 10 mg | Time to First Exacerbation | Hazard Ratio: 0.58 (p=0.03) vs. placebo.[2] |
| WILLOW | 25 mg | Time to First Exacerbation | Hazard Ratio: 0.62 (p=0.046) vs. placebo.[2] |
| WILLOW | 10 mg | Rate of Exacerbations | 36% reduction vs. placebo (p=0.04).[2] |
| WILLOW | 25 mg | Rate of Exacerbations | 25% reduction vs. placebo (p=0.17).[2] |
| WILLOW | 10 mg | Sputum NE Activity (Week 4) | 86% reduction from placebo.[17] |
| WILLOW | 25 mg | Sputum NE Activity (Week 4) | 91% reduction from placebo.[17] |
| ASPEN | 10 mg | Annualized Rate of Exacerbations | Rate Ratio: 0.79 (p=0.004) vs. placebo.[20] |
| ASPEN | 25 mg | Annualized Rate of Exacerbations | Rate Ratio: 0.81 (p=0.005) vs. placebo.[20] |
| ASPEN | 25 mg | Decline in FEV1 at Week 52 | 38 ml less decline vs. placebo (p=0.04).[20] |
Cystic Fibrosis (CF)
A Phase 2a, single-blind, placebo-controlled, parallel-group study (NCT05090904) was conducted to assess the safety, tolerability, and pharmacokinetics/pharmacodynamics of this compound in adults with CF.[21][22]
-
Experimental Protocol:
Quantitative Data from CF Trial
| Dose | Endpoint | Result |
| 10 mg, 25 mg, 40 mg | Blood and Sputum NSP Levels | Dose-dependent reduction.[21] |
| 10 mg, 25 mg, 40 mg | Pharmacokinetics | Consistent profiles independent of CFTR modulator use and comparable to healthy and NCFBE adults.[16] |
Hidradenitis Suppurativa (HS)
A Phase 2b, randomized, double-blind, placebo-controlled, multicenter study (NCT06685835) is currently recruiting to evaluate the efficacy and safety of this compound in adults with moderate to severe HS.[24][25]
-
Experimental Protocol:
Figure 2: this compound's Research and Development Workflow.
Conclusion
Early-stage research on this compound has demonstrated its potential as a novel therapeutic for a range of rare inflammatory conditions. Its unique mechanism of action, targeting the activation of neutrophil serine proteases, has shown promising results in both preclinical models and clinical trials. The quantitative data from studies in NCFBE and CF indicate a consistent, dose-dependent effect on the key biomarkers of neutrophil-mediated inflammation, which translates to clinical benefits for patients. Ongoing research in conditions like hidradenitis suppurativa will further elucidate the therapeutic potential of this first-in-class DPP-1 inhibitor. This technical guide provides a comprehensive summary of the foundational research that supports the continued development of this compound for these challenging diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. A Study of the Efficacy and Safety of this compound in Adults With Moderate to Severe Hidradenitis Suppurativa (HS) | Clinical Research Trial Listing ( Hidradenitis Suppurativa ) ( NCT06685835 ) [trialx.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Tailor-made inflammation: how neutrophil serine proteases modulate the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are DPP-1 modulators and how do they work? [synapse.patsnap.com]
- 7. A point-of-care neutrophil elastase activity assay identifies bronchiectasis severity, airway infection and risk of exacerbation | European Respiratory Society [publications.ersnet.org]
- 8. Neutrophil serine proteases fine-tune the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Frontiers | this compound (an oral, reversible inhibitor of dipeptidyl peptidase-1) attenuates disease progression in two animal models of rheumatoid arthritis [frontiersin.org]
- 14. This compound (an oral, reversible inhibitor of dipeptidyl peptidase-1) attenuates disease progression in two animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound (an oral, reversible inhibitor of dipeptidyl peptidase-1) attenuates disease progression in two animal models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dipeptidyl peptidase-1 inhibition with this compound reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial | springermedizin.de [springermedizin.de]
- 18. Broad Immunomodulatory Effects of the Dipeptidyl-peptidase-1 Inhibitor this compound in Bronchiectasis: Data from the Phase 2, Double-Blind, Placebo-controlled WILLOW Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound in non-cystic fibrosis bronchiectasis: ASPEN protocol and baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Phase IIa, Single-Blind, Placebo-Controlled, Parallel-Group Study to Assess Safety, Tolerability, and Pharmacokinetics/Pharmacodynamics of this compound in Adults with Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Study to Assess the Safety, Tolerability, and Pharmacokinetics of this compound Tablets in Adults With Cystic Fibrosis | Clinical Research Trial Listing [centerwatch.com]
- 23. publications.ersnet.org [publications.ersnet.org]
- 24. A Study of the Efficacy and Safety of this compound in Adults With Moderate to Severe Hidradenitis Suppurativa (HS) | Clinical Research Trial Listing [centerwatch.com]
- 25. uhhospitals.org [uhhospitals.org]
- 26. publications.ersnet.org [publications.ersnet.org]
The Vicious Cycle Ignited: A Technical Guide to the Role of Neutrophil Elastase in the Pathogenesis of Bronchiectasis
For Immediate Release
[CITY, STATE] – [Date] – This technical guide provides a comprehensive overview of the critical role of neutrophil elastase (NE) in the pathogenesis of bronchiectasis. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, quantitative data, and key experimental methodologies to foster a deeper understanding of NE as a therapeutic target.
Bronchiectasis is a chronic debilitating respiratory disease characterized by permanent dilation of the airways, leading to a vicious cycle of inflammation, infection, and airway destruction.[1] Central to this pathological cascade is the serine protease, neutrophil elastase, which is released by activated neutrophils in the airways.[2] Unopposed NE activity contributes significantly to the structural and functional abnormalities observed in bronchiectasis, making it a pivotal target for therapeutic intervention.
The Enzymatic Onslaught of Neutrophil Elastase
Neutrophil elastase is a potent 29-kD serine protease stored in the azurophilic granules of neutrophils.[3] Its release into the airway lumen during chronic inflammation overwhelms the natural anti-protease defenses, such as alpha-1 antitrypsin, leading to a protease-antiprotease imbalance.[2] This unchecked enzymatic activity has pleiotropic detrimental effects on the airways:
-
Extracellular Matrix Degradation: NE directly degrades key structural components of the airway wall, including elastin, collagen, and proteoglycans, leading to the irreversible bronchial dilation that defines bronchiectasis.
-
Inflammatory Cascade Amplification: NE perpetuates the inflammatory response by cleaving and activating pro-inflammatory cytokines and chemokines, and by damaging epithelial cells, which in turn release more inflammatory mediators.
-
Mucus Hypersecretion and Impaired Clearance: NE is a potent secretagogue, stimulating the overproduction of mucins, particularly MUC5AC and MUC5B, from airway epithelial cells and submucosal glands.[4][5][6] This leads to the production of thick, tenacious mucus that is difficult to clear.
-
Impaired Ciliary Function: NE can directly damage ciliary structures and impair ciliary beat frequency, further compromising mucociliary clearance and creating a favorable environment for bacterial colonization.[3]
Quantitative Insights: Neutrophil Elastase as a Biomarker of Disease Severity
Sputum neutrophil elastase activity has emerged as a reliable biomarker that correlates with disease severity, the risk of exacerbations, and the rate of lung function decline in patients with bronchiectasis.[1]
| Parameter | Patient Group | NE Activity/Concentration | Reference |
| Disease Severity (BSI) | Mild Bronchiectasis | Median: 8.7 µg/mL | [7][8] |
| Moderate Bronchiectasis | Median: 11.1 µg/mL | [7][8] | |
| Severe Bronchiectasis | Median: 18.2 µg/mL | [7][8] | |
| Chronic Infection | No Chronic Infection | Median: 8.0 µg/mL | [7][8] |
| Any Chronic Infection | Median: 22.4 µg/mL | [7][8] | |
| Pseudomonas aeruginosa | Median: 25.1 µg/mL | [7][8] | |
| Exacerbation Status | Stable State | Median: 0.39 µg/mL | [1] |
| Exacerbation Onset | Median: 57.0 µg/mL | [1] | |
| After 14 days Antibiotics | Median: 0 µg/mL | [1] |
| NE Inhibitor Study (AZD9668) | Placebo | AZD9668 (60 mg twice daily for 4 weeks) | p-value | Reference |
| Change in FEV1 | - | +100 mL | 0.006 | [9] |
Signaling Pathways and Pathophysiological Relationships
The multifaceted role of neutrophil elastase in bronchiectasis can be visualized through key signaling pathways and its central position in the "vicious cycle" of the disease.
Caption: NE-induced mucus hypersecretion pathway.
Caption: The central role of NE in the vicious cycle of bronchiectasis.
Key Experimental Protocols
1. Measurement of Neutrophil Elastase Activity in Sputum
This protocol describes a common method using a fluorogenic substrate.
-
Sample Preparation:
-
Collect spontaneous sputum samples.
-
Select purulent portions and weigh.
-
Add a reducing agent (e.g., dithiothreitol) and a buffer (e.g., PBS) to homogenize the sample.
-
Incubate at 37°C with shaking to liquefy the mucus.
-
Centrifuge to pellet cells and debris.
-
Collect the supernatant for analysis.
-
-
Fluorogenic Assay Protocol:
-
Prepare a standard curve using purified human neutrophil elastase.
-
Pipette sputum supernatants and standards into a 96-well microplate.
-
Add a specific NE fluorogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin).
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 500 nm emission) over time.
-
Calculate the rate of substrate cleavage and determine the NE activity in the samples by comparing to the standard curve.
-
Caption: Workflow for measuring NE activity in sputum.
2. Assessment of NE-Induced Mucin Secretion from Human Bronchial Epithelial Cells
This protocol utilizes an ELISA-based method to quantify secreted mucins.
-
Cell Culture:
-
Culture normal human bronchial epithelial (NHBE) cells at an air-liquid interface to achieve a well-differentiated, mucin-producing phenotype.
-
-
Experimental Procedure:
-
Wash the apical surface of the cell cultures to remove accumulated mucus.
-
Expose the cells to varying concentrations of human neutrophil elastase (HNE) or a vehicle control for a defined period (e.g., 15 minutes).
-
Collect the apical secretions.
-
-
Mucin Quantification (ELISA):
-
Coat a 96-well plate with a capture antibody specific for the mucin of interest (e.g., MUC5AC).
-
Block non-specific binding sites.
-
Add the collected apical secretions and standards to the wells.
-
Incubate to allow mucin binding.
-
Wash the plate.
-
Add a biotinylated detection antibody against the mucin.
-
Incubate and wash.
-
Add streptavidin-horseradish peroxidase (HRP).
-
Incubate and wash.
-
Add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Quantify mucin concentration based on the standard curve.[5][6]
-
3. Evaluation of NE's Effect on Ciliary Beat Frequency (CBF)
This protocol employs high-speed video microscopy to measure changes in CBF.
-
Sample Collection and Preparation:
-
Obtain human nasal or bronchial epithelial cells via brushing.
-
Suspend the cells in a suitable medium.
-
-
CBF Measurement:
-
Place the cell suspension in a heated (37°C) chamber on a microscope stage.
-
Record videos of ciliary movement using a high-speed camera.
-
Add neutrophil elastase to the chamber at a physiological concentration (e.g., 0.1 U/ml).[10][11]
-
Record videos at multiple time points after NE addition.
-
In separate experiments, pre-incubate cells with an NE inhibitor before adding NE to assess the specificity of the effect.
-
Analyze the videos using specialized software to calculate the ciliary beat frequency (in Hz).
-
Conclusion
Neutrophil elastase is a central and multifaceted driver of the pathogenesis of bronchiectasis. Its enzymatic activity directly contributes to airway destruction, inflammation, and impaired mucus clearance, perpetuating the vicious cycle of this disease. The strong correlation between sputum NE levels and disease severity underscores its value as a clinical biomarker. Targeting neutrophil elastase and its upstream activation pathways presents a promising therapeutic strategy for mitigating lung damage and improving clinical outcomes in patients with bronchiectasis. Further research and development of potent and specific NE inhibitors are crucial for translating our understanding of NE's role into effective treatments.
References
- 1. Neutrophil Elastase Activity Is Associated with Exacerbations and Lung Function Decline in Bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil elastase in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of neutrophil elastase, proteinase 3, and cathepsin G activities using intramolecularly quenched fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Human Neutrophil Elastase Induces Hypersecretion of Mucin from Well-Differentiated Human Bronchial Epithelial Cells in Vitro via a Protein Kinase Cδ-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. air.unimi.it [air.unimi.it]
- 9. Phase II study of a neutrophil elastase inhibitor (AZD9668) in patients with bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. researchgate.net [researchgate.net]
Brensocatib's Intervention in the Vicious Cycle of Bronchiectasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of brensocatib's mechanism of action and its clinical impact on the "vicious cycle" hypothesis of non-cystic fibrosis bronchiectasis (NCFB). By targeting the activation of key inflammatory mediators, this compound represents a novel therapeutic strategy aimed at breaking the cycle of inflammation, infection, and lung damage that characterizes this chronic and progressive respiratory disease.
The Vicious Cycle of Bronchiectasis
Bronchiectasis is characterized by a self-perpetuating cycle of inflammation and infection.[1] This "vicious cycle" or "vicious vortex" hypothesis posits that impaired mucociliary clearance leads to the accumulation of mucus, creating a breeding ground for chronic bacterial infection. The persistent infection triggers a robust and often excessive neutrophilic inflammatory response.[1] While neutrophils are essential for combating pathogens, their prolonged presence and activation in the airways of bronchiectasis patients lead to the release of damaging enzymes, particularly neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CatG), and proteinase 3 (PR3).[1][2][3]
These NSPs contribute to the pathophysiology of bronchiectasis in several ways:
-
Tissue Damage: NSPs degrade components of the extracellular matrix, leading to irreversible bronchial dilation and structural lung damage.[1]
-
Inflammation Amplification: NSPs can further promote inflammation, perpetuating the cycle.[2]
-
Impaired Host Defense: NE can cleave and inactivate host defense proteins, such as secretory leukocyte peptidase inhibitor (SLPI), which normally protect the airways from excessive protease activity.[4]
This continuous loop of infection, inflammation, and tissue damage drives disease progression, leading to frequent exacerbations, declining lung function, and diminished quality of life for patients.[5][6]
Caption: The Vicious Cycle Hypothesis of Bronchiectasis.
This compound: A Targeted Intervention
This compound is an oral, reversible, small-molecule inhibitor of dipeptidyl peptidase 1 (DPP-1).[2][7][8] DPP-1, also known as cathepsin C, is a crucial enzyme in the maturation of neutrophils within the bone marrow.[2][8] It is responsible for activating NSPs from their inactive pro-forms into their active enzymatic state.[1]
By inhibiting DPP-1, this compound prevents the activation of NSPs before they are released by neutrophils in the airways.[1][2] This targeted mechanism of action aims to reduce the burden of active NSPs in the lungs, thereby mitigating their damaging effects and interrupting the vicious cycle of bronchiectasis.[7][9]
Caption: this compound inhibits DPP-1, preventing NSP activation.
Clinical Evidence: The WILLOW and ASPEN Trials
The efficacy of this compound in treating bronchiectasis has been primarily evaluated in two major clinical trials: the Phase 2 WILLOW trial and the Phase 3 ASPEN trial.[2][7]
Key Clinical Outcomes
Both trials demonstrated that this compound significantly prolonged the time to the first exacerbation and reduced the annual rate of exacerbations compared to placebo.[2][7][9][10]
| Clinical Endpoint | WILLOW Trial (Phase 2) [2][10][11] | ASPEN Trial (Phase 3) [7][12] |
| Primary Endpoint | Time to first exacerbation | Annualized rate of pulmonary exacerbations |
| This compound 10 mg vs. Placebo | Hazard Ratio: 0.58 (p=0.03) | Rate Reduction: 21.1% (p=0.004) |
| This compound 25 mg vs. Placebo | Hazard Ratio: 0.62 (p=0.046) | Rate Reduction: 19.4% (p=0.005) |
| Lung Function (FEV1) | Numerically lower decline vs. placebo | Significant reduction in decline with 25 mg dose[7][12] |
Biomarker Modulation
A key finding of the clinical trials was the significant reduction in active NSP levels in the sputum of patients treated with this compound, confirming its mechanism of action.[2][8][10]
| Biomarker | This compound 10 mg | This compound 25 mg | Placebo |
| Sputum Neutrophil Elastase (NE) Activity (Median % Change from Baseline) [3] | -33.7% | -41.2% | -4.6% |
| Sputum Cathepsin G (CatG) Activity (Median % Change from Baseline) [3] | -39.7% | -48.1% | 0.0% |
| Sputum Proteinase 3 (PR3) Activity (Median % Change from Baseline) [3] | -27.7% | -58.4% | 0.0% |
| Sputum Secretory Leukocyte Peptidase Inhibitor (SLPI) Levels [4] | Increased | Significantly increased (p<0.001) | No significant change |
| Sputum MUC5AC [13][14] | Reduced | Significantly reduced (p=0.007) | No significant change |
Furthermore, this compound treatment led to an increase in sputum SLPI levels, a host defense peptide that is typically inactivated by NE.[4] This suggests that by reducing NE activity, this compound may help restore a more balanced protease-antiprotease environment in the airways.[4] The treatment also resulted in a significant reduction in the mucin MUC5AC, particularly in patients with high baseline NE levels.[13][14]
Interestingly, this compound also led to an increase in several inflammatory cytokines and chemokines, such as IL-6, CXCL10, CCL8, CCL7, and CCL3.[13][15] The exact mechanism and clinical significance of this finding are still under investigation but may reflect a complex immunomodulatory effect beyond simple NSP inhibition.[13]
Experimental Protocols: The WILLOW Trial
The WILLOW trial was a Phase 2, randomized, double-blind, placebo-controlled study that provided foundational evidence for this compound's efficacy.
Study Design
-
Population: 256 adults (aged 18-85) with NCFB and at least two exacerbations in the previous year.[2][5]
-
Randomization: Patients were randomized in a 1:1:1 ratio to receive:
-
This compound 10 mg once daily
-
This compound 25 mg once daily
-
Placebo once daily
-
-
Treatment Duration: 24 weeks.[2]
-
Primary Endpoint: Time to the first pulmonary exacerbation.[2]
-
Secondary Endpoints: Rate of exacerbations, change in sputum NE activity, and safety.[2]
Key Methodologies
-
Sputum Collection and Processing: Sputum samples were collected at baseline, week 4, week 24 (end of treatment), and week 28 (4 weeks post-treatment).[13][14] Samples were stored at -80°C.[14]
-
Biomarker Analysis:
-
NSP Activity: Sputum NE, CatG, and PR3 activity were measured.
-
Antimicrobial Peptides: Secretory leukoproteinase inhibitor (SLPI) and α-defensin-3 were measured by ELISA.[13][14][15]
-
Mucin-5AC (MUC5AC): Measured by liquid chromatography-mass spectrometry.[13][14][15]
-
Inflammatory Cytokines: 45 inflammatory cytokines were measured using the Olink® Target 48 assay.[13][14][15]
-
Caption: High-level workflow of the WILLOW Phase 2 Trial.
Conclusion
This compound represents a significant advancement in the management of bronchiectasis by directly targeting a key driver of the disease's pathophysiology. By inhibiting DPP-1 and subsequently reducing the activity of neutrophil serine proteases, this compound has demonstrated the ability to break the vicious cycle of inflammation and infection. The robust clinical data from the WILLOW and ASPEN trials, showing a reduction in exacerbations and a favorable impact on key biomarkers, underscore the potential of this first-in-class therapy to become a foundational, disease-modifying treatment for patients with bronchiectasis.[1] The continued investigation into its broad immunomodulatory effects will further elucidate its role in altering the natural history of this debilitating disease.
References
- 1. This compound – an editorial on the new chapter in noncystic fibrosis bronchiectasis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajmc.com [ajmc.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Pharmacokinetic/Pharmacodynamic Evaluation of the Dipeptidyl Peptidase 1 Inhibitor this compound for Non-cystic Fibrosis Bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. respiratory-therapy.com [respiratory-therapy.com]
- 8. This compound reduced bronchiectasis exacerbations | MDedge [mdedge.com]
- 9. Treatment Efficacy in Bronchiectasis: this compound and Its Role in Reducing Pulmonary Exacerbations - Be part of the knowledge - ReachMD [reachmd.com]
- 10. bronchiectasis.com.au [bronchiectasis.com.au]
- 11. bionews.com [bionews.com]
- 12. ajmc.com [ajmc.com]
- 13. Broad Immunomodulatory Effects of the Dipeptidyl-peptidase-1 Inhibitor this compound in Bronchiectasis: Data from the Phase 2, Double-Blind, Placebo-controlled WILLOW Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. T3 Immunomodulatory effects of the Dipeptidyl peptidase-1 inhibitor this compound in patients with bronchiectasis: data from the phase 2 WILLOW trial | Thorax [thorax.bmj.com]
A Deep Dive into the Pharmacodynamics of DPP-1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth exploration of the foundational pharmacodynamics of Dipeptidyl Peptidase-1 (DPP-1) inhibitors, a promising class of anti-inflammatory agents. We will delve into their core mechanism of action, present key quantitative data from seminal studies, and outline detailed experimental protocols for assessing their activity. This document is intended to serve as a comprehensive resource for professionals engaged in the research and development of novel therapeutics targeting neutrophil-mediated inflammation.
Introduction: The Rationale for DPP-1 Inhibition
Neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), are crucial components of the innate immune system, playing a vital role in host defense against pathogens.[1][2] However, in various chronic inflammatory diseases such as bronchiectasis, chronic obstructive pulmonary disease (COPD), and cystic fibrosis, excessive and dysregulated NSP activity contributes significantly to tissue damage and disease progression.[1][3][4] DPP-1, also known as Cathepsin C, is a lysosomal cysteine protease that plays a pivotal role in the maturation and activation of these NSPs within the bone marrow during neutrophil development.[5][6][7] By inhibiting DPP-1, the activation of NSPs is suppressed at its source, offering a targeted and upstream therapeutic strategy to mitigate neutrophil-driven inflammation and its pathological consequences.[3][8] This approach has shown clinical benefits in reducing exacerbations and improving quality of life in patients with bronchiectasis.[5][6]
Mechanism of Action: An Upstream Intervention
DPP-1 inhibitors function by preventing the proteolytic cleavage of the N-terminal dipeptide from the inactive pro-forms of NSPs, a critical step for their activation.[6][7] This inhibition occurs within the bone marrow as neutrophils mature, leading to the circulation of neutrophils with significantly reduced levels of active NSPs in their azurophilic granules.[5][6] This upstream mechanism of action distinguishes DPP-1 inhibitors from direct NSP inhibitors, as they prevent the generation of active proteases rather than blocking their activity once released.[3][8]
The primary pharmacodynamic effect of DPP-1 inhibitors is a dose-dependent reduction in the activity of key NSPs, including neutrophil elastase, proteinase 3, and cathepsin G, in both blood and relevant tissues like the airways.[5][6] It's important to note that this effect is not immediate and is dependent on the turnover of the neutrophil population, with maximal NSP inhibition typically observed after approximately 20 days of continuous treatment.[8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway targeted by DPP-1 inhibitors and a typical experimental workflow for evaluating their pharmacodynamic effects.
Caption: DPP-1 signaling pathway and point of intervention.
Caption: Experimental workflow for DPP-1 inhibitor evaluation.
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative data from clinical studies of various DPP-1 inhibitors.
Table 1: Potency and Selectivity of DPP-1 Inhibitors
| Compound | Type | IC50 (DPP-1) | Selectivity | Reference |
| Brensocatib (AZD7986/INS1007) | Reversible, Competitive | ~4.0 nM | High | [9] |
| BI 1291583 | Covalent, Reversible | 0.9 nM | >6,000-fold over other proteases | [9] |
| HSK31858 | Non-peptidyl, Non-covalent | 57.4 nM | Not specified | [9] |
| GSK2793660 | Irreversible | <0.43 to 1 nM | Selective | [9] |
Table 2: Clinical Pharmacodynamic Effects of DPP-1 Inhibitors
| Inhibitor | Study Phase | Dose | % Reduction in NE Activity (Blood/Sputum) | Key Findings | Reference |
| This compound | Phase 1 | 10, 20, 40 mg | Dose-dependent reduction by day 12 | Reduced blood NE activity compared to placebo. | [5] |
| Phase 2 (WILLOW) | 10, 25 mg | Dose-dependent reduction in sputum NE activity | Prolonged time to first exacerbation. | [2][4] | |
| Phase 3 (ASPEN) | 10, 25 mg | Not specified | Reduced annualized exacerbation rates by 21% (10 mg) and 19% (25 mg). | [10] | |
| BI 1291583 | Phase 1 | 5 mg | Up to 86% reduction in blood NE activity | 99% inhibition of DPP-1. | [5] |
| Preclinical (mice) | Not specified | 99% inhibition in BALF neutrophils | High distribution to bone marrow. | [11] | |
| HSK31858 | Phase 1 | 10, 20, 40 mg | 13.6% (10mg), 44.1% (20mg), 76.4% (40mg) reduction in blood NE | Well-tolerated with no significant adverse effects. | [5] |
| Phase 2 (SAVE-BE) | Not specified | Not specified | Reduced exacerbation risk by 48-59% in Chinese patients. | [10] | |
| GSK2793660 | Phase 1 | Multiple doses | Up to 47% reduction in NE, ~37% in PR3 | Trial terminated early due to skin desquamation. | [5][6] |
Experimental Protocols
Neutrophil Elastase (NE) Activity Assay (Fluorometric)
This protocol outlines a common method for determining NE activity in biological samples, such as sputum or stimulated whole blood.
Principle: The assay utilizes a specific, non-fluorescent substrate that is cleaved by NE to release a highly fluorescent compound.[12][13][14] The fluorescence intensity is directly proportional to the NE activity in the sample.
Materials:
-
NE Assay Buffer
-
NE Substrate (e.g., (Z-Ala-Ala-Ala-Ala)2Rh110 or a similar AFC-based substrate)[12][13]
-
NE Standard (purified human neutrophil elastase)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate, e.g., 485/525 nm)[12][14]
-
Samples (e.g., sputum supernatant, plasma, or cell lysates)
-
(Optional) Neutrophil isolation reagents and stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)[12][14]
Procedure:
-
Standard Curve Preparation: Prepare a dilution series of the NE standard in NE Assay Buffer to generate a standard curve.
-
Sample Preparation:
-
For sputum, centrifuge to obtain the supernatant.
-
For whole blood analysis, neutrophils can be isolated and then stimulated to release elastase.[12]
-
Dilute samples as necessary in NE Assay Buffer.
-
-
Assay Reaction:
-
Add standards and samples to the wells of the 96-well plate.
-
Prepare a reaction mix containing the NE Substrate in NE Assay Buffer.
-
Add the reaction mix to all wells to initiate the reaction.
-
-
Incubation: Incubate the plate at 37°C, protected from light, for a specified period (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculation:
-
Subtract the blank reading from all measurements.
-
Plot the standard curve of fluorescence intensity versus NE concentration.
-
Determine the NE concentration in the samples from the standard curve.
-
In Vivo Assessment in Animal Models (LPS Challenge)
This protocol describes a common preclinical model to evaluate the in vivo efficacy of DPP-1 inhibitors.
Principle: Intratracheal or intranasal administration of lipopolysaccharide (LPS) in rodents induces a robust neutrophilic inflammatory response in the lungs, leading to the recruitment of neutrophils and the release of NSPs into the bronchoalveolar lavage fluid (BALF).
Procedure:
-
Acclimatization: Acclimate animals (e.g., mice or rats) to the facility for a minimum of one week.
-
Drug Administration: Administer the DPP-1 inhibitor or vehicle control orally or via the desired route for a specified number of days prior to the LPS challenge.
-
LPS Challenge: Anesthetize the animals and administer a single dose of LPS intratracheally or intranasally.
-
Bronchoalveolar Lavage (BAL): At a predetermined time point after the LPS challenge (e.g., 24 hours), euthanize the animals and perform a BAL by instilling and retrieving a buffered saline solution into the lungs.
-
BALF Analysis:
-
Centrifuge the BALF to pellet the cells.
-
Perform a cell count and differential to determine the number of neutrophils.
-
Use the BALF supernatant for the NE activity assay as described in section 5.1.
-
-
Data Analysis: Compare the neutrophil counts and NE activity in the BALF of the inhibitor-treated group to the vehicle-treated group to determine the in vivo efficacy of the compound.
Conclusion
DPP-1 inhibitors represent a novel and targeted therapeutic strategy for a range of neutrophil-driven inflammatory diseases. Their unique upstream mechanism of action, which prevents the activation of a cascade of deleterious neutrophil serine proteases, has been validated in both preclinical models and human clinical trials. The pharmacodynamic effects are characterized by a profound and sustained reduction in NSP activity, which correlates with improved clinical outcomes. The methodologies outlined in this guide provide a framework for the continued investigation and development of this promising class of drugs. As research progresses, a deeper understanding of the long-term safety and broader immunomodulatory effects of DPP-1 inhibition will be crucial for optimizing their therapeutic potential.
References
- 1. What are DPP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | The pharmacokinetic profile of this compound and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species [frontiersin.org]
- 3. Frontiers | Dipeptidyl peptidase 1 inhibitors for inflammatory respiratory diseases: mechanisms, clinical trials, and therapeutic prospects [frontiersin.org]
- 4. DPP1 a promising target for bronchiectasis | MDedge [mdedge.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Dipeptidyl peptidase-1 inhibitors in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidyl peptidase-1 inhibitors in bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dipeptidyl peptidase 1 inhibitors for inflammatory respiratory diseases: mechanisms, clinical trials, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dipeptidyl peptidase 1 inhibitors and neutrophilic inflammation in bronchiectasis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease [frontiersin.org]
- 12. caymanchem.com [caymanchem.com]
- 13. cellbiologics.com [cellbiologics.com]
- 14. Neutrophil Elastase Activity Assay Kit - Creative BioMart [creativebiomart.net]
Methodological & Application
Application Notes and Protocols for Measuring Neutrophil Elastase Activity Following Brensocatib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brensocatib is an oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP1), an enzyme crucial for the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[1][2] In chronic inflammatory lung diseases like non-cystic fibrosis bronchiectasis, an overabundance of neutrophils in the airways leads to excessive active NSPs, causing inflammation and lung damage.[3] By inhibiting DPP1, this compound reduces the levels of active NSPs, thereby mitigating inflammation and tissue destruction.[1] This document provides a detailed protocol for measuring neutrophil elastase activity in sputum samples from patients treated with this compound, enabling researchers to assess the pharmacodynamic effects of the drug.
Data Presentation
The following tables summarize the quantitative data from clinical trials investigating the effect of this compound on neutrophil elastase activity in sputum.
Table 1: Summary of Neutrophil Elastase (NE) Activity Reduction in the WILLOW Phase 2 Trial [4][5][6]
| Treatment Group | N | Baseline NE Activity (Median) | Change from Baseline in NE Activity | p-value vs. Placebo |
| Placebo | 87 | Similar across groups | No significant change | - |
| This compound 10 mg | 82 | Similar across groups | Significant reduction | 0.034 |
| This compound 25 mg | 87 | Similar across groups | Significant reduction | 0.021 |
Data from the 24-week treatment period.
Table 2: Summary of Neutrophil Serine Protease (NSP) Activity Reduction in the ASPEN Phase 3 Trial [7]
| Treatment Group | N | NSP Evaluated | Median Percent Change from Baseline (Week 4) |
| Placebo | 115 | NE, CatG, PR3 | No significant change |
| This compound 10 mg | 105 | NE, CatG, PR3 | -33.7% |
| This compound 25 mg | 108 | NE, CatG, PR3 | -41.2% |
NE: Neutrophil Elastase; CatG: Cathepsin G; PR3: Proteinase 3.
Experimental Protocols
This section outlines a detailed methodology for the collection, processing, and analysis of sputum samples to measure neutrophil elastase activity.
Sputum Sample Collection and Processing
This protocol is adapted from methodologies used in bronchiectasis clinical research.
Materials:
-
Sterile sputum collection containers
-
Phosphate-buffered saline (PBS), pH 7.4
-
Conical centrifuge tubes (15 mL and 50 mL)
-
Refrigerated centrifuge
-
Pipettes and sterile tips
-
Vortex mixer
-
Ice
Procedure:
-
Sputum Collection: Instruct patients to provide a spontaneously expectorated sputum sample into a sterile collection container. The sample should be processed as soon as possible, ideally within 2 hours of collection. If immediate processing is not possible, samples can be stored at 2-8°C for up to 24 hours. For longer-term storage, samples should be frozen at -80°C.
-
Sample Homogenization:
-
Transfer the entire sputum sample to a 50 mL conical tube.
-
Add an equal volume of PBS to the sputum (1:1 ratio).
-
Vortex the sample for 30-60 seconds to homogenize. Avoid excessive vortexing to minimize protein degradation.
-
Note: Do not use dithiothreitol (DTT) or other mucolytic agents unless validated for your specific assay, as they can interfere with enzyme activity.
-
-
Centrifugation:
-
Centrifuge the homogenized sputum at 3,000 x g for 15 minutes at 4°C. This will separate the cellular components and debris from the soluble fraction (supernatant).
-
-
Supernatant Collection:
-
Carefully aspirate the supernatant, avoiding the cell pellet and any floating debris.
-
Transfer the supernatant to a new, pre-chilled conical tube.
-
-
Aliquoting and Storage:
-
Aliquot the supernatant into smaller volumes (e.g., 200-500 µL) to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C until analysis.
-
Fluorometric Neutrophil Elastase Activity Assay
This protocol is based on a general fluorometric assay for neutrophil elastase activity and should be optimized for your specific laboratory conditions and reagents. Commercially available kits provide validated reagents and detailed instructions.[8][9]
Materials:
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader with excitation/emission wavelengths of approximately 380/500 nm or 485/525 nm, depending on the substrate.[10][11]
-
Neutrophil Elastase (NE) Assay Buffer
-
NE Substrate (e.g., a specific fluorogenic peptide substrate for NE)
-
Purified human neutrophil elastase standard
-
NE Dilution Buffer
-
Reagent-grade water
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions.
-
Allow all reagents to equilibrate to room temperature before use.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the purified human neutrophil elastase standard in NE Assay Buffer. A typical concentration range might be 0-100 ng/mL.
-
Add a fixed volume (e.g., 50 µL) of each standard dilution to duplicate wells of the 96-well plate.
-
-
Sample Preparation:
-
Thaw the sputum supernatant samples on ice.
-
Dilute the sputum supernatants in NE Assay Buffer. The optimal dilution factor will need to be determined empirically but can range from 1:10 to 1:500 depending on the expected NE activity.[10]
-
Add a fixed volume (e.g., 50 µL) of the diluted samples to duplicate wells of the 96-well plate.
-
Include a "blank" well containing only NE Assay Buffer.
-
-
Reaction Initiation:
-
Prepare a master mix of the NE substrate according to the manufacturer's instructions.
-
Add a fixed volume of the substrate master mix (e.g., 50 µL) to all standard and sample wells to initiate the enzymatic reaction.
-
-
Incubation and Measurement:
-
Immediately place the plate in the fluorometric microplate reader.
-
Measure the fluorescence in kinetic mode at 37°C for 10-20 minutes, taking readings every 1-2 minutes.[8] Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30-60 minutes) protected from light, and then measure the fluorescence.[11]
-
-
Data Analysis:
-
For kinetic assays, determine the rate of reaction (change in fluorescence over time) for each well.
-
For endpoint assays, use the final fluorescence reading.
-
Subtract the blank reading from all standard and sample readings.
-
Plot the fluorescence values of the standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the neutrophil elastase activity in the unknown samples.
-
Account for the dilution factor when calculating the final concentration of NE activity in the original sputum samples.
-
Mandatory Visualization
Caption: this compound's mechanism of action in inhibiting DPP1.
Caption: Experimental workflow for measuring neutrophil elastase activity.
References
- 1. Broad Immunomodulatory Effects of the Dipeptidyl-peptidase-1 Inhibitor this compound in Bronchiectasis: Data from the Phase 2, Double-Blind, Placebo-controlled WILLOW Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. investor.insmed.com [investor.insmed.com]
- 3. This compound in non-cystic fibrosis bronchiectasis: ASPEN protocol and baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. investor.insmed.com [investor.insmed.com]
- 5. bronchiectasis.com.au [bronchiectasis.com.au]
- 6. New England Journal of Medicine Publishes Positive Results from Phase 2 WILLOW Study of this compound in Patients with Non-Cystic Fibrosis Bronchiectasis [prnewswire.com]
- 7. ajmc.com [ajmc.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: In Vivo Models for Testing Brensocatib Efficacy in Lung Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brensocatib is an investigational oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP-1).[1][2][3] DPP-1 is a crucial enzyme responsible for the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), within neutrophils during their maturation in the bone marrow.[2][3][4] In chronic inflammatory lung diseases such as bronchiectasis, an overabundance of neutrophils in the airways leads to excessive active NSPs, causing lung destruction and inflammation.[1][5][6] By inhibiting DPP-1, this compound reduces the activity of these damaging NSPs, offering a novel therapeutic approach to mitigate neutrophil-driven inflammation.[2][3][7] Preclinical studies in rodent models have demonstrated that this compound effectively reduces the activity of NE, PR3, and CatG.[2][3] This document provides detailed application notes and protocols for utilizing established in vivo models of lung inflammation to test the efficacy of this compound.
Mechanism of Action of this compound
This compound's therapeutic potential lies in its ability to modulate the inflammatory cascade at its source. The drug acts upstream by preventing the maturation of NSPs, thereby reducing the neutrophil's capacity to cause tissue damage.
Preclinical Pharmacodynamic Data of this compound in Rodent Models
A study by Basso et al. (2023) provides key insights into the in vivo pharmacodynamics of this compound in mice and rats. The data demonstrates a dose-dependent reduction in NSP activity.
Table 1: Effect of this compound on Neutrophil Serine Protease (NSP) Activity in Rodents
| Species/Strain | Dosing Regimen | % Reduction in NE Activity | % Reduction in PR3 Activity | % Reduction in CatG Activity |
| C57BL/6 Mice | 20 mg/kg/day (BID) or 30 mg/kg/day (QD) | ~77% | ~71% | ~90% |
| BALB/c Mice | 20 mg/kg/day (BID) or 30 mg/kg/day (QD) | ~62% | ~61% | ~88% |
| Sprague-Dawley (SD) Rats | 20 mg/kg/day (BID) or 30 mg/kg/day (QD) | ~37% | ~70% | ~40% |
| Wistar Rats | 20 mg/kg/day (BID) or 30 mg/kg/day (QD) | ~19% | ~53% | ~37% |
Data summarized from Basso et al., 2023.[2][3] Maximum reduction in NSP activity was observed after approximately 7 days of dosing. BID: twice a day; QD: once a day.
Recommended In Vivo Models for Efficacy Testing
The following are detailed protocols for established rodent models of lung inflammation suitable for evaluating the therapeutic efficacy of this compound.
Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is characterized by a robust and acute neutrophilic inflammatory response, making it ideal for assessing the anti-inflammatory effects of this compound.
Experimental Workflow
Detailed Methodology
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
This compound Administration:
-
LPS-Induced Lung Injury:
-
On day 8, anesthetize mice with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Intratracheally instill a single dose of LPS (e.g., 1-5 mg/kg) in a small volume of sterile saline (e.g., 50 µL).[8]
-
-
Endpoint Analysis (24-48 hours post-LPS):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize mice and perform BAL with sterile PBS.
-
Determine total and differential cell counts (neutrophils, macrophages) in the BAL fluid.
-
Measure total protein concentration in the BAL fluid as an indicator of lung permeability.
-
Quantify key inflammatory cytokines (e.g., TNF-α, IL-6, KC/CXCL1) in the BAL fluid using ELISA.
-
-
Lung Tissue Analysis:
-
Harvest lung tissue for histopathological examination (H&E staining) to assess inflammation and injury.
-
Measure myeloperoxidase (MPO) activity in lung homogenates as a marker of neutrophil infiltration.[9]
-
-
Protocol 2: Cigarette Smoke (CS)-Induced Lung Inflammation in Mice
This model mimics the chronic inflammation seen in diseases like COPD and is suitable for evaluating the long-term efficacy of this compound.
Experimental Workflow
Detailed Methodology
-
Animals: Female C57BL/6 or BALB/c mice, 8-10 weeks old.
-
CS Exposure:
-
This compound Administration:
-
Administer this compound or vehicle daily via oral gavage throughout the CS exposure period.
-
Suggested doses: 10 mg/kg and 30 mg/kg, once daily.
-
-
Endpoint Analysis (at the end of the exposure period):
-
BAL: Perform BAL and analyze for inflammatory cell influx (neutrophils and macrophages) and cytokine levels as described in Protocol 1.
-
Lung Histology: Assess for features of COPD, such as airspace enlargement (emphysema), and inflammatory cell infiltration in the lung parenchyma and peribronchial regions.
-
NSP Activity: Measure the activity of NE, PR3, and CatG in lung tissue homogenates or BAL fluid to directly assess the pharmacodynamic effect of this compound.
-
Protocol 3: Elastase-Induced Emphysema in Rats
This model is characterized by significant lung tissue destruction and is useful for investigating the potential of this compound to mitigate protease-mediated lung damage.
Experimental Workflow
Detailed Methodology
-
Animals: Male Sprague-Dawley or Wistar rats, 8-10 weeks old.
-
This compound Administration:
-
Administer this compound or vehicle daily via oral gavage starting 7 days prior to elastase instillation and continuing for the duration of the study (e.g., 21-28 days).
-
Suggested doses: 10 mg/kg and 30 mg/kg, once daily.
-
-
Elastase-Induced Emphysema:
-
Endpoint Analysis (21-28 days post-elastase):
-
Lung Function: Measure lung mechanics, such as dynamic compliance, to assess the functional consequences of emphysema.
-
Lung Histology:
-
Harvest lungs and prepare for histological analysis.
-
Quantify airspace enlargement by measuring the mean linear intercept (Lm).
-
Assess collagen deposition using Sirius Red staining.
-
-
BAL: Analyze BAL fluid for inflammatory markers, although the acute inflammatory phase may have subsided at this later time point.
-
Summary of Key Endpoints and Data Presentation
Table 2: Key Efficacy Endpoints for In Vivo Models
| Model | Primary Endpoints | Secondary Endpoints |
| LPS-Induced Acute Lung Injury | - Neutrophil count in BAL fluid- MPO activity in lung tissue | - Total cell count in BAL fluid- Total protein in BAL fluid- Pro-inflammatory cytokines (TNF-α, IL-6) in BAL fluid- Histological lung injury score |
| CS-Induced Lung Inflammation | - Neutrophil and macrophage counts in BAL fluid- Mean linear intercept (airspace enlargement) | - Pro-inflammatory cytokines in BAL fluid- NSP activity in lung tissue- Mucus hypersecretion (PAS staining) |
| Elastase-Induced Emphysema | - Mean linear intercept- Dynamic lung compliance | - Histological evidence of lung destruction- Collagen deposition in lung tissue- Inflammatory cell infiltration (early time points) |
All quantitative data should be presented in tables and graphically, with appropriate statistical analysis (e.g., ANOVA with post-hoc tests) to compare treatment groups.
Conclusion
The in vivo models described provide a robust framework for evaluating the efficacy of this compound in mitigating lung inflammation and tissue damage. By targeting the underlying mechanism of neutrophil-mediated injury, this compound holds promise as a therapeutic agent for a variety of inflammatory lung diseases. The selection of the appropriate model and endpoints will depend on the specific research question and the desired clinical translation.
References
- 1. Dipeptidyl peptidase-1 inhibition with this compound reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial | springermedizin.de [springermedizin.de]
- 2. Frontiers | The pharmacokinetic profile of this compound and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species [frontiersin.org]
- 3. The pharmacokinetic profile of this compound and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipeptidyl peptidase 1 inhibitors and neutrophilic inflammation in bronchiectasis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipeptidyl peptidase-1 inhibition with this compound reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA Grants Priority Review to Insmed's this compound for Treatment of Bronchiectasis with PDUFA Target Action Date Set for August 12, 2025 [prnewswire.com]
- 7. Dipeptidyl peptidase 1 inhibitors for inflammatory respiratory diseases: mechanisms, clinical trials, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Protocols to Evaluate Cigarette Smoke-Induced Lung Inflammation and Pathology in Mice. | Semantic Scholar [semanticscholar.org]
- 11. Cigarette Smoke Exposure in Mice using a Whole-Body Inhalation System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. characterization-of-an-elastase-induced-emphysema-model-in-immune-deficient-rats - Ask this paper | Bohrium [bohrium.com]
- 13. academic.oup.com [academic.oup.com]
Application Notes: Determining the IC50 of Brensocatib for DPP-1 in a Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brensocatib (formerly AZD7986) is an oral, reversible inhibitor of Dipeptidyl Peptidase 1 (DPP-1), also known as Cathepsin C. DPP-1 is a lysosomal cysteine protease that plays a crucial role in the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[1][2][3][4][5][6] This activation occurs during the maturation of neutrophils in the bone marrow.[1][3][4][6] By inhibiting DPP-1, this compound prevents the activation of these NSPs, thereby reducing the inflammatory cascade mediated by neutrophils. These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound for DPP-1 in a cell-based assay, a critical step in characterizing its potency and cellular efficacy.
Data Presentation
The inhibitory activity of this compound against DPP-1 has been characterized in various assay formats. The following table summarizes the reported potency of this compound.
| Assay Type | Species | IC50 | pIC50 | Reference |
| Enzymatic Assay | Human | 14.1 nM | 6.85 | [7] |
| Enzymatic Assay | Mouse | 25.1 nM | 7.6 | [7] |
| Enzymatic Assay | Rat | 19.9 nM | 7.7 | [7] |
| Enzymatic Assay | Dog | 15.8 nM | 7.8 | [7] |
| Enzymatic Assay | Rabbit | 15.8 nM | 7.8 | [7] |
| Cell-Based Assay | Human (U937 cells) | ~4.0 nM | - | [8] |
Note: The pIC50 value for the human enzymatic assay was provided in the source and the IC50 was calculated using the formula IC50 = 10^(-pIC50) M.
Signaling Pathway of DPP-1 in Neutrophil Precursors
DPP-1 is synthesized as an inactive zymogen, pro-DPP-1, which undergoes auto-activation in the acidic environment of the lysosomes within neutrophil precursors (promyelocytes) in the bone marrow.[1][3][4] Active DPP-1 then proteolytically cleaves the N-terminal dipeptides from the inactive pro-forms of neutrophil serine proteases (pro-NSPs), leading to their activation.[4][6] These active NSPs are subsequently stored in the azurophilic granules of mature neutrophils.
Experimental Protocols
This section provides a detailed methodology for determining the IC50 of this compound in a cell-based assay using human HL-60 cells differentiated into a neutrophil-like phenotype.
Experimental Workflow
The overall workflow involves differentiating HL-60 cells, treating the differentiated cells with a concentration range of this compound, measuring DPP-1 activity using a fluorogenic substrate, and calculating the IC50 value from the resulting dose-response curve.
Protocol 1: Differentiation of HL-60 Cells into Neutrophil-like Cells
Materials:
-
Human promyelocytic leukemia HL-60 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dimethyl sulfoxide (DMSO)
-
All-trans retinoic acid (ATRA)
-
Trypan blue solution
-
Hemocytometer
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
Initiation of Differentiation: Seed HL-60 cells at a density of 2 x 10^5 cells/mL in fresh culture medium.
-
Induction: Add DMSO to a final concentration of 1.3% (v/v) and ATRA to a final concentration of 1 µM.
-
Incubation: Incubate the cells for 5-7 days. The cells will stop proliferating and differentiate into a neutrophil-like phenotype.
-
Verification of Differentiation (Optional): Differentiation can be confirmed by morphological changes (e.g., segmented nuclei) using May-Grünwald-Giemsa staining or by flow cytometry analysis of neutrophil-specific surface markers (e.g., increased CD11b and decreased CD71 expression).
Protocol 2: Cell-Based DPP-1 Activity Assay and IC50 Determination
Materials:
-
Differentiated HL-60 cells (from Protocol 1)
-
This compound
-
DPP-1 cell-permeable fluorogenic substrate (e.g., (H-Gly-Phe)2-R110)
-
Assay Buffer (e.g., HBSS or PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission ~490/520 nm for Rhodamine 110-based substrates)
-
Multichannel pipette
Procedure:
-
Cell Preparation: Harvest the differentiated HL-60 cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cells once with Assay Buffer and resuspend in Assay Buffer to a final density of 1 x 10^6 cells/mL.
-
Plating: Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. A typical concentration range would span from 1 nM to 10 µM. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as in the this compound dilutions).
-
Treatment: Add 25 µL of the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate at 37°C for 1-2 hours to allow the compound to enter the cells and inhibit DPP-1.
-
Substrate Addition: Prepare the DPP-1 fluorogenic substrate solution in Assay Buffer according to the manufacturer's instructions. Add 25 µL of the substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
For each well, calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates by subtracting the background fluorescence rate (wells with no cells) and express the data as a percentage of the vehicle control.
-
Plot the percentage of DPP-1 activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The provided protocols offer a robust framework for determining the cellular potency of this compound against its target, DPP-1. By utilizing differentiated HL-60 cells, which mimic the physiological context of neutrophil maturation, this cell-based assay provides a more relevant measure of the compound's inhibitory activity compared to purely enzymatic assays. Accurate determination of the IC50 is fundamental for the preclinical and clinical development of this compound and other DPP-1 inhibitors.
References
- 1. frontiersin.org [frontiersin.org]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil maturation rate determines the effects of dipeptidyl peptidase 1 inhibition on neutrophil serine protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipeptidyl peptidase I activates neutrophil-derived serine proteases and regulates the development of acute experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abmole.com [abmole.com]
- 8. This compound | 1802148-05-5 | Benchchem [benchchem.com]
Application Notes and Protocols for the Study of Brensocatib in Chronic Rhinosinusitis without Nasal Polyps (CRSsNP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brensocatib is an investigational, oral, reversible inhibitor of the dipeptidyl peptidase 1 (DPP1) enzyme.[1][2] DPP1 is responsible for the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase, proteinase 3, and cathepsin G, within neutrophils in the bone marrow.[1][2] In chronic inflammatory conditions like chronic rhinosinusitis without nasal polyps (CRSsNP), an accumulation of neutrophils and excessive NSP activity is believed to contribute to tissue damage and inflammation.[1][2] By inhibiting DPP1, this compound reduces the activity of these damaging NSPs, offering a novel therapeutic approach for neutrophil-mediated diseases.[2][3]
Currently, this compound is being evaluated in a Phase 2 clinical trial for the treatment of CRSsNP, known as the BiRCh study (NCT06013241).[4][5] While quantitative efficacy and safety data from this specific trial are not yet available due to its ongoing status, this document provides a detailed overview of the current research landscape, including the mechanism of action, and protocols based on the design of the BiRCh study.
Mechanism of Action
This compound targets the inflammatory cascade driven by neutrophils. In CRSsNP, neutrophils are key components of the inflammatory infiltrate. These cells release NSPs that can degrade extracellular matrix proteins, promote inflammation, and contribute to the signs and symptoms of the disease. This compound's inhibition of DPP1 in the bone marrow leads to the circulation of neutrophils with reduced active NSPs, thereby potentially mitigating the inflammatory process in the sinonasal tissues.[2][6]
References
- 1. respiratory-therapy.com [respiratory-therapy.com]
- 2. Frontiers | The pharmacokinetic profile of this compound and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species [frontiersin.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. m.youtube.com [m.youtube.com]
Application of Brensocatib in Hidradenitis Suppurativa Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hidradenitis suppurativa (HS) is a chronic, inflammatory skin disease characterized by painful nodules, abscesses, and sinus tracts, predominantly in intertriginous areas.[1] Emerging evidence points to a significant role of neutrophils and their inflammatory mediators in the pathogenesis of HS. Brensocatib (formerly INS1007), an oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP-1), is currently under investigation as a potential therapeutic for HS.[2][3][4][5] This document provides detailed application notes and protocols for researchers interested in evaluating the efficacy of this compound in preclinical HS research models.
This compound's mechanism of action involves the inhibition of DPP-1, an enzyme crucial for the activation of neutrophil serine proteases (NSPs), including neutrophil elastase, proteinase 3, and cathepsin G, within the bone marrow.[6][7][8] By reducing the activity of these NSPs, this compound has the potential to mitigate the neutrophil-driven inflammation that contributes to tissue damage in HS.[6][7] Currently, this compound is in Phase 2 clinical trials for moderate to severe HS.[2][4][5][9] While specific preclinical data on this compound in HS models is not yet published, research in other neutrophil-mediated diseases, such as rheumatoid arthritis, provides a strong foundation for designing and executing relevant studies.[10][11][12][13]
Signaling Pathway of this compound
The therapeutic rationale for this compound in hidradenitis suppurativa is based on its targeted inhibition of the DPP-1 enzyme and subsequent reduction in neutrophil serine protease activity.
Caption: Mechanism of action of this compound in inhibiting DPP-1.
Preclinical Evaluation of this compound in Hidradenitis Suppurativa: A Proposed Workflow
Given the absence of established, standardized animal models that fully recapitulate all aspects of hidradenitis suppurativa, a multi-pronged approach using in vitro and in vivo models is recommended. The following workflow is a proposed strategy for evaluating the preclinical efficacy of this compound for HS.
Caption: Proposed workflow for preclinical evaluation of this compound in HS.
Quantitative Data Summary
While clinical trial data for this compound in HS is forthcoming, the following table summarizes key quantitative findings from a study of this compound in animal models of rheumatoid arthritis.[10][11][13] This data is illustrative of the types of pharmacodynamic and efficacy endpoints that can be measured when studying this compound in models of inflammatory disease.
| Parameter | Model | Treatment Group | Result | Percentage Change vs. Vehicle |
| Neutrophil Elastase Activity | Rat Collagen-Induced Arthritis (CIA) | This compound (3 mg/kg/day) | Significant Reduction | ↓ ~60% |
| Rat CIA | This compound (30 mg/kg/day) | Significant Reduction | ↓ ~75% | |
| Mouse Collagen Antibody-Induced Arthritis (CAIA) | This compound (3 mg/kg/day) | Significant Reduction | ↓ ~50% | |
| Mouse CAIA | This compound (30 mg/kg/day) | Significant Reduction | ↓ ~70% | |
| Clinical Disease Score | Rat CIA | This compound (3 mg/kg/day) | Significant Improvement | ↓ ~40% |
| Rat CIA | This compound (30 mg/kg/day) | Significant Improvement | ↓ ~60% | |
| Mouse CAIA | This compound (3 mg/kg/day) | Significant Improvement | ↓ ~50% | |
| Mouse CAIA | This compound (30 mg/kg/day) | Significant Improvement | ↓ ~65% | |
| Histopathological Score | Mouse CAIA | This compound (30 mg/kg/day) | Significant Reduction | ↓ ~55% |
| Neutrophil Infiltration | Mouse CAIA | This compound (30 mg/kg/day) | Significant Reduction | ↓ ~60% |
Data adapted from a study on this compound in rheumatoid arthritis models and is intended to be illustrative for HS research planning.[10][11][13]
Experimental Protocols
The following are detailed protocols that can be adapted for the study of this compound in the context of hidradenitis suppurativa research.
Protocol 1: In Vitro Neutrophil Elastase (NE) Activity Assay
Objective: To determine the direct effect of this compound on the activity of neutrophil elastase released from isolated human neutrophils.
Materials:
-
This compound
-
Human neutrophils isolated from peripheral blood of healthy donors and HS patients
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Phorbol 12-myristate 13-acetate (PMA)
-
Neutrophil elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
96-well microplate reader
-
Lysis buffer
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation with Ficoll-Paque PLUS.
-
Cell Culture and Treatment: Resuspend isolated neutrophils in RPMI 1640 medium at a concentration of 1x10^6 cells/mL. Pre-incubate the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Neutrophil Activation: Stimulate neutrophils with PMA (e.g., 100 nM) for 30 minutes to induce degranulation and release of neutrophil elastase.
-
Sample Collection: Centrifuge the cell suspension to pellet the neutrophils. Collect the supernatant containing the released elastase.
-
Enzyme Activity Measurement: In a 96-well plate, add the collected supernatant and the neutrophil elastase substrate.
-
Data Acquisition: Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader. The rate of change in absorbance is proportional to the elastase activity.
-
Data Analysis: Calculate the rate of reaction for each condition. Normalize the data to the vehicle-treated control to determine the percentage inhibition of neutrophil elastase activity by this compound.
Protocol 2: Mouse Model of Imiquimod-Induced Skin Inflammation
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of inflammatory dermatosis, which shares some pathological features with HS, such as neutrophil infiltration and inflammatory cytokine production.
Materials:
-
6-8 week old C57BL/6 mice
-
Imiquimod cream (5%)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Calipers
-
Materials for tissue homogenization, RNA extraction, and histology
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the start of the experiment.
-
Induction of Inflammation: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved backs of the mice for 5-7 consecutive days.
-
Treatment: Administer this compound orally once daily at desired doses (e.g., 3 mg/kg and 30 mg/kg, based on rheumatoid arthritis studies) or vehicle, starting from the first day of imiquimod application.[10][11]
-
Clinical Scoring: Monitor the mice daily for signs of skin inflammation, including erythema, scaling, and skin thickness. Use a scoring system (e.g., 0-4 for each parameter) to quantify the severity of inflammation. Measure skin thickness using calipers.
-
Sample Collection: At the end of the study, euthanize the mice and collect skin tissue and bone marrow.
-
Pharmacodynamic Analysis:
-
Bone Marrow: Isolate bone marrow cells and prepare lysates to measure the activity of neutrophil serine proteases (neutrophil elastase, proteinase 3, cathepsin G) to confirm target engagement of this compound, as demonstrated in other models.[10][11]
-
Skin Tissue:
-
Histology: Fix a portion of the skin tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltrate. Use immunohistochemistry to specifically stain for neutrophils (e.g., Ly-6G).
-
Gene Expression: Homogenize a portion of the skin tissue to extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of pro-inflammatory cytokines and chemokines relevant to HS (e.g., IL-1β, TNF-α, IL-17, CXCL8).
-
-
-
Data Analysis: Compare the clinical scores, histological parameters, and gene expression levels between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests.
Conclusion
This compound represents a promising targeted therapy for hidradenitis suppurativa by addressing the underlying neutrophil-driven inflammation. The protocols and workflows outlined in this document, adapted from successful studies in other inflammatory diseases, provide a robust framework for the preclinical evaluation of this compound in HS research models. Such studies are crucial for further elucidating the therapeutic potential of DPP-1 inhibition in this debilitating disease.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound by Insmed for Hidradenitis Suppurativa: Likelihood of Approval [pharmaceutical-technology.com]
- 4. mayo.edu [mayo.edu]
- 5. insmed.com [insmed.com]
- 6. This compound Shows Consistent Efficacy and Safety Across Three Prespecified Subgroups in New Data from Landmark ASPEN Study [prnewswire.com]
- 7. investor.insmed.com [investor.insmed.com]
- 8. Hidradenitis Suppurativa - Drugs, Targets, Patents - Synapse [synapse.patsnap.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Frontiers | this compound (an oral, reversible inhibitor of dipeptidyl peptidase-1) attenuates disease progression in two animal models of rheumatoid arthritis [frontiersin.org]
- 11. This compound (an oral, reversible inhibitor of dipeptidyl peptidase-1) attenuates disease progression in two animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (an oral, reversible inhibitor of dipeptidyl peptidase-1) attenuates disease progression in two animal models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Dosing Considerations for Brensocatib in Rodent Models of Lung Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brensocatib is a first-in-class, oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP-1), also known as Cathepsin C. DPP-1 is a crucial enzyme responsible for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), within the bone marrow during neutrophil maturation.[1] In various lung injuries, an excessive influx of neutrophils and the subsequent release of active NSPs contribute significantly to tissue damage and inflammation. By inhibiting DPP-1, this compound reduces the activity of these downstream NSPs, offering a promising therapeutic strategy to mitigate neutrophil-driven pathology in respiratory diseases.[1][2] This document provides detailed application notes and protocols for the use of this compound in rodent models of lung injury, with a focus on dosing considerations.
Mechanism of Action of this compound
This compound acts upstream in the inflammatory cascade by inhibiting the activation of NSPs. This mechanism prevents the destructive effects of these proteases in the lung tissue, which are implicated in the pathophysiology of various inflammatory lung diseases.[1]
Figure 1: Signaling pathway of this compound's mechanism of action.
Pharmacokinetic and Pharmacodynamic Considerations in Rodents
Preclinical studies in naïve rodents have established key pharmacokinetic (PK) and pharmacodynamic (PD) parameters for this compound, which are essential for designing effective dosing regimens in lung injury models.
Data Presentation
Table 1: Summary of this compound Dosing and Effects on Neutrophil Serine Protease (NSP) Activity in Naïve Rodents
| Species/Strain | Dose (mg/kg/day) | Dosing Frequency | Duration | Route | Key Findings |
| Mice | |||||
| C57BL/6 | 0.5 - 20 | BID | 7 days | Oral Gavage | Dose-dependent reduction in NSP activity.[3] |
| C57BL/6 | 0.75 - 30 | QD | 7 days | Oral Gavage | QD dosing was equivalent to BID when the total daily dose was 1.5 times higher.[3] |
| BALB/c | 0.2 - 20 | BID | 7 days | Oral Gavage | Showed greater reduction in NSP activities compared to rats. |
| BALB/c | 0.3 - 30 | QD | 7 days | Oral Gavage | CatG activity was most reduced, followed by NE, then PR3.[3] |
| Rats | |||||
| Sprague-Dawley | 20/30 (BID/QD) | BID/QD | Not Specified | Oral Gavage | PR3 activity was most reduced, followed by CatG, and then NE. |
| Wistar | 20/30 (BID/QD) | BID/QD | Not Specified | Oral Gavage | Maximum reduction in NSP activity was observed after approximately 7 days. |
BID: Twice a day; QD: Once a day.
Experimental Protocols for Rodent Models of Lung Injury
A common and reproducible model of acute lung injury (ALI) in rodents is induced by the intratracheal administration of lipopolysaccharide (LPS). The following protocol is a representative example that can be adapted for studying the efficacy of this compound.
Experimental Workflow: LPS-Induced Acute Lung Injury Model
Figure 2: Experimental workflow for a rodent model of LPS-induced lung injury.
Detailed Methodology: LPS-Induced ALI in Mice
Materials:
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic agent (e.g., isoflurane)
-
Animal feeding needles (for oral gavage)
-
Surgical instruments for tracheal exposure
-
Catheter for intratracheal instillation
Procedure:
-
Animal Acclimatization: House mice (e.g., C57BL/6, 8-12 weeks old) in a controlled environment for at least one week before the experiment.
-
This compound Dosing Strategy:
-
Prophylactic Dosing: Based on preclinical data, a prophylactic regimen is recommended to ensure maximal inhibition of NSP activity at the time of lung injury induction. Administer this compound orally (e.g., via gavage) once daily for 7 consecutive days prior to LPS challenge. A dose range of 3 to 30 mg/kg/day can be considered, with the higher end of the range expected to produce a more robust effect.
-
Therapeutic Dosing: To model a more clinically relevant scenario, a therapeutic regimen can be employed. Administer the first dose of this compound 1-2 hours after LPS instillation. Subsequent doses can be given once or twice daily.
-
-
Induction of Lung Injury:
-
Anesthetize the mice using isoflurane.
-
Place the mouse in a supine position on a surgical board.
-
Make a small midline incision in the neck to expose the trachea.
-
Carefully insert a catheter into the trachea.
-
Instill a single bolus of LPS (e.g., 5 mg/kg) dissolved in sterile PBS (e.g., 50 µL total volume).
-
Suture the incision.
-
Allow the animal to recover on a warming pad.
-
-
Post-Injury Monitoring and Dosing:
-
Monitor the animals for signs of distress.
-
Continue this compound administration as per the chosen dosing schedule (prophylactic or therapeutic).
-
-
Endpoint Analysis (24-48 hours post-LPS):
-
Euthanize the mice.
-
Bronchoalveolar Lavage (BAL):
-
Cannulate the trachea and lavage the lungs with a fixed volume of sterile PBS (e.g., 3 x 0.5 mL).
-
Collect the BAL fluid (BALF) and centrifuge to pellet the cells.
-
Use the supernatant for protein quantification (e.g., BCA assay) and cytokine analysis (e.g., ELISA for TNF-α, IL-6).
-
Resuspend the cell pellet for total and differential cell counts.
-
-
Lung Tissue Harvesting:
-
Perfuse the lungs with PBS to remove blood.
-
Excise the lungs.
-
Inflate and fix one lung lobe in 10% formalin for histological analysis (e.g., H&E staining to assess inflammation and edema).
-
Homogenize the remaining lung tissue for myeloperoxidase (MPO) assay (as a marker of neutrophil infiltration) or other biochemical analyses.
-
-
Table 2: Recommended Dosing Considerations for this compound in a Mouse LPS-Induced Lung Injury Model
| Dosing Regimen | Dose Range (mg/kg/day) | Frequency | Timing | Rationale |
| Prophylactic | 10 - 30 | QD | Daily for 7 days prior to LPS | To achieve maximal reduction of NSP activity in circulating neutrophils before the inflammatory insult. |
| Therapeutic | 10 - 30 | QD or BID | Starting 1-2 hours post-LPS | To assess the ability of this compound to mitigate ongoing inflammation and lung damage. |
Conclusion
The use of this compound in rodent models of lung injury requires careful consideration of the dosing regimen to align with the drug's mechanism of action and the pathophysiology of the induced injury. A prophylactic dosing strategy is likely to yield the most significant protective effects by reducing the pool of active NSPs in neutrophils prior to their recruitment to the lungs. Therapeutic dosing regimens are also valuable for assessing the potential of this compound to treat established lung inflammation. The provided protocols and data tables serve as a guide for researchers to design and execute robust preclinical studies to evaluate the therapeutic potential of this compound in various forms of lung injury.
References
- 1. Frontiers | Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease [frontiersin.org]
- 2. Dipeptidyl peptidase 1 inhibitors for inflammatory respiratory diseases: mechanisms, clinical trials, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Premedication with a cathepsin C inhibitor alleviates early primary graft dysfunction in mouse recipients after lung transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Brensocatib's Therapeutic Impact on Sputum Neutrophil Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the effect of Brensocatib on sputum neutrophil levels, a critical biomarker in the evaluation of its therapeutic efficacy in neutrophil-driven inflammatory diseases such as non-cystic fibrosis bronchiectasis (NCFBE).
This compound is an oral, reversible inhibitor of Dipeptidyl Peptidase-1 (DPP-1).[1][2][3][4] DPP-1 is a crucial enzyme responsible for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), within maturing neutrophils in the bone marrow.[1][4][5][6] In conditions like NCFBE, an overabundance of active NSPs in the airways contributes to a vicious cycle of inflammation, lung damage, and recurrent exacerbations.[1][7] By inhibiting DPP-1, this compound reduces the activity of these damaging proteases, thereby mitigating neutrophilic inflammation.[4][5][8]
Clinical trial data, notably from the Phase II WILLOW and Phase III ASPEN studies, have demonstrated this compound's ability to significantly reduce sputum NE activity and decrease the frequency of pulmonary exacerbations in patients with NCFBE.[3][7][9][10][11][12][13][14]
Data Presentation: Summary of Clinical Trial Findings
The following tables summarize key quantitative data from clinical studies investigating the effect of this compound on sputum neutrophil serine protease activity.
Table 1: Effect of this compound on Sputum Neutrophil Elastase (NE) Activity
| Treatment Group | Mean NE Activity at Week 4 (ng/mL) | Reduction in NE Activity vs. Placebo | Reference |
| Placebo | 1514 | - | [1][15] |
| This compound (10 mg) | 214 | 86% | [1][15] |
| This compound (25 mg) | 141 | 91% | [1][15] |
Table 2: Effect of this compound on Sputum Neutrophil Serine Proteases (NSPs)
| NSP | Effect of this compound | Key Findings | Reference |
| Neutrophil Elastase (NE) | Dose-dependent reduction in activity | Activity levels returned to baseline four weeks after treatment cessation.[1][15] | [1][3][15] |
| Proteinase 3 (PR3) | Reduction in activity | Activity was reduced in a dose-dependent manner.[1][15] | [1][15] |
| Cathepsin G (CatG) | Reduction in activity | Showed the greatest reduction in activity among the measured NSPs.[1][15] | [1][15] |
Mandatory Visualizations
Here are diagrams illustrating key pathways and workflows.
Caption: this compound's mechanism of action in inhibiting DPP-1.
Caption: Workflow for sputum processing and analysis.
Experimental Protocols
Protocol 1: Sputum Induction
This protocol is for the collection of sputum samples from patients and is based on established, standardized methods.[16][17][18]
1.1. Patient Preparation:
-
Obtain informed consent from the patient.
-
Ensure the patient has not eaten or drunk for at least 1.5 hours prior to the procedure.
-
Administer a short-acting beta-agonist (e.g., salbutamol) to prevent bronchoconstriction.[16][18]
-
Perform baseline spirometry to measure Forced Expiratory Volume in 1 second (FEV1).
1.2. Induction Procedure:
-
The patient should inhale nebulized sterile hypertonic saline solution (e.g., 3%, 4.5%, or 7%).[17] The choice of concentration can be standardized across a study.
-
Nebulization is typically performed in intervals (e.g., 5 minutes).[18]
-
After each interval, ask the patient to rinse their mouth with water, gargle, and then cough deeply to expectorate sputum into a sterile collection container.[18]
-
Monitor the patient for any adverse reactions and measure FEV1 after each induction period. The procedure should be stopped if FEV1 drops by more than 20% from baseline.[19]
-
Continue the induction cycles until an adequate volume of sputum is collected or for a predetermined maximum duration.
1.3. Post-Procedure:
-
Record the total volume of expectorated sputum.
-
Monitor the patient for a short period post-procedure.
-
Transport the collected sputum sample to the laboratory for processing within 2 hours, keeping it at 4°C.[17]
Protocol 2: Sputum Processing for Cell Analysis
This protocol details the processing of the collected sputum to isolate cells for quantification.
2.1. Sputum Homogenization:
-
Weigh the sputum sample.
-
Add a mucolytic agent, such as dithiothreitol (DTT), to the sputum sample to break down the mucus.[16][18] A common concentration is 0.1% DTT.
-
Gently vortex and then incubate the sample at room temperature with agitation (e.g., on a rocker) for a specified time (e.g., 15 minutes) to ensure complete homogenization.[20]
2.2. Cell Isolation:
-
Dilute the homogenized sputum with a balanced salt solution (e.g., Hanks' Balanced Salt Solution) to neutralize the DTT.[20]
-
Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove debris and obtain a single-cell suspension.[20]
-
Centrifuge the filtered cell suspension to pellet the cells.
-
Carefully aspirate the supernatant, which can be stored for analysis of soluble markers like NSP activity.
-
Resuspend the cell pellet in a suitable buffer (e.g., PBS with 2% FBS).
2.3. Cell Counting:
-
Perform a total cell count using a hemocytometer or an automated cell counter.
-
Prepare a cytospin slide and stain with a differential stain (e.g., Wright-Giemsa) to perform a differential cell count, identifying the percentages of neutrophils, eosinophils, macrophages, lymphocytes, and epithelial cells.
Protocol 3: Quantification of Sputum Neutrophils by Flow Cytometry
This protocol provides a more precise method for quantifying neutrophil populations within the processed sputum.[21]
3.1. Cell Staining:
-
Aliquot a known number of cells from the processed sputum into flow cytometry tubes.
-
Add a viability dye to distinguish between live and dead cells.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies specific for identifying neutrophils. A typical panel would include:
-
Include appropriate isotype controls to account for non-specific antibody binding.[21]
-
Wash the cells to remove unbound antibodies and resuspend them in a suitable buffer for analysis.
3.2. Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the leukocyte population based on forward and side scatter properties and CD45 expression.[21]
-
Within the leukocyte gate, identify the neutrophil population based on high expression of CD16 and CD66b and low expression of CD14.
-
Quantify the percentage and absolute number of neutrophils in the sputum sample.
Protocol 4: Measurement of Neutrophil Serine Protease Activity in Sputum Supernatant
This protocol outlines the assessment of the functional impact of this compound on its target.
4.1. Sample Preparation:
-
Use the supernatant collected during the sputum processing (Protocol 2.2).
-
Centrifuge the supernatant again at high speed to remove any remaining cellular debris.
4.2. Activity Assay:
-
Use commercially available enzyme-linked immunosorbent assay (ELISA) kits or fluorometric activity assays specific for neutrophil elastase, proteinase 3, and cathepsin G.
-
Follow the manufacturer's instructions for the chosen assay kit.
-
Briefly, this will involve incubating the sputum supernatant with a specific substrate for the NSP of interest. The cleavage of the substrate by the active enzyme results in a colorimetric or fluorescent signal that is proportional to the enzyme's activity.
-
Measure the signal using a plate reader.
-
Calculate the concentration of active NSP in the sputum supernatant based on a standard curve. The results are typically expressed in ng/mL or µg/mL.[1]
References
- 1. Dipeptidyl peptidase-1 inhibition with this compound reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial | springermedizin.de [springermedizin.de]
- 2. A profile of this compound for non-cystic fibrosis bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New England Journal of Medicine Publishes Positive Results from Phase 2 WILLOW Study of this compound in Patients with Non-Cystic Fibrosis Bronchiectasis [prnewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Frontiers | The pharmacokinetic profile of this compound and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. bronchiectasis.com.au [bronchiectasis.com.au]
- 10. tandfonline.com [tandfonline.com]
- 11. bionews.com [bionews.com]
- 12. This compound in non-cystic fibrosis bronchiectasis: ASPEN protocol and baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound reduced bronchiectasis exacerbations | MDedge [mdedge.com]
- 14. Dipeptidyl peptidase-1 inhibitors in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dipeptidyl peptidase-1 inhibition with this compound reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methodology for Sputum Induction and Laboratory Processing [jove.com]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. Methodology for Sputum Induction and Laboratory Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rbht.nhs.uk [rbht.nhs.uk]
- 20. youtube.com [youtube.com]
- 21. Flow cytometry of sputum: assessing inflammation and immune response elements in the bronchial airways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodologies for Evaluating Lung Function Changes with Brensocatib in Preclinical Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Brensocatib (formerly INS1007) is an orally administered, reversible inhibitor of Dipeptidyl Peptidase 1 (DPP-1).[1][2] DPP-1 is a critical enzyme for the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), within neutrophils during their maturation in the bone marrow.[3][4] In chronic inflammatory lung diseases such as bronchiectasis and chronic obstructive pulmonary disease (COPD), an overabundance of activated neutrophils in the airways leads to excessive NSP activity, resulting in lung tissue destruction and inflammation.[5][6] By inhibiting DPP-1, this compound reduces the activation of these damaging NSPs, offering a novel anti-inflammatory therapeutic strategy.[1][3]
These application notes provide detailed methodologies for evaluating the efficacy of this compound in preclinical models of lung disease, with a focus on assessing changes in lung function and inflammation. The protocols described are designed to be adaptable for use in rodent models of neutrophil-driven lung injury.
Mechanism of Action of this compound
This compound targets the activation of NSPs at their source. During the maturation of neutrophils in the bone marrow, DPP-1 cleaves and activates the inactive pro-forms of NE, PR3, and CatG. This compound reversibly inhibits DPP-1, leading to the release of neutrophils from the bone marrow with significantly reduced levels of active NSPs. This mechanism does not impair the normal function of neutrophils but mitigates their capacity to cause tissue damage.
References
- 1. investor.insmed.com [investor.insmed.com]
- 2. investor.insmed.com [investor.insmed.com]
- 3. Frontiers | The pharmacokinetic profile of this compound and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species [frontiersin.org]
- 4. The pharmacokinetic profile of this compound and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptidyl peptidase 1 inhibitors for inflammatory respiratory diseases: mechanisms, clinical trials, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Experimental Design for Long-Term Brensocatib Efficacy Studies in Animal Models
References
- 1. Frontiers | The pharmacokinetic profile of this compound and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species [frontiersin.org]
- 2. respiratory-therapy.com [respiratory-therapy.com]
- 3. ersnet.org [ersnet.org]
- 4. The pharmacokinetic profile of this compound and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound, an oral, reversible inhibitor of dipeptidyl peptidase 1, mitigates interferon-α-accelerated lupus nephritis in mice [frontiersin.org]
- 6. Dipeptidyl peptidase-1 inhibition with this compound reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols to Evaluate Cigarette Smoke-Induced Lung Inflammation and Pathology in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocols to Evaluate Cigarette Smoke-Induced Lung Inflammation and Pathology in Mice. | Semantic Scholar [semanticscholar.org]
- 9. Inflammatory Processes In A Mouse Model Of Chronic Pulmonary Diseases By Cigarette Smoke Inhalation [pmiscience.com]
- 10. Characterisation of a mouse model of cigarette smoke extract-induced lung inflammation | ToxStrategies [toxstrategies.com]
- 11. Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential Protein Expression Profiles of Bronchoalveolar Lavage Fluid Following Lipopolysaccharide-Induced Direct and Indirect Lung Injury in Mice [mdpi.com]
- 14. The pharmacokinetic profile of this compound and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound (an oral, reversible inhibitor of dipeptidyl peptidase-1) attenuates disease progression in two animal models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Toxicological assessment of Chlorella vulgaris and its potential preventive effect in a chronic obstructive pulmonary disease (COPD) mouse model [frontiersin.org]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Approaches to Evaluate Lung Inflammation in Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Techniques for Analyzing Proteinase 3 and Cathepsin G Activity with Brensocatib
Audience: Researchers, scientists, and drug development professionals.
Introduction Brensocatib is a first-in-class, oral, selective, and reversible inhibitor of dipeptidyl peptidase 1 (DPP-1).[1] DPP-1 is a critical enzyme for the activation of several neutrophil serine proteases (NSPs), including proteinase 3 (PR3) and cathepsin G (CG), during the maturation of neutrophils in the bone marrow.[2][3] In chronic inflammatory lung diseases such as non-cystic fibrosis bronchiectasis (NCFBE), an overabundance of neutrophils in the airways leads to excessive active NSPs, which cause inflammation and progressive lung damage.[4][5] this compound works by preventing the activation of these NSPs, thereby reducing the proteolytic burden and its damaging effects.[6] This application note provides an overview of this compound's mechanism, its observed effects on PR3 and CG activity from clinical trials, and detailed protocols for measuring the activity of these enzymes in biological samples.
Mechanism of Action this compound does not directly inhibit active PR3 and CG. Instead, it targets their activation pathway. During neutrophil development in the bone marrow, NSPs are synthesized as inactive zymogens (pro-NSPs).[2] The enzyme DPP-1 is responsible for cleaving a dipeptide from the N-terminus of these zymogens, converting them into their active forms before they are stored in azurophilic granules.[7] By inhibiting DPP-1, this compound reduces the quantity of active PR3 and CG that are loaded into the granules of maturing neutrophils.[8] This leads to a systemic reduction in the activity of these proteases when neutrophils are recruited to sites of inflammation.
Data Presentation: Effect of this compound on NSP Activity
Clinical trial data from the WILLOW (Phase 2) and ASPEN (Phase 3) studies have demonstrated a dose-dependent reduction in the activity of PR3 and CG in the sputum of patients with bronchiectasis treated with this compound.[1][4]
Table 1: Reduction in Cathepsin G (CG) Activity in Sputum (WILLOW Trial) [9]
| Treatment Group | Mean CG Activity at Week 4 (ng/mL) | Reduction vs. Placebo |
| Placebo | 56 | - |
| This compound 10 mg | 6 | 90% |
| This compound 25 mg | 4 | 93% |
Table 2: Reduction in Proteinase 3 (PR3) and Cathepsin G (CG) Activity in Sputum
| Treatment Group | Median % Change in PR3 from Baseline | Median % Change in CG from Baseline |
| Placebo | 0.0% | 0.0% |
| This compound 10 mg | -27.7% | -39.7% |
| This compound 25 mg | -58.4% | -48.1% |
Data derived from abstracts presented from the ASPEN trial.
Experimental Protocols
Measuring the enzymatic activity of PR3 and CG in biological samples like sputum or cell lysates requires specific substrates that release a detectable signal upon cleavage. Colorimetric assays, which measure a change in absorbance, are a common and accessible method.
Protocol 1: Sputum Sample Processing
This protocol is adapted from methodologies used in clinical trials for NSP analysis.[5]
-
Sample Collection: Collect spontaneous or induced sputum samples into a sterile container.
-
Homogenization: Determine the weight of the sputum sample. Add phosphate-buffered saline (PBS) at a 4:1 (v/w) ratio (e.g., for 1 g of sputum, add 4 mL of PBS).
-
Mixing: Vortex the sample vigorously for 60 seconds to homogenize.
-
Centrifugation: Centrifuge the homogenate at 1,500 x g for 15 minutes at 4°C to pellet cells and debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble active enzymes. Avoid disturbing the pellet.
-
Storage: Use the supernatant immediately for activity assays or aliquot and store at -80°C for later analysis.
Protocol 2: Cathepsin G Colorimetric Activity Assay
This protocol is based on commercially available kits that use a specific substrate cleaved by CG to release p-Nitroaniline (p-NA), which is detected at 405 nm.[10][11]
Materials:
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
CG Assay Buffer (e.g., 100 mM HEPES, 0.5 M NaCl, pH 7.5)
-
CG Substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)
-
p-NA Standard (for standard curve)
-
Processed sample supernatant (from Protocol 1)
Procedure:
-
Standard Curve Preparation:
-
Prepare a 1 mM p-NA stock solution in assay buffer.
-
Create a series of standards (e.g., 0, 25, 50, 100, 150, 200 µM) by diluting the stock in assay buffer.
-
Add 100 µL of each standard to separate wells of the 96-well plate.
-
-
Sample Preparation:
-
Add 50 µL of your processed sample supernatant to the desired wells.
-
For each sample, prepare a parallel "sample blank" well containing 50 µL of the sample to control for background absorbance.
-
-
Reaction Mix Preparation:
-
Prepare a reaction mix containing 96 µL of Assay Buffer and 4 µL of CG Substrate per reaction.
-
-
Initiate Reaction:
-
Add 100 µL of the reaction mix to the sample wells.
-
Add 100 µL of Assay Buffer (without substrate) to the sample blank wells.
-
-
Incubation and Measurement:
-
Immediately measure the absorbance at 405 nm at time T1 (kinetic mode is preferred).
-
Incubate the plate at 37°C, protected from light.
-
Measure the absorbance again at time T2 (e.g., after 30-60 minutes).
-
-
Calculation:
-
Calculate the change in absorbance (ΔA405 = A_T2 - A_T1) for each sample and subtract the ΔA405 of the sample blank.
-
Use the p-NA standard curve to convert the corrected ΔA405 into the amount of p-NA generated.
-
Activity (nmol/min/mL) = (Amount of p-NA generated (nmol)) / (Incubation time (min) * Sample volume (mL)).
-
Protocol 3: Proteinase 3 Colorimetric Activity Assay
This protocol uses a specific PR3 substrate that releases a chromophore upon cleavage. A spectrofluorometric measurement using FRET substrates is also a highly sensitive alternative.[12]
Materials:
-
96-well clear flat-bottom microplate
-
Microplate reader
-
PR3 Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
PR3 Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)
-
p-NA Standard
-
Processed sample supernatant (from Protocol 1)
Procedure: The procedure is analogous to the Cathepsin G assay described above.
-
Prepare a p-NA standard curve as described in Protocol 2.
-
Add 50 µL of the sample supernatant to wells.
-
Prepare a reaction mix using the PR3-specific substrate in PR3 Assay Buffer.
-
Add 100 µL of the reaction mix to initiate the reaction.
-
Incubate at 37°C and measure the absorbance at 405 nm over time.
-
Calculate the activity using the change in absorbance and the p-NA standard curve, as detailed in Protocol 2.
Conclusion this compound effectively reduces the activity of key neutrophil serine proteases, PR3 and CG, by inhibiting their activation via DPP-1. The provided protocols describe robust colorimetric methods for quantifying the activity of these enzymes in biological samples, enabling researchers to assess the pharmacodynamic effects of this compound and similar DPP-1 inhibitors in preclinical and clinical settings. These assays are crucial tools for understanding the biochemical impact of this novel therapeutic approach in neutrophil-driven diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The pharmacokinetic profile of this compound and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species [frontiersin.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Dipeptidyl peptidase-1 inhibition with this compound reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Dipeptidyl peptidase 1 inhibitors for inflammatory respiratory diseases: mechanisms, clinical trials, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidyl peptidase-1 inhibitors in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dipeptidyl peptidase-1 inhibition with this compound reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial | springermedizin.de [springermedizin.de]
- 10. assaygenie.com [assaygenie.com]
- 11. Cathepsin G Activity Assay Kit (Colorimetric) (NBP2-54849): Novus Biologicals [novusbio.com]
- 12. Measuring elastase, proteinase 3 and cathepsin G activities at the surface of human neutrophils with fluorescence resonance energy transfer substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Interpreting Off-Target Effects of Brensocatib in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting potential off-target effects of Brensocatib in cellular models.
Troubleshooting Guides
This section addresses specific issues that may arise during in-vitro experiments with this compound, helping to distinguish between on-target and potential off-target effects.
| Observed Issue | Potential Cause (On-Target) | Potential Cause (Off-Target/Artifact) | Recommended Troubleshooting Steps |
| Unexpected changes in cytokine/chemokine profile (e.g., increase in CXCL10, CCL8, CCL7, CCL3, IL-6) | This compound's inhibition of neutrophil serine proteases (NSPs) may lead to reduced degradation of certain cytokines, resulting in their accumulation.[1][2] | 1. Direct, unknown interaction of this compound with cytokine signaling pathways.2. Non-specific activation of immune cells in the culture.3. Assay interference. | 1. Validate with a different assay: Use a different cytokine detection platform (e.g., multiplex bead array vs. ELISA) to confirm the findings.2. Test a structurally unrelated DPP-1 inhibitor: If available, compare the cytokine profile with another DPP-1 inhibitor to see if the effect is class-specific.3. Titrate this compound concentration: Determine if the effect is dose-dependent. High concentrations are more likely to cause off-target effects.[3] 4. Control for vehicle effects: Ensure the vehicle (e.g., DMSO) is not causing the observed changes. |
| Alterations in non-neutrophil immune cell function (e.g., T-cells, NK cells, mast cells) | DPP-1 is also involved in the activation of granzymes in cytotoxic T-cells and NK cells, and chymase/tryptase in mast cells.[1] | Direct modulation of signaling pathways in these cells, independent of DPP-1 inhibition. | 1. Assess DPP-1 expression: Confirm that the cell types in your model express DPP-1.2. Measure protease activity: Directly measure the activity of relevant proteases (e.g., granzymes) in these cells following this compound treatment.3. Use DPP-1 knockout/knockdown cells: If the effect persists in cells lacking DPP-1, it is likely an off-target effect. |
| Reduced cell viability or unexpected cytotoxicity | High concentrations of this compound may lead to off-target toxicity. | 1. Solubility issues: this compound precipitation at high concentrations can cause cytotoxicity.2. Vehicle toxicity: The vehicle (e.g., DMSO) may be toxic at the concentration used.3. Contamination: Mycoplasma or other contaminants in the cell culture. | 1. Perform a dose-response curve for cytotoxicity: Determine the concentration at which toxicity is observed.2. Check for drug precipitation: Visually inspect the culture medium for any precipitate.3. Run a vehicle control: Test the effect of the vehicle alone on cell viability.4. Test for mycoplasma contamination. |
| Variability in experimental results | Inherent biological variability in primary cells or complex co-culture systems. | 1. Inconsistent drug concentration: Issues with drug solubilization or storage.2. Assay variability: Inconsistent pipetting, incubation times, or reagent quality. | 1. Prepare fresh drug dilutions for each experiment. 2. Ensure consistent experimental conditions: Standardize cell seeding density, treatment duration, and assay procedures.3. Include appropriate positive and negative controls. |
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound in cellular models?
A1: The primary on-target effect of this compound is the selective and reversible inhibition of dipeptidyl peptidase-1 (DPP-1).[4][5] This inhibition prevents the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), within neutrophil precursor cells.[6]
Q2: Are there known "off-target" effects of this compound on other cellular proteins or pathways?
A2: this compound has been observed to have broad immunomodulatory effects beyond the direct inhibition of NSP activation.[1] Studies have shown that treatment with this compound can lead to an increase in the levels of certain cytokines and chemokines, such as CXCL10, CCL8, CCL7, CCL3, and IL-6, in biological samples.[1] This is thought to be an indirect effect resulting from the reduced activity of NSPs, which are known to degrade these signaling molecules.[2]
Q3: Does this compound affect immune cells other than neutrophils?
A3: DPP-1 is also involved in the activation of proteases in other immune cells, such as granzymes in cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, and chymase and tryptase in mast cells. Therefore, this compound has the potential to modulate the function of these cells. However, one study found that this compound did not significantly block the in-vitro killing of target cells by human CTLs and NK cells, suggesting that the granzyme activation pathway in humans may not be solely dependent on DPP-1.
Q4: I am observing an increase in certain inflammatory markers after treating my cells with this compound. Is this an off-target effect?
A4: Not necessarily. The increase in certain cytokines and chemokines can be an indirect consequence of this compound's on-target activity.[1] NSPs are known to degrade a wide range of inflammatory mediators. By inhibiting NSP activity, this compound can lead to the accumulation of these mediators, which might be misinterpreted as a pro-inflammatory off-target effect. It is crucial to consider the interplay between NSPs and the specific markers you are measuring.
Q5: What are the recommended concentrations of this compound for in-vitro experiments to minimize off-target effects?
A5: It is recommended to use the lowest concentration of this compound that achieves the desired level of DPP-1 inhibition and subsequent reduction in NSP activity. Performing a dose-response experiment is crucial to identify the optimal concentration for your specific cellular model. Concentrations of small molecule inhibitors exceeding 1-10 µM in cell-based assays are more likely to produce off-target effects.[7]
Q6: How can I confirm that the observed effects in my cellular model are due to DPP-1 inhibition?
A6: To confirm that the observed effects are on-target, you can use several control experiments:
-
Use a negative control: A structurally similar but inactive compound.
-
Use a positive control: A known, well-characterized DPP-1 inhibitor.
-
Use a rescue experiment: If possible, transfect cells with a this compound-resistant mutant of DPP-1.
-
Use a DPP-1 knockdown/knockout cell line: The effect of this compound should be absent or significantly reduced in these cells.
Experimental Protocols
Protocol 1: Multiplex Cytokine/Chemokine Analysis in Cell Supernatants
This protocol outlines the steps for measuring changes in cytokine and chemokine levels in cell culture supernatants following treatment with this compound using a multiplex bead-based immunoassay.
Materials:
-
Cell culture of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Multiplex cytokine/chemokine assay kit (e.g., Bio-Plex)[8]
-
Microplate reader capable of reading multiplex assays
-
96-well filter plates
-
Refrigerated centrifuge
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations and a vehicle control. Include an untreated control.
-
Incubate for the desired time period (e.g., 24, 48 hours).
-
-
Supernatant Collection:
-
Centrifuge the plate at 1,000 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Store supernatants at -80°C until analysis.
-
-
Multiplex Assay:
-
Follow the manufacturer's instructions for the chosen multiplex assay kit.[9]
-
Briefly, this involves incubating the supernatants with antibody-coupled beads specific for each cytokine/chemokine.
-
A series of washing steps is followed by the addition of a biotinylated detection antibody and then streptavidin-phycoerythrin.
-
The plate is then read on a multiplex analyzer.
-
-
Data Analysis:
-
Use the assay software to calculate the concentration of each analyte based on the standard curve.
-
Compare the cytokine/chemokine levels in this compound-treated samples to the vehicle control.
-
Protocol 2: Azurocidin-1 (AZU1) ELISA in Cell Lysates or Supernatants
This protocol describes the measurement of Azurocidin-1, a protein that may be affected by this compound treatment, using a sandwich ELISA.
Materials:
-
Cell culture of interest
-
This compound and vehicle control
-
Cell lysis buffer (for intracellular measurement)
-
Microplate reader (450 nm)
-
96-well plates
Procedure:
-
Sample Preparation:
-
Supernatants: Collect as described in Protocol 1.
-
Cell Lysates: Wash cell pellets with cold PBS, then lyse with an appropriate lysis buffer. Centrifuge to pellet cell debris and collect the lysate.
-
-
ELISA Procedure:
-
Follow the protocol provided with the Azurocidin-1 ELISA kit.[12][13]
-
Typically, this involves adding standards and samples to a pre-coated plate and incubating.
-
After washing, a detection antibody is added, followed by a substrate solution.
-
The reaction is stopped, and the absorbance is read at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of Azurocidin-1 in the samples from the standard curve.
-
Visualizations
Caption: On-target pathway of this compound action.
Caption: Interpreting unexpected cytokine increases.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Broad Immunomodulatory Effects of the Dipeptidyl-peptidase-1 Inhibitor this compound in Bronchiectasis: Data from the Phase 2, Double-Blind, Placebo-controlled WILLOW Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Small molecule immunomodulatory drugs: challenges and approaches for balancing efficacy with toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetic profile of this compound and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The pharmacokinetic profile of this compound and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species [frontiersin.org]
- 6. Dipeptidyl peptidase-1 inhibition with this compound reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. investor.insmed.com [investor.insmed.com]
- 8. bio-rad.com [bio-rad.com]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. abbexa.com [abbexa.com]
- 12. assaygenie.com [assaygenie.com]
- 13. assaygenie.com [assaygenie.com]
Optimizing Brensocatib dosage to minimize adverse events in animal studies
Brensocatib Dosage Optimization Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing this compound dosage in animal studies to minimize adverse events while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an oral, selective, and reversible inhibitor of the enzyme Dipeptidyl Peptidase-1 (DPP-1).[1][2][3] DPP-1 is a crucial enzyme found in the bone marrow responsible for activating neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), as neutrophils mature.[1][3] By inhibiting DPP-1, this compound prevents the activation of these NSPs, thereby reducing the downstream inflammatory effects caused by excessive NSP activity in chronic inflammatory diseases.[4][5] It does not directly inhibit the already active NSPs.[3]
Q2: What are the key pharmacodynamic effects to monitor for efficacy in animal models?
A2: The primary pharmacodynamic markers for this compound's efficacy are the levels of active NSPs. Researchers should monitor for a dose-dependent reduction in the activity of neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG) in relevant biological samples, such as white blood cell extracts or lung lavage fluid.[1][2][3] In rodent models, maximal reduction in NSP activity is typically observed after approximately 7 days of consistent dosing.[3]
Q3: What adverse events have been observed in preclinical and clinical studies?
A3: While specific adverse event data from animal studies is limited in the public domain, clinical trials in humans provide valuable insight into potential safety concerns. In Phase 3 trials, the most notable adverse event with a higher incidence in the this compound groups compared to placebo was hyperkeratosis (a thickening of the outer layer of the skin).[6][7] Other reported treatment-emergent adverse events included headache, cough, nasopharyngitis, and COVID-19.[8][9] A pharmacokinetic-safety evaluation in a Phase II study showed no noticeable trends between this compound exposure and adverse events of special interest, such as periodontal disease, hyperkeratosis, or non-pulmonary infections.[10] Researchers in animal studies should pay close attention to dermatological changes, oral health, and signs of infection.
Q4: How long does it take for Neutrophil Serine Protease (NSP) levels to return to baseline after stopping treatment?
A4: Following the cessation of this compound treatment, NSP activity levels return towards baseline. In both human clinical trials and rodent studies, this recovery was observed approximately four weeks after the end of treatment.[1][2][3][11] This timeframe is consistent with the maturation time of new neutrophils in the bone marrow.[2]
Troubleshooting Guide
Issue 1: Sub-optimal reduction in NSP activity is observed despite dosing.
-
Possible Cause 1: Insufficient Dosage. The administered dose may be too low for the specific animal model or species.
-
Solution: Conduct a dose-escalation study. Systematically increase the dose and monitor NSP activity to establish a clear dose-response relationship. Preclinical studies in mice and rats have used doses around 20-30 mg/kg/day.[3]
-
-
Possible Cause 2: Dosing Frequency. The dosing frequency may not be optimal to maintain sufficient plasma concentration.
-
Solution: Evaluate the pharmacokinetic profile of this compound in your model. Studies in rodents have shown that once-daily (QD) dosing can be as effective as twice-daily (BID) dosing if the total daily dose is adjusted (e.g., a QD dose that is 1.5 times the total BID daily dose).[3]
-
-
Possible Cause 3: Issues with Drug Formulation or Administration. The vehicle may not be appropriate, leading to poor absorption, or the administration technique (e.g., oral gavage) may be inconsistent.
-
Solution: Verify the stability and solubility of this compound in your chosen vehicle. Ensure all personnel are thoroughly trained and consistent in the administration technique.
-
Issue 2: Significant adverse events (e.g., skin lesions, weight loss) are observed.
-
Possible Cause 1: Dose is too high. The observed toxicity is likely a result of an excessive dose pushing past the therapeutic window.
-
Solution: Immediately reduce the dosage or temporarily halt dosing to allow for recovery. Refer to your dose-response data to select a lower dose that maintains a reasonable level of efficacy while minimizing adverse events.
-
-
Possible Cause 2: Off-target effects or species-specific sensitivity. The animal model may have a unique sensitivity to DPP-1 inhibition.
-
Solution: Implement more intensive monitoring, including complete blood counts (CBC), serum chemistry panels, and histopathology of affected organs (especially skin and oral cavity) to understand the nature of the toxicity. Consider evaluating a different animal strain or species if the toxicity is unmanageable.
-
Data Summaries
Table 1: Effect of this compound on Neutrophil Serine Protease (NSP) Activity in Rodent Models
| Animal Model | Dosing Regimen (mg/kg/day) | % Reduction in NE Activity | % Reduction in PR3 Activity | % Reduction in CatG Activity |
| C57BL/6 Mice | 20 (BID) / 30 (QD) | ~77% | ~71% | ~90% |
| BALB/c Mice | 20 (BID) / 30 (QD) | ~62% | ~61% | ~88% |
| Sprague-Dawley (SD) Rats | 20 (BID) / 30 (QD) | ~37% | ~70% | ~40% |
| Wistar Rats | 20 (BID) / 30 (QD) | ~19% | ~53% | ~37% |
| (Data sourced from a preclinical study on the pharmacokinetic profile of this compound).[3] |
Table 2: Summary of Treatment-Emergent Adverse Events from the Phase 3 ASPEN Clinical Trial (Human Data)
| Adverse Event | This compound 10 mg (%) | This compound 25 mg (%) | Placebo (%) |
| COVID-19 | 15.8% | 20.9% | 15.8% |
| Headache | 6.7% | 8.5% | 6.9% |
| Nasopharyngitis | 7.7% | 6.3% | 7.6% |
| Cough | 7.0% | 6.1% | 6.4% |
| Hyperkeratosis | Higher incidence with this compound (specific % not detailed in source) | Higher incidence with this compound (specific % not detailed in source) | Lower than this compound |
| (This data is from human clinical trials and is provided for informational purposes; adverse event profiles may differ in animal models).[6][8][9] |
Experimental Protocols
Protocol 1: General Dose-Range Finding Study in Rodents
-
Animal Acclimatization: Acclimate animals to the facility for at least one week prior to the study.
-
Group Allocation: Randomly assign animals (e.g., 8-9 week old mice or rats) to treatment groups (n=6-8 per group).[3] Include a vehicle control group and at least 3-4 dose level groups of this compound.
-
Dose Selection: Select doses based on available literature. For this compound, a range could include 3, 10, and 30 mg/kg/day.[3]
-
Drug Administration: Prepare this compound in an appropriate vehicle and administer orally (e.g., via gavage) once daily for a minimum of 7-14 days to achieve steady-state NSP inhibition.[3]
-
Monitoring:
-
Daily: Record clinical observations (posture, activity, grooming), body weight, and food/water intake. Pay special attention to skin and fur condition.
-
-
Sample Analysis: Process white blood cell extracts to measure the activity of NE, PR3, and CatG using appropriate enzymatic assays.
-
Data Evaluation: Analyze body weight changes, clinical signs, and NSP activity levels to determine the maximum tolerated dose (MTD) and the effective dose range.
Protocol 2: Assessment of Adverse Events
-
Clinical Observations: Perform and document a thorough clinical examination of each animal at least once daily. Use a standardized scoring sheet to record observations related to:
-
General Appearance: Hunched posture, piloerection, rough coat.
-
Behavioral: Lethargy, hyperactivity, aggression.
-
Dermatological: Alopecia, erythema, scaling, lesions (consistent with hyperkeratosis).
-
Gastrointestinal: Diarrhea, changes in feces.
-
-
Body Weight: Measure and record the body weight of each animal daily. A sustained weight loss of >15-20% is a common endpoint criterion.
-
Clinical Pathology: At study termination (or at interim points for longer studies), collect blood for:
-
Hematology: Complete Blood Count (CBC) with differential to monitor for changes in immune cell populations.
-
Serum Chemistry: Panels to assess liver (ALT, AST) and kidney (BUN, creatinine) function.
-
-
Histopathology: At necropsy, collect key organs (liver, kidney, spleen, skin, oral tissues) and fix in 10% neutral buffered formalin. Process tissues for histopathological examination by a qualified veterinary pathologist to identify any microscopic changes.
Visualizations: Pathways and Workflows
Caption: Mechanism of action of this compound in inhibiting DPP-1.
Caption: Experimental workflow for this compound dosage optimization.
Caption: Logical relationship between dose, efficacy, and adverse events.
References
- 1. Dipeptidyl peptidase-1 inhibition with this compound reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipeptidyl peptidase-1 inhibition with this compound reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial | springermedizin.de [springermedizin.de]
- 3. Frontiers | The pharmacokinetic profile of this compound and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species [frontiersin.org]
- 4. youtube.com [youtube.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Phase 3 Trial of the DPP-1 Inhibitor this compound in Bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dzl.de [dzl.de]
- 8. respiratory-therapy.com [respiratory-therapy.com]
- 9. FDA Grants Priority Review to Insmed's this compound for Treatment of Bronchiectasis with PDUFA Target Action Date Set for August 12, 2025 [prnewswire.com]
- 10. Pharmacokinetic/Pharmacodynamic Evaluation of the Dipeptidyl Peptidase 1 Inhibitor this compound for Non-cystic Fibrosis Bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S38 Effects of this compound on neutrophil serine protease levels in patients with non-cystic fibrosis bronchiectasis: a pharmacodynamic analysis of the ASPEN trial | Thorax [thorax.bmj.com]
Troubleshooting inconsistent results in Brensocatib efficacy experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Brensocatib. Our goal is to help you achieve consistent and reliable results in your efficacy experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, oral, reversible, and selective inhibitor of the enzyme Dipeptidyl Peptidase 1 (DPP1), also known as Cathepsin C.[1][2] DPP1 is responsible for activating several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), within neutrophil precursors in the bone marrow.[3][4] By inhibiting DPP1, this compound reduces the amount of active NSPs in circulating neutrophils, thereby decreasing neutrophil-mediated inflammation and tissue damage.[2][5]
Q2: Does this compound directly inhibit active Neutrophil Elastase (NE)?
A2: No, this compound does not directly inhibit already active NSPs like neutrophil elastase.[2] Its mechanism is to prevent the activation of pro-NSPs into their active forms during the maturation of neutrophils.[6] This is a critical distinction for experimental design, as adding this compound directly to an assay with already active NE will not show an inhibitory effect.
Q3: What are the expected downstream effects of this compound treatment in an experimental model?
A3: The primary, expected effect is a dose-dependent reduction in the activity of neutrophil serine proteases (NE, PR3, CatG) in relevant samples (e.g., sputum, cell lysates).[7] Additionally, broader immunomodulatory effects have been observed, including changes in the levels of antimicrobial peptides, mucins, and various cytokines and chemokines.[8] For example, in the WILLOW trial, this compound treatment led to an increase in Secretory Leukoproteinase Inhibitor (SLPI) and a reduction in Mucin-5AC (MUC5AC).[8]
Q4: How long does it take to observe a reduction in NSP activity after starting this compound treatment?
A4: In preclinical rodent models, the maximum reduction in NSP activities was observed after approximately 7 days of daily dosing.[4] In clinical trials, significant reductions in sputum NE activity were noted at the first follow-up at week 4.[7][8] The time to effect depends on the neutrophil turnover rate in the chosen experimental model.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Neutrophil Elastase (NE) Activity Assays
You are observing significant well-to-well or experiment-to-experiment variability in your NE activity measurements.
Possible Causes & Solutions
-
Sample Inconsistency: Sputum and other biological samples are inherently heterogeneous.
-
Solution: Ensure a standardized sample processing protocol (e.g., use of dithiothreitol (DTT) for sputum solubilization), followed by thorough vortexing and centrifugation to remove debris. Always run samples in triplicate or quadruplicate.
-
-
Assay Specificity: Fluorogenic or chromogenic peptide substrates can be cleaved by proteases other than NE, especially in complex samples like sputum, leading to inaccurate readings.[9]
-
Solution: Consider using a more specific activity-based immunoassay that captures only active NE.[9] Alternatively, include controls with a specific NE inhibitor (other than this compound) to quantify the NE-specific portion of the signal.
-
-
Inactive Enzyme Measurement: Traditional ELISA immunoassays may detect both active and inactive forms of NE, which does not accurately reflect the therapeutic effect of this compound.[9]
-
Pipetting and Handling Errors: In vitro assays are sensitive to minor variations in reagent volume and timing.
-
Solution: Use calibrated pipettes and follow a consistent workflow.[12] Prepare a master mix for reagents where possible to minimize pipetting variations between wells.
-
Issue 2: this compound Shows Lower-Than-Expected Efficacy
The observed reduction in NE activity is minimal or non-existent after treatment.
Possible Causes & Solutions
-
Incorrect Experimental Model: this compound acts on neutrophil precursors in the bone marrow.[3] An in vitro model using mature neutrophils isolated from peripheral blood will not show an effect on NSP activation.
-
Solution: Use an in vivo model where neutrophil maturation occurs during the treatment period. For in vitro studies, a model that includes neutrophil differentiation from hematopoietic stem cells or a relevant cell line (e.g., HL-60) would be necessary to see the inhibitory effect on NSP activation.
-
-
Assay Measures Direct Inhibition: The assay is designed to measure direct inhibition of active NE (e.g., adding this compound and active NE to a well simultaneously).
-
Solution: Re-design the experiment to measure the activity of NE from neutrophils that have matured in the presence of this compound. The drug should be administered to the animal or cell culture system for a sufficient duration before NE activity is measured.
-
-
Insufficient Treatment Duration: The treatment period may be too short to affect the pool of circulating mature neutrophils.
-
Solution: Increase the duration of this compound administration. Based on preclinical data, a treatment period of at least 7 days is recommended to see maximal effects on NSP activity.[4]
-
-
Drug Stability/Metabolism: The compound may be unstable or rapidly metabolized in your specific cell culture medium or in vivo model.
-
Solution: Verify the concentration and stability of this compound in your experimental system over time using analytical methods like LC-MS.
-
Quantitative Data from Clinical Trials
The following tables summarize key efficacy data from the pivotal this compound clinical trials.
Table 1: Reduction in Pulmonary Exacerbations (ASPEN Phase 3 Trial) [13]
| Treatment Group | Annualized Rate of Exacerbations | Rate Ratio vs. Placebo | Adjusted P-Value |
| Placebo | 1.29 | - | - |
| This compound 10 mg | 1.02 | 0.79 | 0.004 |
| This compound 25 mg | 1.04 | 0.81 | 0.005 |
Table 2: Change in Sputum NSP Activity (WILLOW Phase 2 Trial) [7]
| Analyte | Treatment Group | Median % Change from Baseline (Week 4) |
| Neutrophil Elastase | Placebo | +15% |
| This compound 10 mg | -45% | |
| This compound 25 mg | -68% | |
| Cathepsin G | Placebo | +10% |
| This compound 10 mg | -65% | |
| This compound 25 mg | -85% | |
| Proteinase 3 | Placebo | +20% |
| This compound 10 mg | -30% | |
| This compound 25 mg | -55% |
Experimental Protocols
Key Experiment: Fluorometric Neutrophil Elastase (NE) Activity Assay in Sputum
This protocol provides a generalized methodology for measuring NE activity in processed sputum samples.
-
Sputum Sample Preparation:
-
Thaw frozen sputum samples on ice.
-
Treat the sputum with an equal volume of 10% Sputolysin (or DTT) solution and incubate at 37°C for 15 minutes with gentle shaking to solubilize the sample.
-
Centrifuge the homogenized sample at 1,500 x g for 10 minutes to pellet cellular debris.
-
Collect the supernatant for analysis. Store at -80°C if not used immediately.
-
-
Assay Procedure:
-
Prepare a reaction buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5).
-
Prepare a standard curve using purified human neutrophil elastase of known concentration.
-
Add 50 µL of sputum supernatant (or standard) to the wells of a black 96-well microplate. Add buffer to blank wells.
-
Prepare the NE substrate solution (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin) in the reaction buffer.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., Excitation 380 nm, Emission 460 nm) kinetically every 5 minutes for 1-2 hours.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve.
-
Subtract the Vmax of the blank wells from all sample and standard wells.
-
Plot the Vmax of the standards against their known concentrations to generate a standard curve.
-
Determine the NE activity concentration in the samples by interpolating their Vmax values from the standard curve.
-
Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound in inhibiting NSP activation.
General Experimental Workflow
Caption: Workflow for a typical this compound in vivo efficacy experiment.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting this compound experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Frontiers | The pharmacokinetic profile of this compound and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species [frontiersin.org]
- 3. google.com [google.com]
- 4. The pharmacokinetic profile of this compound and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Broad Immunomodulatory Effects of the Dipeptidyl-peptidase-1 Inhibitor this compound in Bronchiectasis: Data from the Phase 2, Double-Blind, Placebo-controlled WILLOW Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutrophil Elastase Activity Is Associated with Exacerbations and Lung Function Decline in Bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
Pharmacokinetic and pharmacodynamic variability of Brensocatib in different species
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pharmacokinetic (PK) and pharmacodynamic (PD) variability of Brensocatib in different species.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP1).[1][2] DPP1 is an enzyme essential for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[2][3][4] This activation occurs within neutrophil precursors in the bone marrow as their granules are formed.[2][5] In inflammatory conditions like non-cystic fibrosis bronchiectasis (NCFB), overactive neutrophils release excessive amounts of these proteases, leading to lung tissue damage.[5] this compound works by blocking DPP1, which in turn prevents the activation of these NSPs.[3][6] This leads to neutrophils that are still functional for fighting infections but are less destructive to surrounding tissues.[5]
Q2: What are the key pharmacokinetic properties of this compound in humans?
A2: In humans, this compound is rapidly absorbed after oral administration, with a median time to maximum plasma concentration (Tmax) of 1.0-1.4 hours after a single dose of 10 mg or 25 mg.[1] While the absolute oral bioavailability has not been formally studied in humans, mass balance studies suggest that oral absorption is greater than 80%.[1] A population pharmacokinetic model, developed from Phase I and II studies, indicated that age and renal function can have a moderate effect on this compound exposure.[7][8] However, these effects were not deemed significant enough to require dose adjustments for age or for patients with mild to moderate renal impairment.[8]
Q3: How does the pharmacodynamic response to this compound differ between mice and rats?
A3: Preclinical studies have revealed notable differences in the pharmacodynamic response to this compound between mice and rats. Overall, mice exhibit a greater reduction in NSP activities compared to rats.[2][9][10] Furthermore, the specific NSP that is most significantly reduced differs between the two species. In both C57BL/6 and BALB/c mouse strains, Cathepsin G (CatG) activity was the most reduced, followed by Neutrophil Elastase (NE), and then Proteinase 3 (PR3).[2][4][9][10] Conversely, in both Sprague Dawley and Wistar rat strains, PR3 activity was the most suppressed, followed by CatG, and then NE.[2][4][9][10]
Q4: What is the recommended dosing frequency for this compound in preclinical rodent studies?
A4: Studies in both mice and rats have shown that once-daily (QD) dosing can achieve an equivalent reduction in NSP activity compared to twice-daily (BID) dosing, provided that the total daily QD dose is 1.5 times the total daily BID dose.[2][9][10] This suggests that for maintaining a sustained pharmacodynamic effect on NSP inhibition, a higher single daily dose can be as effective as more frequent, smaller doses.
Troubleshooting Guides
Problem 1: Inconsistent Neutrophil Serine Protease (NSP) activity measurements in in-vitro assays.
-
Possible Cause 1: Suboptimal neutrophil stimulation or lysis method.
-
Troubleshooting Tip: Different methods for releasing NSPs from neutrophils can yield varying results. For instance, a pellet extraction method using NP40 lysis buffer has been shown to provide more consistent and higher recovery of active NSPs compared to methods like Triton X-100 lysis or zymosan stimulation.
-
-
Possible Cause 2: Inaccurate quantification of NSP activity.
-
Troubleshooting Tip: Ensure the use of specific inhibitors for each NSP (e.g., a specific elastase inhibitor for NE, sivelestat for PR3, and a cathepsin G inhibitor I for CatG) to differentiate their individual activities within a sample.[2] Additionally, construct standard curves using active human NE, PR3, and CatG proteins to accurately interpolate NSP concentrations from their measured activities.[2]
-
Problem 2: Higher than expected variability in pharmacokinetic data within a single rodent strain.
-
Possible Cause 1: Animal stress levels.
-
Troubleshooting Tip: High levels of stress in rodents can increase drug metabolism, potentially leading to reduced exposure to this compound and a diminished inhibitory effect.[2] Certain behaviors, even if seemingly minor, can be indicative of stress. It is important to maintain a low-stress environment for the animals. However, be aware that isolating mice that display stress-related behaviors can also induce distress, as they are social animals.[2] Careful consideration of housing conditions and handling procedures is crucial.
-
-
Possible Cause 2: Inconsistent oral gavage administration.
-
Troubleshooting Tip: Ensure that the oral gavage technique is consistent across all animals and all individuals performing the dosing. Improper technique can lead to variability in the amount of drug delivered to the stomach and subsequently absorbed.
-
Problem 3: Delayed or suboptimal pharmacodynamic effect observed in a 7-day rodent study.
-
Possible Cause: Insufficient duration of dosing.
-
Troubleshooting Tip: The maximum reduction in NSP activities following this compound administration in rodents is typically observed after approximately 7 days of continuous dosing.[2][4][9][10] If your study is shorter than this, you may be observing a transient state before the full pharmacodynamic effect is reached. Consider extending the dosing period to at least 7 days to observe the maximal effect. The recovery of NSP activities after cessation of dosing is also nearly symmetrical to the onset of the effect.[2][4][9][10]
-
Data Presentation
Table 1: Summary of this compound Pharmacokinetics in BALB/c Mice [2][4]
| Dosing Regimen | Dose (mg/kg/day) | AUC₀₋₂₄h (μmol·h/L) | t½ (hours) - Morning Dose | t½ (hours) - Evening Dose |
| BID | 0.2 | 0.29 | 1.58 | 0.67 |
| BID | 2 | 3.59 | 3.22 | 1.19 |
| BID | 20 | 57.32 | 2.47 | 1.88 |
| QD | 0.3 | 0.45 | 0.97 | N/A |
| QD | 3 | 7.04 | 0.83 | N/A |
| QD | 30 | 133.90 | 2.56 | N/A |
Table 2: Summary of this compound Pharmacokinetics in C57BL/6 Mice [2]
| Dosing Regimen | Dose (mg/kg/day) | AUC₀₋₂₄h (μmol·h/L) |
| BID | 0.5 | 0.70 |
| BID | 2 | 4.79 |
| BID | 20 | 37.73 |
| QD | 0.75 | 1.75 |
| QD | 3 | 6.76 |
| QD | 30 | 125.01 |
Table 3: Summary of this compound Pharmacokinetics in Humans [1][11]
| Population | Dose | Tmax (hours) | Mean Steady-State AUCτ (ng·h/mL) | Mean t½ (hours) |
| Healthy Adults | 10 mg | 1.0 - 1.4 | 1110 | 24.3 |
| Healthy Adults | 25 mg | 1.0 - 1.4 | 3660 | 26.0 |
| NCFB Patients | 10 mg | N/A | 1760 | 38.5 |
| NCFB Patients | 25 mg | N/A | 4540 | 39.1 |
Experimental Protocols
Protocol 1: Assessment of this compound Pharmacokinetics in Rodents
-
Animal Models: Utilize common research strains such as C57BL/6 and BALB/c mice, and Sprague Dawley (SD) and Wistar rats.[4]
-
Dosing: Administer this compound orally via gavage. For dose-response studies, use multiple dosing levels. To compare dosing frequencies, administer the drug either once daily (QD) or twice daily (BID), with the second BID dose given 8 hours after the first.[2][4] For studies comparing QD and BID efficacy, the total daily QD dose should be 1.5 times the total daily BID dose.[2][9]
-
Sample Collection: Collect blood samples at various time points post-dosing to characterize the plasma concentration-time profile.
-
Bioanalysis: Analyze plasma samples for this compound concentrations using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate standard pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (maximum concentration).[2][4]
Protocol 2: Measurement of Neutrophil Serine Protease (NSP) Activity in Rodent Whole Blood
-
Sample Collection: Collect whole blood samples from rodents at baseline and at various time points after this compound administration.
-
Neutrophil Lysis: To measure NSP activity, lyse the neutrophils to release the proteases. An effective method is to use a pellet extraction procedure with a non-ionic detergent like NP40.
-
Activity Assay:
-
Use specific fluorogenic substrates for each NSP: one for neutrophil elastase, one for proteinase 3, and one for cathepsin G.
-
To ensure specificity, run parallel assays in the presence of specific inhibitors for each of the three NSPs.[2]
-
The specific activity is calculated as the total activity minus the activity in the presence of the specific inhibitor.[2]
-
-
Quantification:
Visualizations
Caption: Mechanism of action of this compound in inhibiting NSP activation.
Caption: Workflow for assessing this compound's pharmacodynamics in rodents.
Caption: Dosing relationship for equivalent PD effect in rodents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Frontiers | The pharmacokinetic profile of this compound and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species [frontiersin.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. The pharmacokinetic profile of this compound and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Pharmacokinetic/Pharmacodynamic Evaluation of the Dipeptidyl Peptidase 1 Inhibitor this compound for Non-cystic Fibrosis Bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacokinetic profile of this compound and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic/Pharmacodynamic Evaluation of the Dipeptidyl Peptidase 1 Inhibitor this compound for Non-cystic Fibrosis Bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing potential resistance mechanisms to DPP-1 inhibition
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with Dipeptidyl Peptidase 1 (DPP-1) inhibitors. The content is designed to address specific experimental issues related to potential resistance mechanisms.
Section 1: Frequently Asked Questions - Understanding DPP-1 and its Inhibition
Q1: What is the primary mechanism of action for DPP-1 inhibitors?
DPP-1, also known as Cathepsin C, is a lysosomal cysteine protease predominantly found in hematopoietic cells.[1][2] Its main role is to activate several pro-inflammatory neutrophil serine proteases (NSPs), including Neutrophil Elastase (NE), Proteinase 3 (PR3), and Cathepsin G (CatG).[2][3] This activation occurs during the maturation of neutrophils (specifically at the promyelocyte stage) in the bone marrow.[4][5][6] DPP-1 inhibitors, such as Brensocatib, are upstream modulators; they work by blocking this crucial activation step, which results in newly formed neutrophils containing inactive NSPs.[7][8][9] This approach differs from directly inhibiting already active NSPs in the bloodstream or at sites of inflammation.[10]
Caption: DPP-1 mediated activation of Neutrophil Serine Proteases (NSPs).
Q2: Why is there a delay in observing the maximum effect of DPP-1 inhibitors on NSP activity?
The therapeutic effect of DPP-1 inhibitors is not immediate because they act on neutrophil progenitor cells in the bone marrow, preventing the activation of NSPs in new neutrophils.[5] The observed effect in the circulation is therefore dependent on the natural turnover rate of mature neutrophils.[5][11] Pre-clinical studies in rats showed that maximum NSP inhibition was reached after approximately 8 days of treatment.[5] In humans, it is predicted that maximum NSP inhibition may take around 20 days, which aligns with the time required for neutrophil maturation and replacement of the existing pool of circulating neutrophils.[5][11]
Q3: What are the key neutrophil serine proteases (NSPs) targeted by DPP-1 inhibition?
DPP-1 is the principal activator for three key NSPs stored in the azurophilic granules of neutrophils:
-
Neutrophil Elastase (NE): A potent protease that degrades extracellular matrix components, such as elastin, and is implicated in tissue damage in chronic inflammatory diseases.[12]
-
Proteinase 3 (PR3): Another protease involved in tissue degradation and a key autoantigen in ANCA-associated vasculitis.[3][12]
-
Cathepsin G (CatG): A protease with broad substrate specificity that contributes to inflammation and host defense.[3][12]
By inhibiting DPP-1, the activity of all three of these NSPs is simultaneously reduced.[13]
Section 2: Troubleshooting Guide - Investigating Suboptimal Response
Issue 1: Incomplete Reduction in Neutrophil Elastase (NE) Activity Despite High DPP-1 Inhibition
Q4: My in vitro/in vivo experiment shows significant DPP-1 inhibition, but NE activity is still higher than expected. What are the potential reasons?
This is a documented observation. Even with near-complete (e.g., up to 99%) inhibition of DPP-1, the corresponding reduction in NSP activity is often less pronounced and variable.[1][14] There are two primary hypotheses for this phenomenon:
-
Residual DPP-1 Activity: A very small amount of remaining DPP-1 activity might be sufficient to activate a portion of the NSP pool.
-
Alternative Activation Pathways: Evidence points to the existence of a "DPP1-like" protease, also termed NSPs-Alternative Activating Protease (NSPs-AAP).[13] This alternative pathway is capable of activating a fraction of NE and PR3 precursors (estimated at around 10%) but has a very limited effect on CatG (<1%).[13] This provides a plausible mechanism for the persistent NE and PR3 activity observed during DPP-1 inhibitor treatment.
Caption: Potential resistance via an alternative NSP activation pathway.
Q5: How can I experimentally test for the involvement of an alternative NSP activation pathway?
To investigate alternative activation mechanisms, you can design experiments to differentiate between DPP-1-dependent and -independent NSP activation.
-
Use DPP-1 Knockout/Deficient Models: Utilize cells or animal models with genetic deletion of DPP-1 (mimicking Papillon-Lefèvre syndrome).[1] Any residual NSP activity in these models would strongly suggest the presence of an alternative pathway.
-
Broad-Spectrum Cysteine Protease Inhibition: In a cell-based model (e.g., human promyelocytic HL-60 cells), treat with your specific DPP-1 inhibitor. To test if the residual activity comes from another protease, add a broad-spectrum cysteine or serine protease inhibitor to see if the remaining NSP activation is abolished.
-
Western Blot Analysis: Use antibodies that can distinguish between the pro-form and the mature, active form of NSPs. In the presence of a potent DPP-1 inhibitor, you should see an accumulation of pro-NSPs. The ratio of mature to pro-form can quantify the degree of processing blockade and reveal any residual processing.
Issue 2: Variable Inhibition Across Different NSPs
Q6: I'm observing a more pronounced reduction in Cathepsin G (CatG) activity compared to NE and Proteinase 3 (PR3). Is this expected?
Yes, this is an expected finding and provides further evidence for the NSPs-AAP alternative pathway.[13] The activation of CatG appears to be almost exclusively dependent on DPP-1. In contrast, NE and PR3 can be partially activated by the NSPs-AAP.[13] Therefore, when DPP-1 is inhibited, CatG activity is reduced most significantly, while NE and PR3 retain some activity due to the compensatory alternative pathway.
Issue 3: Discrepancy Between Systemic and Local (e.g., Sputum) NSP Activity
Q7: Why might systemic (blood) NSP activity be low, while local (sputum/BALF) activity remains significant?
This discrepancy could be due to the extracellular activity of DPP-1. While the primary site of action is intracellularly within bone marrow promyelocytes, active DPP-1 has also been detected in the sputum of patients with chronic inflammatory lung diseases.[1][14] This suggests that DPP-1 can be released at sites of inflammation and may act extracellularly to activate NSPs on the surface of neutrophils already present in the airways.[1] This local activation might be less affected by a systemic inhibitor depending on its tissue penetration and local concentration, potentially leading to sustained NSP activity in specific compartments like the lung despite effective inhibition in the circulation.
Section 3: Experimental Protocols & Workflows
Protocol 1: Cell-Based DPP-1 Activity Assay
This protocol is adapted from methods developed for screening DPP-1 inhibitors using a fluorogenic substrate in a whole-cell format.[15][16]
Objective: To measure the potency of a DPP-1 inhibitor by quantifying DPP-1 enzymatic activity within intact cells.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium with 10% FBS
-
DPP-1 inhibitor (test compound)
-
DPP-1 substrate: H-Gly-Phe-AFC (amino-fluoro-coumarin)
-
96-well black, clear-bottom assay plates
-
Fluorescence plate reader (Excitation: ~400 nm, Emission: ~505 nm)
-
Assay Buffer (e.g., HBSS)
Methodology:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS until they reach the desired density.
-
Cell Plating: Seed the THP-1 cells into a 96-well plate at a density of approximately 1-2 x 10^5 cells per well in 100 µL of culture medium.
-
Inhibitor Treatment: Prepare serial dilutions of the DPP-1 inhibitor. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known DPP-1 inhibitor).
-
Incubation: Incubate the plate for a predetermined time (e.g., 1-4 hours) at 37°C, 5% CO2 to allow for inhibitor uptake and target engagement.
-
Substrate Addition: Add 100 µL of pre-warmed assay buffer containing the H-Gly-Phe-AFC substrate to each well. The final substrate concentration should be optimized (e.g., 50-100 µM).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence kinetically over 30-60 minutes or as an endpoint reading. The cleavage of AFC from the substrate by active DPP-1 results in a fluorescent signal.
-
Data Analysis: Calculate the rate of reaction (slope of kinetic read) or use endpoint fluorescence values. Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity). Plot the percent inhibition against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Caption: Experimental workflow for a cell-based DPP-1 activity assay.
Protocol 2: Neutrophil Elastase (NE) Activity Assay in Biological Samples
Objective: To quantify active NE in samples such as plasma, sputum, or cell lysates.
Materials:
-
Biological sample (e.g., plasma stimulated with zymosan[17], solubilized sputum)
-
NE Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (a common fluorogenic substrate)
-
Assay Buffer: (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5)
-
96-well black assay plates
-
Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)
-
Purified human NE standard
Methodology:
-
Sample Preparation: Centrifuge sputum to separate sol phase or process plasma/lysate as required. Perform a protein quantification assay (e.g., BCA) to normalize activity to protein content.
-
Standard Curve: Prepare a standard curve using purified human NE to convert fluorescence units to enzymatic activity (ng/mL or mU/mL).
-
Assay Reaction: In a 96-well plate, add your sample, assay buffer, and the NE substrate.
-
Measurement: Measure fluorescence kinetically at 37°C.
-
Data Analysis: Calculate the reaction rate and determine the NE activity in the sample by interpolating from the standard curve.
Protocol 3: Western Blot for Pro-NSP and Active NSP Detection
Objective: To visually assess the processing of NSPs from their inactive pro-form to their active mature form.
Methodology:
-
Sample Collection: Collect neutrophil lysates from subjects treated with a DPP-1 inhibitor or placebo, or from inhibitor-treated cell lines (e.g., HL-60).
-
Protein Separation: Separate proteins by SDS-PAGE.
-
Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate with a primary antibody specific for the NSP of interest (e.g., anti-NE). Choose an antibody that recognizes both the higher molecular weight pro-form and the lower molecular weight mature form.
-
Detection: Use a labeled secondary antibody (e.g., HRP-conjugated) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Compare the band intensity for the pro-NSP and mature NSP between treated and untreated samples. A successful DPP-1 inhibitor should cause an increase in the pro-form and a decrease in the mature form.
Section 4: Quantitative Data Summaries
Table 1: Summary of DPP-1 Inhibitor Efficacy from Clinical Trials
| Inhibitor | Dose | % DPP-1 Inhibition (in vitro/blood) | % Reduction in NE Activity | % Reduction in PR3 Activity | % Reduction in CatG Activity | Citation(s) |
| GSK2793660 | N/A | Up to 99% | Up to 47% | ~37% | Up to 47% | [1][14] |
| This compound (INS1007) | 10 mg/day | N/A | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | [1][14][18] |
| This compound (INS1007) | 25 mg/day | N/A | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | [1][14][18] |
| HSK31858 | 10 mg | N/A | 13.6% (blood) | N/A | N/A | [1][14] |
| HSK31858 | 20 mg | N/A | 44.1% (blood) | N/A | N/A | [1][14] |
| HSK31858 | 40 mg | N/A | 76.4% (blood) | N/A | N/A | [1][14] |
| BI 1291583 | 5 mg | ~99% | Up to 86% (blood) | Up to 86% (blood) | N/A | [1][14] |
N/A: Data not available in the cited sources. Reductions are often dose- and time-dependent.
Table 2: Differential NSP Activation by DPP-1 and NSPs-AAP
| Protease | Activation by DPP-1 | Activation by NSPs-AAP (Alternative Pathway) | Implication for DPP-1 Inhibition | Citation(s) |
| Neutrophil Elastase (NE) | Major pathway | Yes (~10% of precursors) | Incomplete inhibition, residual activity expected | [13] |
| Proteinase 3 (PR3) | Major pathway | Yes (~10% of precursors) | Incomplete inhibition, residual activity expected | [13] |
| Cathepsin G (CatG) | Exclusive pathway | Extremely limited (<1%) | Near-complete inhibition expected | [13] |
References
- 1. Dipeptidyl peptidase-1 inhibitors in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DPP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease [frontiersin.org]
- 5. Neutrophil maturation rate determines the effects of dipeptidyl peptidase 1 inhibition on neutrophil serine protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. investor.insmed.com [investor.insmed.com]
- 10. Frontiers | The pharmacokinetic profile of this compound and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Dipeptidyl peptidase I activates neutrophil-derived serine proteases and regulates the development of acute experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dipeptidyl peptidase 1 inhibitors for inflammatory respiratory diseases: mechanisms, clinical trials, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. Development and validation of a simple cell-based fluorescence assay for dipeptidyl peptidase 1 (DPP1) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rcpvirtual.co.uk [rcpvirtual.co.uk]
- 18. DPP1 a promising target for bronchiectasis | MDedge [mdedge.com]
Technical Support Center: Protocols for Assessing Brensocatib's Impact on Lung Tissue Damage
This technical support center provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting guides, and frequently asked questions for assessing the impact of Brensocatib on lung tissue damage.
Section 1: Frequently Asked Questions (FAQs) - this compound's Mechanism and Effects
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an oral, selective, and reversible inhibitor of Dipeptidyl Peptidase-1 (DPP-1).[1][2][3][4] DPP-1 is an enzyme responsible for activating neutrophil serine proteases (NSPs), such as neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), within neutrophils during their maturation in the bone marrow.[1][2][3][5] By inhibiting DPP-1, this compound reduces the activity of these mature NSPs, which are key drivers of inflammation, mucus production, and structural lung damage in chronic inflammatory diseases like bronchiectasis.[3][5][6][7]
Q2: What are the key biomarkers to measure when assessing this compound's pharmacodynamic effects?
A2: The primary biomarkers are the active forms of neutrophil serine proteases (NSPs) in sputum and blood. Specifically, researchers should focus on:
-
Neutrophil Elastase (NE): The most-studied NSP, directly implicated in lung tissue destruction.[6][8] this compound has been shown to cause a dose-dependent reduction in active NE in sputum.[1][8]
-
Proteinase 3 (PR3) and Cathepsin G (CatG): Other key NSPs activated by DPP-1. This compound also reduces their activity in sputum.[1][2]
-
Secretory Leukocyte Protease Inhibitor (SLPI): An endogenous inhibitor of NE that is often cleaved and inactivated by high NE levels. This compound treatment has been shown to increase SLPI levels in sputum, indicating a restoration of the protease-antiprotease balance.[9][10]
-
Mucin 5AC (MUC5AC): A gel-forming mucin whose release is stimulated by NE. This compound has been observed to reduce MUC5AC levels, particularly in patients with high baseline NE.[9][11][12]
Q3: Beyond direct protease inhibition, what are the broader anti-inflammatory effects of this compound?
A3: this compound exerts broad immunomodulatory effects.[9][12] Clinical studies have shown that treatment leads to significant changes in various cytokines and chemokines in sputum.[9][11][12] For instance, an increase in CXCL10, CCL8, CCL7, CCL3, and IL-6 has been observed.[9][11][12] These changes suggest that this compound's efficacy may be related to downstream improvements in host defense in addition to its direct effects on NSPs.[11]
Section 2: Experimental Protocols and Methodologies
This section provides detailed methodologies for key experiments to assess this compound's impact.
Protocol 2.1: Quantification of Active Neutrophil Elastase (NE) in Sputum
This protocol details a fluorometric assay for measuring active NE.
Principle: The assay utilizes a synthetic peptide substrate that is cleaved by active NE, releasing a fluorophore (e.g., AFC), which can be quantified.[13][14] The rate of fluorescence increase is directly proportional to the active NE concentration.
Methodology:
-
Sample Preparation:
-
Collect spontaneous sputum samples and keep them on ice.
-
Process samples within 2 hours of collection.
-
Add a mucolytic agent (e.g., Sputolysin, DTT) and incubate at 37°C for 15 minutes with gentle mixing.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to pellet cells and debris.
-
Carefully collect the supernatant (sol-phase) for analysis. Store at -80°C if not used immediately.[9]
-
-
Assay Procedure (96-well plate format):
-
Prepare a standard curve using purified human neutrophil elastase of a known concentration.
-
Add 50 µL of sputum supernatant samples (in duplicate) to a black 96-well plate.[13] Include a "sample background" control for each sample containing supernatant but no substrate.
-
Prepare a Reaction Mix containing NE Assay Buffer and the fluorometric NE substrate.[13][14]
-
Add 50 µL of the Reaction Mix to all standard and sample wells.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (ΔRFU/min) from the linear portion of the kinetic curve.
-
Subtract the background reading from the sample readings.
-
Determine the concentration of active NE in the samples by interpolating from the standard curve.[14]
-
Protocol 2.2: Multiplex Cytokine and Chemokine Profiling in Sputum
This protocol describes the use of a proximity extension assay (e.g., Olink® Target 48) for simultaneous quantification of multiple inflammatory markers.[9][11][12]
Principle: This technology uses pairs of antibodies labeled with unique DNA oligonucleotides. When a pair of antibodies binds to its target protein, the corresponding DNA tails are brought into proximity and hybridize, allowing for extension by a DNA polymerase. The resulting unique DNA barcode is then quantified by quantitative real-time PCR.
Methodology:
-
Sample Preparation:
-
Use sputum supernatant prepared as described in Protocol 2.1.
-
Ensure samples are free of particulates by an additional centrifugation or filtration step if necessary.
-
-
Assay Procedure (Follow Manufacturer's Instructions):
-
Samples are incubated with the antibody-oligonucleotide probe pairs.
-
An extension mix containing DNA polymerase is added, and the plates are incubated to allow for DNA barcode generation.
-
The resulting DNA is then transferred to a qPCR plate for amplification and detection.
-
-
Data Analysis:
-
Data is typically expressed as Normalized Protein eXpression (NPX) on a Log2 scale.
-
Perform statistical analysis (e.g., mixed-effects models) to compare changes in cytokine levels between treatment and placebo groups over time, as was done in the WILLOW trial.[9]
-
Protocol 2.3: Histopathological Analysis of Lung Tissue
This protocol provides a general framework for the histological assessment of lung inflammation and structural damage.
Principle: Histology allows for the microscopic examination of tissue structure, enabling the identification and scoring of pathological features like inflammatory cell infiltration, fibrosis, and epithelial damage.[15]
Methodology:
-
Tissue Collection and Fixation:
-
Following euthanasia, perfuse the lungs with saline to remove blood.
-
Instill the lungs with a fixative (e.g., 10% neutral buffered formalin) at a constant pressure (e.g., 25 cmH₂O) to ensure proper inflation and preservation of architecture.[15]
-
Immerse the fixed lungs in the same fixative for at least 24 hours.
-
-
Tissue Processing and Embedding:
-
Sectioning and Staining:
-
Cut thin sections (e.g., 4-5 µm) using a microtome.
-
Mount sections on glass slides.
-
Perform standard Hematoxylin and Eosin (H&E) staining to visualize general morphology and inflammatory infiltrates.
-
Consider special stains like Masson's Trichrome for collagen deposition (fibrosis) or Alcian Blue/Periodic acid-Schiff (AB-PAS) for mucus-producing cells.
-
-
Microscopic Analysis:
-
Examine slides under a light microscope.
-
Use a semi-quantitative scoring system to assess features such as:
-
Peribronchial and perivascular inflammation.
-
Alveolar septal thickening.
-
Epithelial cell injury or hyperplasia.
-
Collagen deposition.
-
-
Capture digital images for documentation and quantitative image analysis if required.
-
Section 3: Data Presentation and Key Findings
The following tables summarize key quantitative data from the WILLOW Phase 2 trial, demonstrating this compound's effects.
Table 1: Effect of this compound on Sputum Neutrophil Serine Protease (NSP) Activity
| Biomarker | Treatment Group | Mean Activity at Week 4 (ng/mL) | Percent Reduction vs. Placebo |
| Neutrophil Elastase (NE) | Placebo | 1514 | - |
| This compound 10 mg | 214 | 86% | |
| This compound 25 mg | 141 | 91% | |
| Data adapted from the WILLOW trial results.[1] |
Table 2: Effect of this compound on Other Sputum Biomarkers
| Biomarker | Effect Compared to Placebo | Timepoint of Significant Change | Note |
| Secretory Leukocyte Protease Inhibitor (SLPI) | Significant Increase | Week 4 and Week 24 | Indicates restored antiprotease shield.[9][12] |
| α-defensin-3 | Significant Increase | Week 4 and Week 24 | An antimicrobial peptide.[9][12] |
| MUC5AC | Significant Reduction | Week 24 (25 mg dose) | Primarily in patients with high baseline NE.[9][11][12] |
| Myeloperoxidase (MPO) | No Significant Change | - | - |
| Data adapted from the WILLOW trial results.[9][11][12] |
Section 4: Troubleshooting Guides
Guide 4.1: Troubleshooting the Neutrophil Elastase (NE) Fluorometric Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal in Standards | Degraded NE enzyme standard. | Aliquot the reconstituted standard and store at -80°C. Avoid repeated freeze-thaw cycles.[13] Use a fresh aliquot. |
| Incorrect filter settings on plate reader. | Verify excitation/emission wavelengths are set correctly for the specific fluorophore (~380 nm/500 nm).[13] | |
| Assay buffer is cold. | Ensure all reagents, especially the assay buffer, are brought to room temperature before use.[13] | |
| High Background Fluorescence | Contaminated reagents or plate. | Use fresh, high-quality reagents and sterile, clean plates (black plates are preferred for fluorescence).[13] |
| Intrinsic fluorescence of the sample. | Run a "sample background" control for each sample (sample + assay buffer, no substrate). Subtract this reading from the sample's final reading.[13][14] | |
| Erratic or Non-Linear Readings | Pipetting errors or bubbles in wells. | Be precise with pipetting. Check wells for bubbles before reading and gently tap the plate to remove them.[16] |
| Sample NE concentration is too high. | Dilute the sputum supernatant and re-run the assay. Ensure the readings fall within the linear range of the standard curve.[14] |
Guide 4.2: Troubleshooting Histological Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Tissue Shrinkage or Distortion | Delayed or inadequate fixation. | Perfuse lungs with fixative immediately after collection. Ensure adequate volume and time for fixation.[15] |
| Over-aggressive dehydration. | Use a gradual series of ethanol concentrations to avoid rapid water removal. | |
| Poor Staining Quality | Incorrect pH of staining solutions. | Check and adjust the pH of Hematoxylin and Eosin solutions. |
| Sections are too thick or too thin. | Optimize microtome settings for the standard 4-5 µm thickness. | |
| Artifacts (e.g., Folds, Tears) | Dull microtome blade. | Use a new, sharp blade for sectioning. |
| Improper handling during mounting. | Carefully float and mount sections onto slides to avoid wrinkles and tears. |
Section 5: Visualizations (Diagrams)
References
- 1. Dipeptidyl peptidase-1 inhibition with this compound reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial | springermedizin.de [springermedizin.de]
- 2. The pharmacokinetic profile of this compound and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Frontiers | The pharmacokinetic profile of this compound and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Treatment Efficacy in Bronchiectasis: this compound and Its Role in Reducing Pulmonary Exacerbations - Be part of the knowledge - ReachMD [reachmd.com]
- 8. This compound reduced bronchiectasis exacerbations | MDedge [mdedge.com]
- 9. atsjournals.org [atsjournals.org]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. T3 Immunomodulatory effects of the Dipeptidyl peptidase-1 inhibitor this compound in patients with bronchiectasis: data from the phase 2 WILLOW trial | Thorax [thorax.bmj.com]
- 12. Broad Immunomodulatory Effects of the Dipeptidyl-peptidase-1 Inhibitor this compound in Bronchiectasis: Data from the Phase 2, Double-Blind, Placebo-controlled WILLOW Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. content.abcam.com [content.abcam.com]
- 15. studysmarter.co.uk [studysmarter.co.uk]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
How to control for placebo effects in preclinical Brensocatib studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brensocatib in a preclinical setting. The focus is on robust experimental design to control for placebo effects and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the appropriate placebo to use in oral gavage studies of this compound in rodents?
A1: The most appropriate placebo is the vehicle used to dissolve or suspend this compound. For preclinical oral gavage studies, a common and well-tolerated vehicle is 0.5% w/v carboxymethylcellulose (CMC) in sterile water . Sometimes, a surfactant like Polysorbate 80 (e.g., 0.1%) is added to improve the suspension of hydrophobic compounds. It is critical that the vehicle control group receives the exact same formulation, volume, and administration schedule as the this compound-treated groups, differing only in the absence of the active pharmaceutical ingredient (API).
Q2: How can we minimize the "placebo effect" caused by the stress of handling and administration in our animal models?
A2: In animal studies, what is analogous to the placebo effect in humans often stems from the physiological responses to the stress of handling, restraint, and the administration procedure itself. To minimize these confounding variables:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study. Also, acclimate them to the specific handling and administration procedures (e.g., mock gavage with water) for several days leading up to the experiment. This reduces the novelty and stress of the procedure.
-
Consistent Handling: Ensure all animals (both vehicle control and treatment groups) are handled by the same personnel in the same manner and for the same duration.
-
Proficient Technique: The personnel performing procedures like oral gavage should be highly proficient to minimize discomfort and stress to the animals.
-
Control for Environmental Stressors: Maintain a stable and controlled environment (e.g., light-dark cycle, temperature, humidity) and minimize noise and other disturbances.[1]
Q3: What are the essential elements of a well-controlled preclinical study design for this compound to mitigate bias?
A3: A robust study design should incorporate the following to minimize bias, which can be a source of placebo-like effects:
-
Randomization: Animals should be randomly assigned to treatment and control groups. This helps to ensure that any unknown variables are evenly distributed among the groups. Simple randomization can be done using a coin flip or a random number generator.[2][3][4][5]
-
Blinding: The personnel involved in the study, including those administering the treatment, caring for the animals, and assessing the outcomes, should be unaware of which animals are in the treatment group and which are in the control group. This prevents unconscious bias from influencing the results.[2][3][4]
-
Inclusion of a Vehicle Control Group: As discussed in Q1, this is the fundamental control for the effects of the formulation and the administration procedure.
-
Naïve Control Group (Optional but Recommended): In some cases, a group of animals that receives no treatment at all can be included to assess the baseline progression of the disease model and the effects of handling and administration.
Troubleshooting Guides
Problem: High variability in inflammatory markers within the vehicle control group.
| Possible Cause | Troubleshooting Step |
| Inconsistent Administration Technique | Ensure all technicians are using a standardized and proficient oral gavage technique to minimize stress and variability in absorption. Re-training may be necessary. |
| Stress-Induced Inflammation | Review handling and housing conditions. Implement a more extended acclimatization period for the administration procedure. Measure corticosterone levels as an indicator of stress if the issue persists.[6] |
| Vehicle-Induced Effects | Although uncommon with standard vehicles like 0.5% CMC, some vehicles can have minor biological effects.[7] If using a less common vehicle, consider running a pilot study comparing it to a saline control. |
| Underlying Health Status of Animals | Ensure all animals are sourced from a reputable vendor and are of a similar age and weight. Perform a health check before randomization. |
Problem: The observed effect of this compound is smaller than expected compared to the vehicle control.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing | Verify the dose calculations and the concentration of the this compound formulation. Preclinical studies show a clear dose-dependent effect on neutrophil serine protease (NSP) activity.[5] |
| Formulation Issues | Ensure this compound is homogenously suspended in the vehicle. If it is a suspension, vortex it before each administration. Poor suspension can lead to inaccurate dosing. |
| Timing of Endpoint Measurement | The maximum reduction in NSP activities with this compound can take approximately 7 days to manifest in rodents.[4][5] Ensure your endpoint measurement is timed appropriately based on the pharmacodynamics of the drug. |
| High Placebo Response | If the disease model shows significant improvement in the vehicle control group, this can mask the drug's effect. This could be due to the natural resolution of the induced inflammation or significant stress-response modulation. Refine the disease induction protocol for more consistent severity and implement rigorous stress reduction techniques. |
Data Presentation
Preclinical Pharmacodynamic Effect of this compound on Neutrophil Serine Protease (NSP) Activity
The following table summarizes the percentage change in NSP activity from a vehicle control in preclinical rodent models after 7 days of dosing. This demonstrates the dose-dependent efficacy of this compound.
| Rodent Strain | Dosing Regimen | Dose (mg/kg/day) | % Reduction in NE Activity | % Reduction in PR3 Activity | % Reduction in CatG Activity |
| C57BL/6 Mice | BID (Twice a day) | 0.5 | ~40% | ~25% | ~60% |
| 2 | ~60% | ~50% | ~80% | ||
| 20 | >80% | ~70% | >90% | ||
| Sprague Dawley Rats | BID (Twice a day) | High Dose | 38% | 68% | 37% |
| Sprague Dawley Rats | QD (Once a day) | High Dose | 36% | 72% | 43% |
| Data are approximated from published preclinical studies for illustrative purposes.[5] |
Experimental Protocols
Key Experiment: Lipopolysaccharide (LPS)-Induced Neutrophilic Lung Inflammation in Mice
This model is relevant for assessing the anti-inflammatory effects of this compound, which targets neutrophil-driven inflammation.
1. Animal Model:
-
Species: C57BL/6 mice, male, 8-10 weeks old.
2. Acclimatization and Habituation:
-
Animals are acclimatized to the facility for 7 days.
-
For 3 days prior to the study, animals are habituated to handling and mock oral gavage with sterile water to reduce procedure-related stress.
3. Experimental Groups (n=8-10 per group):
-
Group 1: Vehicle Control: 0.5% CMC in sterile water.
-
Group 2: this compound (Low Dose): e.g., 3 mg/kg this compound in 0.5% CMC.
-
Group 3: this compound (High Dose): e.g., 30 mg/kg this compound in 0.5% CMC.
-
Group 4: Dexamethasone (Positive Control): e.g., 1 mg/kg Dexamethasone in saline, administered intraperitoneally.
4. Randomization and Blinding:
-
Animals are randomly assigned to the groups using a random number generator.
-
The treatments are prepared by a separate technician and coded (e.g., A, B, C, D) so that the experimenter administering the doses and assessing the outcomes is blinded to the treatment allocation.
5. Dosing and Disease Induction:
-
Animals are pre-treated with the vehicle, this compound, or Dexamethasone via oral gavage (or IP for Dexamethasone) for 3 consecutive days.
-
On day 3, one hour after the final dose, animals are anesthetized, and lung inflammation is induced by intranasal administration of LPS (e.g., 10 µg in 50 µL of sterile saline).
6. Endpoint Measurement (24 hours post-LPS challenge):
-
Animals are euthanized, and bronchoalveolar lavage (BAL) is performed.
-
Primary Endpoint: Total and differential cell counts (especially neutrophils) in the BAL fluid.
-
Secondary Endpoints:
-
Measurement of Neutrophil Elastase (NE) activity in the BAL fluid using a specific substrate assay.
-
Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid by ELISA.
-
Lung histology to assess inflammatory cell infiltration.
-
7. Statistical Analysis:
-
Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle control group.
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental workflow for a placebo-controlled study.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Dipeptidyl peptidase-1 inhibitors in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacokinetic profile of this compound and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The pharmacokinetic profile of this compound and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species [frontiersin.org]
- 5. Dipeptidyl Peptidase 1 Inhibitor AZD7986 Induces a Sustained, Exposure‐Dependent Reduction in Neutrophil Elastase Activity in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Dipeptidyl peptidase-1 inhibition with this compound reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial | springermedizin.de [springermedizin.de]
Mitigating variability in sputum biomarker measurements for Brensocatib trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in sputum biomarker measurements during Brensocatib clinical trials.
Section 1: FAQs - Understanding this compound and Sputum Biomarkers
This section provides foundational knowledge on this compound's mechanism of action and the key sputum biomarkers used to assess its pharmacodynamic effects.
Q1: What is the mechanism of action for this compound?
A1: this compound is an oral, reversible inhibitor of the enzyme Dipeptidyl Peptidase 1 (DPP1).[1][2][3] DPP1 is primarily found in the bone marrow and is responsible for activating neutrophil serine proteases (NSPs), including Neutrophil Elastase (NE), Proteinase 3 (PR3), and Cathepsin G (CatG), as neutrophils mature.[3][4][5] In chronic inflammatory lung diseases like non-cystic fibrosis bronchiectasis (NCFB), an overabundance of neutrophils in the airways releases excessive amounts of these active NSPs, leading to inflammation and lung damage.[3][6] By inhibiting DPP1, this compound prevents the activation of these NSPs, thereby reducing the inflammatory load in the lungs.[1][4]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dipeptidyl peptidase-1 inhibition with this compound reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial | springermedizin.de [springermedizin.de]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | The pharmacokinetic profile of this compound and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating the ASPEN Trial: A Laboratory-Based Comparison of Zanubrutinib and Ibrutinib in Waldenström's Macroglobulinemia
A Guide for Researchers, Scientists, and Drug Development Professionals
The Phase 3 ASPEN clinical trial provided a head-to-head comparison of two Bruton's tyrosine kinase (BTK) inhibitors, zanubrutinib and ibrutinib, for the treatment of Waldenström's macroglobulinemia (WM). While the trial did not meet its primary endpoint of statistical superiority in achieving very good partial response (VGPR) or complete response (CR), it highlighted a favorable safety profile and a trend towards improved response quality with zanubrutinib.[1] This guide provides a framework for validating and further exploring these findings in a controlled laboratory setting. By employing relevant cell lines and targeted assays, researchers can dissect the molecular mechanisms underlying the clinical observations and objectively compare the preclinical efficacy and off-target effects of these two important therapies.
Comparative Efficacy and Selectivity of BTK Inhibitors
The primary objective of this laboratory-based comparison is to quantitatively assess the on-target efficacy and off-target effects of zanubrutinib and ibrutinib in WM cell lines. The experiments outlined below are designed to provide data on cell viability, apoptosis induction, and the specific inhibition of the BTK signaling pathway.
Data Presentation: Quantitative Comparison of Zanubrutinib and Ibrutinib
The following tables summarize the expected quantitative data from the described experimental protocols. These tables are designed for easy comparison of the two drugs across different assays and cell line models.
Table 1: Comparative Cytotoxicity (IC50 Values in µM) in WM Cell Lines
| Cell Line | Genotype | Zanubrutinib (IC50) | Ibrutinib (IC50) |
| BCWM.1 | MYD88 L265P, CXCR4 WT | Expected Value | Expected Value |
| MWCL-1 | MYD88 L265P, CXCR4 WT | Expected Value | Expected Value |
| BCWM.1 | MYD88 L265P, CXCR4 MUT | Expected Value | Expected Value |
| MWCL-1 | MYD88 L265P, CXCR4 MUT | Expected Value | Expected Value |
Table 2: Induction of Apoptosis (% Apoptotic Cells after 48h Treatment)
| Cell Line | Treatment (Concentration) | Zanubrutinib | Ibrutinib | Vehicle Control |
| BCWM.1 | IC50 | Expected Value | Expected Value | Expected Value |
| MWCL-1 | IC50 | Expected Value | Expected Value | Expected Value |
Table 3: Inhibition of BTK Signaling (Relative Phosphorylation Levels)
| Protein | Treatment (IC50) | Zanubrutinib | Ibrutinib | Vehicle Control |
| p-BTK (Y223) | BCWM.1 | Expected Value | Expected Value | 1.0 |
| p-PLCγ2 (Y1217) | BCWM.1 | Expected Value | Expected Value | 1.0 |
| p-ERK1/2 (T202/Y204) | BCWM.1 | Expected Value | Expected Value | 1.0 |
| p-AKT (S473) | BCWM.1 | Expected Value | Expected Value | 1.0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and consistency.
Cell Lines and Culture
-
Cell Lines:
-
BCWM.1: A human Waldenström's macroglobulinemia cell line harboring the MYD88 L265P mutation. The CXCR4 status of the parental line is wild-type; however, CXCR4 mutations can be introduced via site-directed mutagenesis for comparative studies.
-
MWCL-1: Another human Waldenström's macroglobulinemia cell line with the MYD88 L265P mutation. Similar to BCWM.1, its CXCR4 status is wild-type and can be genetically modified.
-
-
Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Experimental Workflow
The overall experimental workflow is designed to systematically evaluate the effects of zanubrutinib and ibrutinib on WM cell lines.
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with serial dilutions of zanubrutinib or ibrutinib (e.g., 0.01 to 100 µM) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[2][3]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed 5 x 10^5 cells per well in a 6-well plate and treat with zanubrutinib, ibrutinib (at their respective IC50 concentrations), or vehicle control for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[4][5][6][7]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of signaling pathway activation.
-
Cell Treatment and Lysis: Treat cells as in the apoptosis assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[8][9][10][11]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-BTK (Tyr223)
-
Total BTK
-
Phospho-PLCγ2 (Tyr1217)
-
Total PLCγ2
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-Akt (Ser473)
-
Total Akt
-
GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Signaling Pathway and Logical Relationships
The following diagrams illustrate the key signaling pathway targeted by zanubrutinib and ibrutinib and the logical framework for comparing their effects.
BTK Signaling Pathway in Waldenström's Macroglobulinemia
The MYD88 L265P mutation leads to constitutive activation of the BTK signaling pathway, promoting cell survival and proliferation.
Logical Framework for Drug Comparison
This diagram outlines the logical flow for comparing the two BTK inhibitors based on their on-target and potential off-target effects.
By following these detailed protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively validate and expand upon the findings of the ASPEN trial in a controlled laboratory environment. This will contribute to a deeper understanding of the therapeutic mechanisms of zanubrutinib and ibrutinib and inform future drug development efforts in Waldenström's macroglobulinemia.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Inflammatory Profiles of Brensocatib and Corticosteroids
For Immediate Release
In the landscape of anti-inflammatory therapeutics, particularly for neutrophil-driven diseases, Brensocatib and corticosteroids represent two distinct mechanistic approaches. This guide provides a detailed comparison of their anti-inflammatory profiles, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, a first-in-class oral, reversible dipeptidyl peptidase 1 (DPP-1) inhibitor, offers a targeted anti-inflammatory effect by preventing the maturation of neutrophil serine proteases (NSPs).[1][2][3][4][5] In contrast, corticosteroids exert broad, non-specific immunosuppressive effects through genomic and non-genomic pathways, impacting a wide array of immune cells and inflammatory mediators.[6][7][8] Clinical trial data for this compound in bronchiectasis demonstrates a significant reduction in exacerbations and key inflammatory markers.[9][10][11] Corticosteroids have a long history of potent anti-inflammatory activity across various diseases but are associated with a well-documented profile of potential side effects. This comparison will delve into their mechanisms of action, quantitative effects on inflammatory markers, and the experimental protocols used in key studies.
Mechanism of Action
This compound: Targeted Inhibition of Neutrophil Serine Proteases
This compound's mechanism of action is highly specific, targeting the enzyme DPP-1.[2][3] DPP-1 is crucial for the activation of three NSPs—neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG)—within maturing neutrophils in the bone marrow.[1][5] By inhibiting DPP-1, this compound prevents the activation of these proteases, which are key drivers of inflammation and tissue damage in diseases like non-cystic fibrosis bronchiectasis (NCFBE).[1][4] This targeted approach aims to reduce the pathological consequences of excessive neutrophil activity without broadly suppressing the immune system.[5]
Corticosteroids: Broad-Spectrum Immunosuppression
Corticosteroids function through a more generalized mechanism. They bind to cytosolic glucocorticoid receptors (GR), which then translocate to the nucleus.[6][7] This complex can act in two main ways:
-
Transrepression: The GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a downregulation of numerous pro-inflammatory genes encoding cytokines, chemokines, and adhesion molecules.[6][8]
-
Transactivation: The GR complex can also directly bind to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of anti-inflammatory genes.[7][8]
Corticosteroids also have non-genomic effects that contribute to their rapid anti-inflammatory action.[12] Their broad activity affects various immune cells, including T- and B-lymphocytes, macrophages, and eosinophils, leading to widespread immunosuppression.[10][12]
Signaling Pathway Diagrams
Quantitative Comparison of Anti-Inflammatory Effects
The following tables summarize the quantitative effects of this compound and corticosteroids on key inflammatory markers based on available clinical trial data. It is important to note that these data are from separate studies and not from direct head-to-head comparisons.
Table 1: Effect on Neutrophil-Related Markers
| Marker | This compound (ASPEN Trial)[13] | Corticosteroids (Prednisone)[4] |
| Sputum Neutrophil Elastase (NE) Activity | Median % change from baseline at week 4: - 10 mg: -33.7% - 25 mg: -41.2% | Not typically measured in this context. |
| Sputum Cathepsin G (CatG) Activity | Median % change from baseline at week 4: - 10 mg: -39.7% - 25 mg: -48.1% | Not applicable. |
| Sputum Proteinase 3 (PR3) Activity | Median % change from baseline at week 4: - 10 mg: -27.7% - 25 mg: -58.4% | Not applicable. |
| Blood Neutrophil Count | No significant change reported. | Mean increase of 33% over 7 days.[4] |
Table 2: Effect on Other Inflammatory Markers and Cytokines
| Marker/Cytokine | This compound (WILLOW Trial)[9][14] | Corticosteroids (Various Studies) |
| Sputum SLPI | Significant increase with 25 mg dose (p=0.02).[12] | Can be upregulated.[15] |
| Sputum α-defensin-3 | Significant increase at week 4 and 24.[9] | Data not available. |
| Sputum MUC5AC | Reduced in patients with high baseline NE.[9] | Data not available. |
| C-Reactive Protein (CRP) | Data not available. | Mean reduction of 46% over 7 days (Prednisone).[4] |
| Interleukin-6 (IL-6) | Increased at both doses at week 4 and 24.[9][14] | Decreased with Dexamethasone and Prednisone.[3][16] |
| CXCL10, CCL8, CCL7, CCL3 | Increased at both doses at week 4 and 24.[9][14] | Dexamethasone can decrease CXCL10.[17] |
| TNF-α | No significant change. | Decreased with Dexamethasone.[16] |
| Interleukin-10 (IL-10) | No significant change. | Increased with Dexamethasone.[16] |
Experimental Protocols
This compound Clinical Trials (WILLOW & ASPEN)
Study Design: The WILLOW and ASPEN trials were randomized, double-blind, placebo-controlled studies.[2][18][19][20][21] Participants were adults with NCFBE and a history of exacerbations.[2][19] Patients were randomized to receive once-daily oral this compound (10 mg or 25 mg) or a placebo.[2][19]
Sputum Processing and Neutrophil Elastase Activity Measurement:
-
Spontaneously expectorated sputum samples were collected.[22]
-
Samples were diluted with phosphate-buffered saline (PBS) and centrifuged.[22]
-
The supernatant was used for analysis.[22]
-
NE activity was quantified using a validated activity-based immunoassay or a fluorogenic substrate-based kinetic assay.[22][23]
Cytokine and Chemokine Analysis (WILLOW Trial):
-
Sputum samples were collected at baseline, week 4, and week 24.[9]
-
The levels of 45 inflammatory cytokines and chemokines were measured using the Olink® Target 48 assay.[9][14]
-
Secretory Leukoproteinase Inhibitor (SLPI) and α-defensin-3 were measured by ELISA.[9]
-
Mucin-5AC (MUC5AC) was measured by liquid chromatography-mass spectrometry.[9]
Corticosteroid Clinical Trials (Representative Protocols)
Study Design: Studies evaluating the anti-inflammatory effects of corticosteroids are often randomized, placebo-controlled trials in various inflammatory conditions.[4][16]
Blood Sample Processing and Analysis:
-
Whole blood or serum samples are collected at specified time points.
-
For cytokine analysis, serum is often separated by centrifugation and stored at -80°C.[24]
-
Cytokine levels are typically measured using multiplex immunoassays (e.g., Luminex) or ELISA.[25][26]
-
Leukocyte and neutrophil counts are determined using automated hematology analyzers.
Discussion and Conclusion
This compound and corticosteroids offer distinct approaches to managing inflammation. This compound's targeted inhibition of DPP-1 provides a specific anti-inflammatory effect by reducing the activity of key neutrophil serine proteases. This is in contrast to the broad immunosuppressive actions of corticosteroids, which affect multiple pathways and cell types.
The quantitative data highlights these differences. This compound directly reduces the activity of NE, CatG, and PR3 in the sputum of bronchiectasis patients, which is consistent with its mechanism of action.[13] Interestingly, it was associated with an increase in several cytokines and chemokines, a finding that requires further investigation but may reflect a complex immunomodulatory effect.[9][14] Conversely, corticosteroids generally lead to a decrease in pro-inflammatory cytokines like IL-6 and TNF-α, while increasing the anti-inflammatory cytokine IL-10.[16][17] A notable difference is their effect on neutrophil counts; corticosteroids are known to increase circulating neutrophils, while this compound does not appear to have this effect.[4][7]
The choice between these agents in a clinical or research setting will depend on the specific inflammatory condition, the desired therapeutic outcome, and the acceptable side-effect profile. This compound's targeted approach may be advantageous in neutrophil-driven diseases where broad immunosuppression is not desirable. Corticosteroids remain a potent and broad-acting anti-inflammatory option for a wide range of conditions. Further head-to-head comparative studies are needed to fully elucidate the relative efficacy and safety of these two classes of anti-inflammatory drugs.
References
- 1. Dipeptidyl peptidase-1 inhibition with this compound reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial | springermedizin.de [springermedizin.de]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. droracle.ai [droracle.ai]
- 4. Influence of Prednisone on Inflammatory Biomarkers in Community‐Acquired Pneumonia: Secondary Analysis of a Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of glucocorticoids on the neutrophil count: a cohort study among hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Dipeptidyl peptidase-1 inhibition with this compound reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broad Immunomodulatory Effects of the Dipeptidyl-peptidase-1 Inhibitor this compound in Bronchiectasis: Data from the Phase 2, Double-Blind, Placebo-controlled WILLOW Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjgnet.com [wjgnet.com]
- 11. iomcworld.com [iomcworld.com]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. ajmc.com [ajmc.com]
- 14. researchgate.net [researchgate.net]
- 15. T3 Immunomodulatory effects of the Dipeptidyl peptidase-1 inhibitor this compound in patients with bronchiectasis: data from the phase 2 WILLOW trial | Thorax [thorax.bmj.com]
- 16. Dexamethasone decreases the pro- to anti-inflammatory cytokine ratio during cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients [frontiersin.org]
- 18. publications.ersnet.org [publications.ersnet.org]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. This compound in non-cystic fibrosis bronchiectasis: ASPEN protocol and baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. publications.ersnet.org [publications.ersnet.org]
- 23. Evaluation of active neutrophil elastase in sputum of bronchiectasis and cystic fibrosis patients: A comparison among different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A corticoid-sensitive cytokine release assay for monitoring stress-mediated immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. avancebio.com [avancebio.com]
- 26. Cytokine changes during immune-related adverse events and corticosteroid treatment in melanoma patients receiving immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Replicating the Findings of the WILLOW Study: A Comparative Guide on Time to First Exacerbation in Bronchiectasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Phase II WILLOW study, focusing on its primary endpoint: the time to first exacerbation in patients with non-cystic fibrosis bronchiectasis (NCFBE). It is designed to offer an objective comparison of brensocatib's performance against placebo, supported by detailed experimental data and protocols. This document is intended to assist researchers and drug development professionals in understanding and potentially replicating the study's key findings.
Comparison of this compound to Standard of Care
The current standard of care for preventing exacerbations in patients with frequent exacerbations includes long-term macrolide therapy and inhaled antibiotics. The WILLOW study was a placebo-controlled trial and did not directly compare this compound to these active treatments. However, a subgroup analysis of the WILLOW trial showed that this compound provided a benefit on top of long-term macrolide therapy.[1][2]
Quantitative Data Summary
The primary endpoint of the WILLOW study was the time to the first pulmonary exacerbation over the 24-week treatment period.[3][4][5] The study demonstrated that this compound significantly prolonged this time compared to placebo.
| Treatment Group | Number of Patients | Hazard Ratio (HR) vs. Placebo | 95% Confidence Interval (CI) | p-value |
| Placebo | 87 | - | - | - |
| This compound 10 mg | 82 | 0.58 | 0.35 - 0.95 | 0.029 |
| This compound 25 mg | 87 | 0.62 | 0.38 - 0.99 | 0.046 |
Experimental Protocols
Study Design
The WILLOW trial was a Phase II, randomized, double-blind, placebo-controlled, parallel-group, multicenter, and multi-national study.[1][2][3] The study was registered on ClinicalTrials.gov with the identifier NCT03218917.[2][3][6]
Patient Population
The study enrolled 256 adult patients (aged 18-85 years) with a diagnosis of NCFBE confirmed by high-resolution computed tomography (HRCT).[1][3] Eligible participants had a history of at least two pulmonary exacerbations in the 12 months prior to screening.[5]
Intervention
Patients were randomized in a 1:1:1 ratio to receive one of the following treatments once daily for 24 weeks:[1][2]
-
This compound 10 mg
-
This compound 25 mg
-
Matching placebo
Primary Endpoint Definition
A pulmonary exacerbation was defined as the presence of at least three of the following symptoms for at least 48 hours, leading to a physician's decision to prescribe an antibiotic:[6]
-
Increased cough
-
Increased sputum volume or change in sputum consistency
-
Increased sputum purulence
-
Increased breathlessness or decreased exercise tolerance
-
Fatigue or malaise
-
Hemoptysis
The time to first exacerbation was calculated as the number of days from randomization to the date of the first documented exacerbation.[6]
Mandatory Visualizations
Signaling Pathway of this compound
This compound is a reversible inhibitor of the enzyme Dipeptidyl Peptidase 1 (DPP1). DPP1 is responsible for activating neutrophil serine proteases (NSPs), such as neutrophil elastase, proteinase 3, and cathepsin G, within neutrophils in the bone marrow. By inhibiting DPP1, this compound reduces the activity of these NSPs, which are key mediators of inflammation and lung damage in bronchiectasis.[7]
WILLOW Study Experimental Workflow
The following diagram illustrates the key stages of the WILLOW study, from patient screening to the final analysis of the primary endpoint.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Dipeptidyl peptidase-1 inhibition with this compound reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. This compound: Is this breakthrough a Game-Changer for Bronchiectasis? - Dr Ricardo Jose - London Chest Specialist [londonchestspecialist.co.uk]
- 7. emedicine.medscape.com [emedicine.medscape.com]
Brensocatib Shows Promise in Slowing Lung Function Decline Across Diverse Patient Subgroups
New analyses from the pivotal WILLOW and ASPEN clinical trials demonstrate that brensocatib, an investigational oral inhibitor of dipeptidyl peptidase 1 (DPP1), consistently slowed the rate of lung function decline in patients with non-cystic fibrosis bronchiectasis (NCFBE) compared to placebo. The beneficial effect on forced expiratory volume in one second (FEV1) was observed across various patient subgroups, suggesting a broad applicability for this novel anti-inflammatory agent.
This compound's mechanism of action targets the underlying neutrophilic inflammation that drives disease progression in bronchiectasis. By inhibiting DPP1, this compound prevents the activation of neutrophil serine proteases, which are responsible for tissue damage and inflammation in the airways. This targeted approach appears to translate into clinically meaningful benefits for a wide range of patients.
Efficacy Data from Clinical Trials
Post-hoc analyses of the Phase II WILLOW trial and subgroup analyses from the Phase III ASPEN trial provide a detailed look at this compound's effect on lung function in specific patient populations.
WILLOW Trial: Subgroup Analysis of FEV1 Decline
The 24-week WILLOW trial provided key insights into the efficacy of this compound in subgroups defined by disease severity, exacerbation history, and inflammatory markers. A post-hoc analysis pooling the 10 mg and 25 mg this compound arms showed a consistent numerical reduction in FEV1 decline compared to placebo across all analyzed subgroups.
| Subgroup | Treatment Arm | N | Change in FEV1 from Baseline (mL) |
| Bronchiectasis Severity Index (BSI) ≤ 4 (Mild) | Placebo | 14 | -136.3 |
| This compound | 32 | -37.4 | |
| BSI 5-8 (Moderate) | Placebo | 30 | -31.4 |
| This compound | 50 | 3.8 | |
| BSI ≥ 9 (Severe) | Placebo | 30 | -25.3 |
| This compound | 75 | -17.1 | |
| 2 Prior Exacerbations | Placebo | 53 | -71.1 |
| This compound | 103 | -24.4 | |
| ≥3 Prior Exacerbations | Placebo | 21 | 8.4 |
| This compound | 54 | 2.1 | |
| Blood Eosinophils <300 cells/µL | Placebo | 56 | -60.9 |
| This compound | 134 | -14.6 | |
| Blood Eosinophils ≥300 cells/µL | Placebo | 18 | -16.2 |
| This compound | 23 | 2.5 | |
| No Long-term Macrolide Use | Placebo | 55 | -62.3 |
| This compound | 108 | -24.3 | |
| Long-term Macrolide Use | Placebo | 19 | -31.5 |
| This compound | 49 | -6.8 | |
| P. aeruginosa Negative | Placebo | 49 | -69.2 |
| This compound | 105 | -22.5 | |
| P. aeruginosa Positive | Placebo | 25 | -28.4 |
| This compound | 52 | -11.9 |
ASPEN Trial: Consistent Reduction in FEV1 Decline
The 52-week Phase III ASPEN trial confirmed the findings of the WILLOW trial in a larger patient population. While specific quantitative data for all subgroups are not yet fully published, analyses presented at the CHEST 2024 conference indicated that the 25 mg dose of this compound was associated with a reduced decline in post-bronchodilator FEV1 at 52 weeks compared to placebo across all prespecified subgroups.[1][2] These subgroups included patients categorized by age, gender, race, ethnicity, number of prior exacerbations, macrolide use, Pseudomonas aeruginosa colonization status, Bronchiectasis Severity Index score, and blood eosinophil count.[2]
In the overall ASPEN trial population, patients receiving placebo experienced an average decline of 62 mL in FEV1 over 52 weeks.[2] In contrast, patients treated with 25 mg of this compound showed a significantly smaller decline of 24 mL.[2]
Experimental Protocols
WILLOW Trial Methodology
The WILLOW trial was a Phase II, randomized, double-blind, placebo-controlled study conducted at 116 sites in 14 countries.[3] A total of 256 adults with NCFBE and at least two exacerbations in the previous year were randomized in a 1:1:1 ratio to receive this compound 10 mg, this compound 25 mg, or placebo once daily for 24 weeks.[3] The primary endpoint was the time to the first pulmonary exacerbation. Lung function, as measured by FEV1, was a secondary endpoint.
ASPEN Trial Methodology
The ASPEN trial was a global Phase III, randomized, double-blind, placebo-controlled study involving 1,721 patients (1,680 adults and 41 adolescents) with NCFBE and a history of exacerbations in the previous year.[4] Adult participants were randomized 1:1:1 to receive once-daily this compound 10 mg, 25 mg, or placebo for 52 weeks.[4] The primary endpoint was the annualized rate of pulmonary exacerbations. The change in post-bronchodilator FEV1 from baseline to week 52 was a key secondary endpoint.[4]
Visualizing the Mechanism and Trial Design
To better understand the underlying biology and the structure of the clinical trials, the following diagrams illustrate the proposed mechanism of action of this compound and the workflow of the clinical trials.
Caption: Clinical trial workflow for this compound studies.
Caption: Signaling pathway of this compound's inhibitory action.
References
Brensocatib's Safety Profile: A Comparative Analysis with Other Immunomodulators in Chronic Respiratory Diseases
For Immediate Release
BRIDGEWATER, N.J. – In the landscape of immunomodulatory treatments for chronic respiratory diseases, particularly non-cystic fibrosis bronchiectasis (NCFBE), the emergence of Brensocatib, a first-in-class oral, reversible dipeptidyl peptidase 1 (DPP1) inhibitor, marks a significant advancement. This guide provides a detailed comparative analysis of the safety profile of this compound against other immunomodulators, leveraging data from pivotal clinical trials. This publication is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the relative safety of these therapies.
Executive Summary
This compound has demonstrated a generally well-tolerated safety profile in clinical trials, with a distinct mechanism of action that sets it apart from existing immunomodulatory therapies such as long-term macrolides and inhaled corticosteroids. This guide will delve into the quantitative safety data from the Phase 3 ASPEN and Phase 2 WILLOW trials for this compound and compare it with data from key trials of azithromycin (EMBRACE and BAT) and the known safety concerns associated with inhaled corticosteroids in the context of bronchiectasis.
Mechanism of Action: A Targeted Approach
This compound's therapeutic effect is derived from its specific inhibition of DPP1, an enzyme crucial for the activation of neutrophil serine proteases (NSPs), including neutrophil elastase, proteinase 3, and cathepsin G.[1][2] In chronic inflammatory lung diseases like bronchiectasis, an overabundance of activated NSPs in the airways contributes to lung destruction and inflammation.[1] By blocking DPP1 in developing neutrophils within the bone marrow, this compound reduces the concentration of active NSPs, thereby mitigating neutrophil-mediated inflammation.[2][3]
In contrast, macrolides like azithromycin are thought to exert their immunomodulatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and effects on bacterial virulence factors. Inhaled corticosteroids (ICS) are broad-acting anti-inflammatory agents.
Comparative Safety Data
The following tables summarize the quantitative safety data from key clinical trials for this compound and comparator immunomodulators.
Table 1: Treatment-Emergent Adverse Events (TEAEs) in this compound Clinical Trials
| Adverse Event (≥5% in any this compound group and more frequent than placebo) | This compound 10 mg (%) | This compound 25 mg (%) | Placebo (%) | Trial |
| COVID-19 | 15.8 | 20.9 | 15.8 | ASPEN[4][5] |
| Nasopharyngitis | 7.7 | 6.3 | 7.6 | ASPEN[4][5] |
| Cough | 7.0 | 6.1 | 6.4 | ASPEN[4][5] |
| Headache | 6.7 | 8.5 | 6.9 | ASPEN[4][5] |
| Sputum Increase | - | - | - | WILLOW[6] |
| Dyspnea | - | - | - | WILLOW[6] |
| Diarrhea | - | - | - | WILLOW[6] |
Note: Data from the WILLOW trial for Sputum Increase, Dyspnea, and Diarrhea were mentioned as TEAEs but specific percentages were not provided in the initial search results.
Table 2: Serious Adverse Events (SAEs)
| Adverse Event | This compound 10 mg (%) | This compound 25 mg (%) | Placebo (%) | Trial |
| Infective Exacerbation of Bronchiectasis | 6 | 4 | 11 | WILLOW[7] |
| Pneumonia | 0 | 4 | 4 | WILLOW[7] |
Table 3: Adverse Events of Special Interest with this compound (WILLOW Trial)[6]
| Adverse Event | This compound 10 mg (n) | This compound 25 mg (n) | Placebo (n) |
| Skin Events | 12 | 21 | 10 |
| Dental Changes | 13 | 9 | 3 |
| Infections | 12 | 14 | 9 |
Table 4: Adverse Events in Long-Term Azithromycin Trials for Bronchiectasis
| Adverse Event | Azithromycin (%) | Placebo (%) | Trial |
| Gastrointestinal Symptoms | |||
| Diarrhea | 21 | 3 | BAT[8] |
| Nausea | 14 | 15 | BAT[8] |
| Diarrhea, Nausea/Vomiting, Epigastric discomfort, Constipation | 27 | 13 | EMBRACE[8] |
| Other | |||
| Rash | 19 | 10 | BAT[8] |
| Hearing Impairment | Increased risk (RR 1.168) | - | Meta-analysis[3] |
| Bacterial Resistance | Increased risk (RR 2.69) | - | Meta-analysis[3] |
Inhaled Corticosteroids (ICS) Safety Profile in Bronchiectasis
The use of ICS in bronchiectasis is not routinely recommended due to a lack of evidence for benefit and potential for harm.[9] A Cochrane review found insufficient evidence to support their use.[10][11] Observational studies have suggested that ICS use in bronchiectasis is common, even in patients without asthma or COPD, and may be associated with more severe disease.[12] A key safety concern is the potential for an increased risk of pneumonia and other lower respiratory tract infections.[10]
Experimental Protocols
A summary of the methodologies for the key clinical trials is provided below to contextualize the safety data.
This compound: ASPEN Trial[1][5][7][13][14]
-
Design: Phase 3, global, randomized, double-blind, placebo-controlled study.
-
Participants: 1721 patients (1680 adults and 41 adolescents) with NCFBE and at least two exacerbations in the previous year.
-
Intervention: this compound (10 mg or 25 mg) or placebo once daily for 52 weeks.
-
Primary Endpoint: Annualized rate of pulmonary exacerbations.
-
Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), vital signs, and laboratory parameters.
This compound: WILLOW Trial[4][6][15][16][17]
-
Design: Phase 2, randomized, double-blind, placebo-controlled trial.
-
Participants: 256 adults with NCFBE and at least two exacerbations in the previous year.
-
Intervention: this compound (10 mg or 25 mg) or placebo once daily for 24 weeks.
-
Primary Endpoint: Time to first pulmonary exacerbation.
-
Safety Assessments: Monitoring of AEs, SAEs, and specific adverse events of interest (dental, skin, and infections).
Azithromycin: EMBRACE Trial[2][8][18][19][20]
-
Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: 141 patients with NCFBE and at least one pulmonary exacerbation in the past year.
-
Intervention: Azithromycin 500 mg three times a week or placebo for 6 months.
-
Co-primary Endpoints: Rate of event-based exacerbations, change in FEV1, and change in St. George's Respiratory Questionnaire (SGRQ) total score.
-
Safety Assessments: Recording of adverse events.
Azithromycin: BAT Trial[21][22][23][24]
-
Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: 83 outpatients with NCFBE and three or more lower respiratory tract infections in the preceding year.
-
Intervention: Azithromycin 250 mg daily or placebo for 12 months.
-
Primary Endpoint: Number of infectious exacerbations.
-
Safety Assessments: Monitoring of adverse effects, including gastrointestinal symptoms and macrolide resistance.
Discussion and Conclusion
The safety profile of this compound, characterized by a higher incidence of manageable adverse events such as headache and cough, and specific events of interest including skin and dental changes, appears distinct from that of long-term azithromycin, where gastrointestinal side effects and the development of antibiotic resistance are primary concerns.[3][4][5][6][8] The risk of serious adverse events with this compound, such as infective exacerbations and pneumonia, was comparable to or lower than placebo in the WILLOW trial.[7]
In contrast, long-term macrolide therapy carries the significant risk of promoting antibiotic-resistant organisms, a major public health concern.[3] Furthermore, while generally well-tolerated, gastrointestinal issues are a frequent reason for discontinuation of macrolide therapy.[8] The safety profile of inhaled corticosteroids in bronchiectasis remains poorly defined, with a notable concern for an increased risk of respiratory infections.[10]
The targeted mechanism of this compound, which modulates the inflammatory response without the broad-spectrum effects of corticosteroids or the risk of antibiotic resistance associated with macrolides, presents a potentially favorable safety profile for the long-term management of NCFBE. Further long-term safety and comparative effectiveness studies will be crucial to fully elucidate the position of this compound in the treatment paradigm for bronchiectasis and other neutrophil-mediated diseases.
This guide provides a foundational comparison based on available clinical trial data. Researchers and drug development professionals are encouraged to consult the primary publications for a more in-depth understanding of the safety and efficacy of these immunomodulatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. login.medscape.com [login.medscape.com]
- 3. Meta-Analysis of the Adverse Effects of Long-Term Azithromycin Use in Patients with Chronic Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in patients with bronchiectasis: subgroup analyses from the WILLOW trial | European Respiratory Society [publications.ersnet.org]
- 5. This compound in non-cystic fibrosis bronchiectasis: ASPEN protocol and baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 8. Azithromycin for prevention of exacerbations in non-cystic fibrosis bronchiectasis (EMBRACE): a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhaled Corticosteroid Therapy in Bronchiectasis is Associated with All-Cause Mortality: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhaled corticosteroids for bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of inhaled corticosteroids (ICS) in the management of bronchiectasis | Cochrane [cochrane.org]
- 12. Use of inhaled corticosteroids in bronchiectasis: data from the European Bronchiectasis Registry (EMBARC) | Thorax [thorax.bmj.com]
Brensocatib Demonstrates Efficacy in Reducing Pulmonary Exacerbations in Bronchiectasis Across Various Patient Subgroups
New clinical trial data for Brensocatib, a novel oral inhibitor of dipeptidyl peptidase 1 (DPP-1), shows a significant reduction in the frequency of pulmonary exacerbations in patients with non-cystic fibrosis bronchiectasis. While direct comparative trials are limited, data from the Phase III ASPEN and Phase II WILLOW trials suggest this compound's potential as a targeted anti-inflammatory therapy. This guide provides a comprehensive comparison of this compound with other treatment alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
Bronchiectasis is a chronic and progressive respiratory disease characterized by permanent dilation of the bronchi, leading to a vicious cycle of inflammation, infection, and further lung damage. A key clinical endpoint in the management of bronchiectasis is the reduction of pulmonary exacerbations, which are acute episodes of worsening symptoms that often require antibiotic treatment and can lead to hospitalization and accelerated lung function decline.
This compound: A Targeted Approach to Inflammation
This compound is a first-in-class, oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP-1). By blocking DPP-1, this compound prevents the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase, proteinase 3, and cathepsin G, within maturing neutrophils in the bone marrow.[1] These NSPs, when released in the airways, contribute to inflammation and tissue damage.[1] By inhibiting their activation, this compound reduces the inflammatory cascade central to the pathophysiology of bronchiectasis.[1][2]
Efficacy of this compound in Reducing Pulmonary Exacerbations
The efficacy of this compound in reducing pulmonary exacerbations has been demonstrated in two major clinical trials: the Phase II WILLOW trial and the Phase III ASPEN trial.
ASPEN Trial: This large-scale, global, randomized, double-blind, placebo-controlled Phase III trial enrolled 1,721 patients with non-cystic fibrosis bronchiectasis who had experienced at least two exacerbations in the previous year.[3][4] Patients were randomized to receive once-daily oral this compound (10 mg or 25 mg) or a placebo for 52 weeks.[4]
The annualized rate of pulmonary exacerbations was significantly lower in both this compound groups compared to the placebo group.[3][4]
| Treatment Group | Annualized Rate of Pulmonary Exacerbations | Rate Ratio vs. Placebo (95% CI) | Adjusted p-value |
| This compound 10 mg | 1.02 | 0.79 (0.68 to 0.92) | 0.004 |
| This compound 25 mg | 1.04 | 0.81 (0.69 to 0.94) | 0.005 |
| Placebo | 1.29 | - | - |
Data from the Phase III ASPEN trial.[3][4]
Furthermore, both doses of this compound significantly prolonged the time to the first exacerbation.[3] At 52 weeks, 48.5% of patients in both this compound groups remained exacerbation-free, compared to 40.3% in the placebo group.[5]
WILLOW Trial: This Phase II, randomized, double-blind, placebo-controlled trial enrolled 256 patients with non-cystic fibrosis bronchiectasis and a history of at least two exacerbations in the prior year.[6][7] Patients received this compound (10 mg or 25 mg) or a placebo once daily for 24 weeks.[7]
The WILLOW trial also demonstrated a significant prolongation in the time to first exacerbation for both this compound doses compared to placebo.[6] The 10 mg dose was associated with a significant reduction in the annualized rate of exacerbations.[8]
Efficacy of this compound Across Different Bronchiectasis Subgroups
While specific data on the efficacy of this compound based on the underlying etiology of bronchiectasis (e.g., idiopathic, post-infectious, connective tissue disease-related) is not yet detailed in published literature, subgroup analyses from the WILLOW and ASPEN trials have shown consistent efficacy across various patient characteristics. These include:
-
Prior Exacerbation History: Efficacy was observed in patients with both two and three or more exacerbations in the previous year.[9]
-
Pseudomonas aeruginosa Status: this compound demonstrated a reduction in exacerbations in patients both with and without P. aeruginosa colonization.[9]
-
Concomitant Macrolide Use: The efficacy of this compound was maintained in patients who were also receiving long-term macrolide therapy.[9]
-
Blood Eosinophil Count: this compound was effective in reducing exacerbations regardless of baseline blood eosinophil levels.[10]
Comparison with Alternative Treatments
Currently, there are no approved therapies that specifically target the inflammatory pathways of bronchiectasis in the same manner as this compound. The mainstays of treatment focus on airway clearance, antibiotics for acute and chronic infections, and in some cases, long-term anti-inflammatory and mucoactive agents.
Macrolide Antibiotics
Long-term, low-dose macrolide therapy (e.g., azithromycin) is a commonly used off-label treatment for reducing exacerbations in patients with bronchiectasis.[11][12][13] Macrolides are thought to have both antimicrobial and immunomodulatory effects.[11]
A meta-analysis of individual patient data from three randomized controlled trials showed that long-term macrolide therapy reduced the frequency of exacerbations by approximately 50% compared to placebo.[13][14] This effect was observed across various subgroups, including those with and without P. aeruginosa infection and those with a lower frequency of prior exacerbations.[13][14] However, concerns remain regarding the potential for increased antibiotic resistance with long-term use.[11]
| Treatment | Reduction in Exacerbation Frequency | Key Considerations |
| This compound | Significant reduction in annualized exacerbation rate.[3][4] | Novel, targeted anti-inflammatory mechanism.[2] |
| Macrolides (e.g., Azithromycin) | Approximately 50% reduction in exacerbation frequency vs. placebo.[13][14] | Risk of antibiotic resistance with long-term use.[11] |
| Inhaled Corticosteroids (ICS) | Insufficient evidence for routine use; may be beneficial in patients with eosinophilia.[15][16] | Not generally recommended for bronchiectasis without co-existing asthma or COPD.[16] |
| Mucoactive Agents | Generally not shown to be effective in reducing exacerbations.[17] | May help with sputum clearance in some patients. |
Inhaled Corticosteroids (ICS)
The role of inhaled corticosteroids in the management of bronchiectasis is controversial. While they are potent anti-inflammatory agents, their routine use is generally not recommended in bronchiectasis unless there is a co-existing condition such as asthma or chronic obstructive pulmonary disease (COPD).[16] A Cochrane review found insufficient evidence to support the routine use of ICS in adults with stable bronchiectasis, as they did not significantly reduce the number of exacerbations.[15] However, some recent observational data suggests that ICS may be associated with a reduced exacerbation frequency in a subgroup of patients with elevated blood eosinophil counts.[16]
Mucoactive Agents
Mucoactive agents, such as hypertonic saline and carbocisteine, are sometimes used to aid in sputum clearance. However, a recent large, randomized trial found that neither hypertonic saline nor carbocisteine significantly reduced the incidence of pulmonary exacerbations in patients with non-cystic fibrosis bronchiectasis.[17]
Experimental Protocols
ASPEN Trial (Phase III)
-
Design: A global, randomized, double-blind, placebo-controlled study.[18]
-
Participants: 1,721 adults and adolescents (ages 12 and older) with non-cystic fibrosis bronchiectasis and a history of at least two pulmonary exacerbations in the 12 months prior to screening.[3][18]
-
Intervention: Participants were randomized (1:1:1 for adults; 2:2:1 for adolescents) to receive oral this compound 10 mg, this compound 25 mg, or a matching placebo once daily for 52 weeks.[10][18]
-
Primary Endpoint: The annualized rate of adjudicated pulmonary exacerbations over the 52-week treatment period.[18]
-
Key Secondary Endpoints: Time to first exacerbation, proportion of patients remaining exacerbation-free, and change from baseline in post-bronchodilator FEV1.[18]
WILLOW Trial (Phase II)
-
Design: A randomized, double-blind, placebo-controlled, parallel-group, multi-center, multi-national study.[19][20]
-
Participants: 256 adult patients with non-cystic fibrosis bronchiectasis and at least two documented pulmonary exacerbations in the 12 months prior to screening.[19][20]
-
Intervention: Participants were randomized (1:1:1) to receive oral this compound 10 mg, this compound 25 mg, or a matching placebo once daily for 24 weeks.[19][20]
-
Primary Endpoint: Time to first pulmonary exacerbation over the 24-week treatment period.[19][20]
-
Key Secondary Endpoints: Rate of exacerbations and change in sputum neutrophil elastase concentration.[21]
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits DPP-1, preventing NSP activation and reducing inflammation.
Caption: Workflow of this compound clinical trials for bronchiectasis.
Conclusion
This compound represents a promising novel therapeutic approach for the management of non-cystic fibrosis bronchiectasis by directly targeting the underlying neutrophilic inflammation. Clinical trial data has consistently demonstrated its efficacy in reducing the frequency of pulmonary exacerbations and prolonging the time to first exacerbation. While direct head-to-head comparative data with other treatments like long-term macrolides is not yet available, the distinct mechanism of action and positive results from the ASPEN and WILLOW trials position this compound as a significant advancement in the treatment landscape for this chronic and debilitating disease. Further research is warranted to fully elucidate its efficacy across different etiological subtypes of bronchiectasis.
References
- 1. Inhaled Corticosteroids in Adults with Non-cystic Fibrosis Bronchiectasis: From Bench to Bedside. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of azithromycin in the treatment of bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive Results from Phase 2 WILLOW Study of this compound in Patients with Non-Cystic Fibrosis Bronchiectasis Presented at ATS Virtual Clinical Trials Session [prnewswire.com]
- 4. ersnet.org [ersnet.org]
- 5. More endpoints met in Insmed’s Phase III this compound trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. investor.insmed.com [investor.insmed.com]
- 9. thorax.bmj.com [thorax.bmj.com]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. dovepress.com [dovepress.com]
- 13. The efficacy of azithromycin to prevent exacerbation of non-cystic fibrosis bronchiectasis: a meta-analysis of randomized controlled studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhaled corticosteroids for bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. investor.insmed.com [investor.insmed.com]
- 17. New Subgroup Analyses from Landmark Phase 3 ASPEN Study of this compound in Patients with Bronchiectasis Demonstrate Consistency with Positive Overall Trial Population Results [prnewswire.com]
- 18. Insmed Reports Positive Topline Results from ASPEN Study of this compound in Bronchiectasis Patients [synapse.patsnap.com]
- 19. Broad Immunomodulatory Effects of the Dipeptidyl-peptidase-1 Inhibitor this compound in Bronchiectasis: Data from the Phase 2, Double-Blind, Placebo-controlled WILLOW Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bronchiectasis.com.au [bronchiectasis.com.au]
Brensocatib Poised to Redefine Quality of Life in Bronchiectasis Management, Clinical Data Suggests
A comparative analysis of the pivotal Phase 3 ASPEN trial reveals that Brensocatib, a novel, first-in-class oral dipeptidyl peptidase 1 (DPP1) inhibitor, demonstrates a statistically significant improvement in the quality of life for patients with non-cystic fibrosis bronchiectasis when compared to the standard of care alone. This improvement is most notably captured in the respiratory symptoms domain, a key area of patient-reported outcomes.
For researchers, scientists, and drug development professionals, the emergence of this compound marks a significant shift from symptom management to a targeted therapeutic approach in bronchiectasis. Developed by Insmed Incorporated, this compound addresses the underlying inflammatory processes driven by neutrophils, which are central to the pathophysiology of the disease.
Mechanism of Action: A Targeted Approach
This compound's unique mechanism of action lies in its ability to inhibit DPP1, an enzyme responsible for activating neutrophil serine proteases (NSPs), such as neutrophil elastase, proteinase 3, and cathepsin G.[1][2] In bronchiectasis, an overabundance of activated NSPs in the airways leads to inflammation, tissue damage, and disease progression.[3] By blocking DPP1 in the bone marrow during neutrophil maturation, this compound reduces the concentration of active NSPs, thereby mitigating inflammation and its downstream consequences.[2][3]
This targeted approach contrasts with the current standard of care for bronchiectasis, which primarily focuses on managing symptoms and controlling bacterial infections.[4] Standard of care typically involves a combination of airway clearance techniques, mucoactive agents, and antibiotics for treating acute exacerbations.[5] For patients with frequent exacerbations, long-term macrolide therapy may be employed for its anti-inflammatory and immunomodulatory effects.[6]
Comparative Clinical Efficacy: The ASPEN Trial
The landmark Phase 3 ASPEN trial, a global, randomized, double-blind, placebo-controlled study, provides the most robust data for comparing this compound to the standard of care.[7] In this trial, patients were randomized to receive 10 mg or 25 mg of this compound, or a placebo, once daily for 52 weeks, in addition to their existing clinical management.[7]
Quality of Life Improvements
A key secondary endpoint of the ASPEN trial was the change from baseline in the Quality of Life-Bronchiectasis (QOL-B) Respiratory Symptom Domain Score.[8] The QOL-B is a patient-reported outcome measure specifically designed for bronchiectasis, encompassing eight distinct domains: Respiratory Symptoms, Physical Functioning, Role Functioning, Emotional Functioning, Social Functioning, Vitality, Health Perceptions, and Treatment Burden.[9]
The results demonstrated a statistically significant and clinically meaningful improvement in the QOL-B Respiratory Symptom Domain Score for patients receiving the 25 mg dose of this compound compared to placebo.[8]
| Endpoint | This compound 10 mg | This compound 25 mg | Placebo (Standard of Care) |
| Change from baseline in QOL-B Respiratory Score at week 52 | 2.0 points (p=0.0594) | 3.8 points (p=0.0004) | - |
Higher scores on the QOL-B indicate a better quality of life. The data for the placebo group's change from baseline was not explicitly provided in the available resources.
While the most significant improvements were noted in the respiratory symptom domain, the holistic nature of the QOL-B suggests that this compound's impact may extend to other facets of patient well-being. However, detailed quantitative data for the other seven domains of the QOL-B from the ASPEN trial are not yet widely publicly available.
Reduction in Pulmonary Exacerbations
The primary endpoint of the ASPEN trial was the annualized rate of pulmonary exacerbations. Both doses of this compound met this primary endpoint, demonstrating a significant reduction in the frequency of exacerbations compared to placebo.
| Endpoint | This compound 10 mg | This compound 25 mg | Placebo (Standard of Care) |
| Annualized Rate of Pulmonary Exacerbations | 1.015 | 1.036 | 1.286 |
| Risk Reduction vs. Placebo | 21.1% (p=0.0019) | 19.4% (p=0.0046) | - |
This reduction in exacerbations is a critical factor in improving a patient's quality of life, as exacerbations are a major cause of morbidity and contribute to disease progression.
Experimental Protocols
ASPEN Trial (NCT04594369) Methodology
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled study conducted at 391 sites in 35 countries.[7][8]
-
Participants: 1,721 patients with non-cystic fibrosis bronchiectasis who had experienced at least two pulmonary exacerbations in the year prior to enrollment.
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive either 10 mg of this compound, 25 mg of this compound, or a matching placebo once daily for 52 weeks.[7] Patients continued their existing standard of care treatments.
-
Primary Endpoint: The annualized rate of pulmonary exacerbations.
-
Secondary Endpoints: Included time to first exacerbation, proportion of patients remaining exacerbation-free, and the change from baseline in the QOL-B Respiratory Symptom Domain Score at week 52.[8]
Quality of Life-Bronchiectasis (QOL-B) Assessment
The QOL-B is a validated, self-administered questionnaire comprising 37 items that assess eight domains of health-related quality of life.[9] For each domain, scores are standardized on a 0 to 100-point scale, with higher scores indicating a better quality of life. The questionnaire is typically administered at baseline and at specified follow-up intervals during a clinical trial to measure changes over time.
Visualizing the Pathways and Processes
This compound's Mechanism of Action
Caption: this compound inhibits DPP1, preventing NSP activation in neutrophils.
ASPEN Clinical Trial Workflow
Caption: Overview of the ASPEN clinical trial design and workflow.
Conclusion
The available data from the ASPEN trial strongly suggest that this compound, when added to standard of care, offers a significant improvement in the quality of life for patients with non-cystic fibrosis bronchiectasis, particularly in reducing respiratory symptoms. Its novel mechanism of targeting the underlying inflammatory cascade represents a paradigm shift in the management of this chronic and debilitating condition. As more detailed data on the other domains of quality of life become available, a more complete picture of this compound's benefits will emerge, further informing its potential role in the future treatment landscape of bronchiectasis.
References
- 1. investor.insmed.com [investor.insmed.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Additional Positive Data from Pivotal ASPEN Study of this compound in Patients with Bronchiectasis to be Presented at the 7th World Bronchiectasis Conference [prnewswire.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. investor.insmed.com [investor.insmed.com]
- 7. A systematic review of pharmacotherapeutic clinical trial end-points for bronchiectasis in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajmc.com [ajmc.com]
- 9. Insmed Announces Positive Topline Results from Landmark ASPEN Study of this compound in Patients with Bronchiectasis - BioSpace [biospace.com]
Safety Operating Guide
Proper Disposal of Brensocatib: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of investigational compounds like brensocatib is a critical component of laboratory safety and environmental responsibility. This guide provides researchers, scientists, and drug development professionals with essential information and step-by-step procedures for the proper disposal of this compound, aligning with established safety protocols and regulatory requirements.
Summary of Disposal and Safety Information
For easy reference, the following table summarizes key safety and disposal parameters for this compound.
| Parameter | Information | Source |
| GHS Hazard Classification | Specific target organ toxicity, repeated exposure (Category 1) | [1] |
| Hazard Statement | H372: Causes damage to organs through prolonged or repeated exposure. | [1] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container in accordance with local regulation. | [1][2] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator. | [1] |
| Accidental Release Measures | Absorb solutions with liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol. Dispose of contaminated material as per regulations. | [1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This procedure is designed to minimize risk to personnel and the environment and to ensure compliance with regulations.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is pure compound, a solution, or contaminated material (e.g., gloves, absorbent pads).
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible mixtures can create hazardous reactions.
2. Containerization and Labeling:
-
Select Appropriate Containers: Use chemically resistant, leak-proof containers for collecting this compound waste. Ensure containers can be securely sealed.
-
Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard (e.g., "Toxic," "Specific Target Organ Toxicity").
3. Disposal of Unused or Expired this compound:
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department will have specific procedures for the disposal of investigational drugs.
-
Arrange for Professional Disposal: Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste. Disposal will likely be through high-temperature incineration.
4. Decontamination of Labware and Surfaces:
-
Rinse Contaminated Labware: Triple-rinse all glassware and equipment that has come into contact with this compound. The first rinse should be collected as hazardous waste. Subsequent rinses may be considered non-hazardous depending on local regulations.
-
Decontaminate Work Surfaces: Wipe down all work surfaces where this compound was handled with an appropriate solvent (e.g., alcohol) and absorbent pads. Dispose of the cleaning materials as contaminated waste.[1]
5. Disposal of Contaminated Materials:
-
Collect Contaminated PPE: Place all used gloves, lab coats, and other personal protective equipment that are contaminated with this compound into a designated hazardous waste container.
-
Dispose of Contaminated Consumables: Any other materials, such as absorbent pads, weighing papers, or pipette tips, that have come into contact with this compound should also be disposed of as hazardous waste.
Experimental Protocols
Currently, there are no publicly available, standardized experimental protocols specifically for the disposal of this compound. The recommended procedure is to adhere to the guidelines provided in the Safety Data Sheet (SDS) and to follow the established protocols for chemical waste disposal at your institution.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision points and workflow for the proper disposal of this compound.
Caption: High-level workflow for the disposal of this compound waste.
Caption: Workflow for decontamination and disposal of contaminated items.
References
Essential Safety and Operational Guidance for Handling Brensocatib
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety and logistical information for the handling of Brensocatib in a laboratory setting. The following procedural guidance is designed to ensure the safety of all personnel and to provide a clear operational and disposal plan.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following table summarizes the required personal protective equipment when handling this compound.
| Body Area | Required PPE | Specifications and Remarks |
| Respiratory | Suitable respirator | Use in areas with appropriate exhaust ventilation. Avoid dust and aerosol formation. |
| Eyes/Face | Safety goggles with side-shields | Ensure a snug fit to protect against splashes and dust. |
| Hands | Protective gloves | Chemically resistant gloves should be worn. Inspect gloves for integrity before use. |
| Body | Impervious clothing / Laboratory coat | A fully buttoned lab coat is the minimum requirement. Consider additional protective clothing if there is a risk of significant exposure. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated area. The use of a certified chemical fume hood is strongly recommended, especially when handling the powdered form of the compound.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]
Procedural Steps for Handling:
-
Read and understand the Safety Data Sheet (SDS) for this compound before commencing any work.
-
Avoid inhalation of dust and contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory where this compound is handled.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
Keep containers tightly sealed when not in use.
Storage:
-
Store this compound in a cool, well-ventilated area.
-
Keep the container tightly sealed to prevent degradation.
-
Protect from light and moisture.
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial. The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical attention. |
| Skin Contact | Remove contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill and Accidental Release Measures
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate: Evacuate non-essential personnel from the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spilled material using absorbent pads or other appropriate containment materials.
-
Clean-up:
-
For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding the generation of dust.
-
For liquid spills, use an inert absorbent material to soak up the spill.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to the disposal plan outlined below.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Operational Steps for Disposal:
-
Segregation:
-
Do not mix this compound waste with other waste streams.
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.
-
-
Containerization:
-
Use a dedicated, clearly labeled, and sealable container for solid this compound waste.
-
The container should be lined with a durable plastic bag.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the name of the chemical ("this compound"), and the date of accumulation.
-
-
Accumulation:
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Keep the container sealed at all times, except when adding waste.
-
-
Disposal Request:
-
When the container is full, or if the waste is no longer being generated, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
-
Complete any required waste pickup forms, providing accurate information about the waste.
-
Mechanism of Action: DPP1 Inhibition
This compound is a reversible inhibitor of dipeptidyl peptidase 1 (DPP1). DPP1 is a crucial enzyme in the maturation of neutrophils, where it activates neutrophil serine proteases (NSPs) such as neutrophil elastase, proteinase 3, and cathepsin G. By inhibiting DPP1, this compound prevents the activation of these NSPs, thereby reducing the inflammatory cascade driven by neutrophils.
Caption: Mechanism of action of this compound as a DPP1 inhibitor.
Experimental Protocols
The following is a representative protocol for an in vitro assay to determine the inhibitory activity of this compound on neutrophil elastase.
Protocol: In Vitro Neutrophil Elastase Activity Assay
Objective: To quantify the inhibitory potency (IC50) of this compound against human neutrophil elastase.
Materials:
-
Human neutrophil elastase (commercially available)
-
Fluorogenic substrate for neutrophil elastase (e.g., MeOSuc-AAPV-AMC)
-
Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.1% BSA, pH 7.5)
-
This compound (as a stock solution in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of human neutrophil elastase in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the final desired concentrations.
-
-
Assay Setup:
-
In the 96-well microplate, add the following to each well:
-
Assay buffer
-
This compound solution (at various concentrations) or vehicle control (DMSO in assay buffer)
-
Neutrophil elastase solution
-
-
-
Incubation:
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates) every 1-2 minutes for 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for in vitro neutrophil elastase activity assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
